Selexid
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H34ClN3O5S |
|---|---|
Molecular Weight |
476 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron;chloride |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 |
InChI Key |
UHPXMYLONAGUPC-WKLLBTDKSA-N |
Isomeric SMILES |
[H+].CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-] |
Canonical SMILES |
[H+].CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-] |
Synonyms |
Amdinocillin Pivoxil FL 1039 FL-1039 FL1039 Hydrochloride, Pivmecillinam Mecillinam Pivaloyl Ester Pivaloyl Ester, Mecillinam Pivamdinocillin Pivmecillinam Pivmecillinam Hydrochloride Pivoxil, Amdinocillin Selexid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pivmecillinam on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pivmecillinam is an orally administered prodrug of the amidinopenicillin, mecillinam. It exhibits a unique mechanism of action, distinct from most other β-lactam antibiotics, by specifically targeting and inhibiting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This high-affinity binding disrupts the normal process of peptidoglycan synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent bacterial lysis. This targeted action contributes to its efficacy against common uropathogens, including many extended-spectrum β-lactamase (ESBL)-producing strains, and a low propensity for resistance development. This guide provides a comprehensive overview of the molecular interactions, quantitative data on binding affinity and bacterial susceptibility, detailed experimental protocols, and visual representations of the pathways involved in pivmecillinam's mode of action.
Pharmacokinetics: The Conversion of Pivmecillinam to Mecillinam
Pivmecillinam itself is bacteriologically inactive. Following oral administration, it is rapidly absorbed from the gastrointestinal tract and hydrolyzed by esterases in the gut mucosa, blood, and other tissues into its active form, mecillinam, and pivalic acid.[1][2] This conversion is crucial as mecillinam has poor oral bioavailability.[3]
The Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis
The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. The synthesis of peptidoglycan is a multi-step process that is a prime target for many antibiotics.[4][5]
The Target: Penicillin-Binding Protein 2 (PBP2)
Unlike other penicillins and cephalosporins that primarily target PBP1a/1b or PBP3, mecillinam exhibits a high and specific affinity for PBP2.[6] PBPs are membrane-bound enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[7] PBP2 is a key component of the "elongasome" or "rod complex," a multi-protein machinery responsible for cell elongation in rod-shaped bacteria.[8]
The Molecular Interaction: Covalent Acylation of the PBP2 Active Site
As a β-lactam antibiotic, mecillinam's mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of PBP2.[7] This acylation inactivates the transpeptidase function of PBP2, preventing the formation of new cross-links in the peptidoglycan sacculus.[1]
The Downstream Consequences: A Futile Cycle and Morphological Changes
The specific inhibition of PBP2 by mecillinam leads to a cascade of events that are detrimental to the bacterial cell:
-
Induction of a Futile Cycle: While the transpeptidase activity of PBP2 is blocked, the transglycosylase activity of the elongasome may continue, leading to the synthesis of un-cross-linked glycan strands. These nascent strands are then rapidly degraded by bacterial autolysins in a "futile cycle" of synthesis and degradation.[2][8] This process is energetically costly and contributes to the weakening of the cell wall.
-
Morphological Transformation: The disruption of the elongasome's function prevents the bacteria from maintaining their rod shape. Consequently, treated bacteria swell and form characteristic large, osmotically stable spherical cells.[9][10][11]
-
Cell Lysis: The continued weakening of the cell wall and the inability to repair it ultimately leads to a loss of structural integrity. The high internal osmotic pressure of the bacterium then causes the cell to lyse, resulting in cell death.[1]
Quantitative Data
Binding Affinity of Mecillinam to Penicillin-Binding Proteins
The high specificity of mecillinam for PBP2 is evident in its low 50% inhibitory concentration (IC50) values for this protein compared to other PBPs.
| Bacterial Species | PBP Target | IC50 (mg/L) | Reference |
| Escherichia coli K-12 | PBP2 | 0.16 | [12] |
| Klebsiella pneumoniae ATCC 43816 & ATCC 13883 | PBP2 | <0.0075 | [13][14] |
Minimum Inhibitory Concentrations (MICs) of Mecillinam
The in vitro efficacy of mecillinam is demonstrated by its low MIC values against key urinary tract pathogens.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.25 | 4 | [15] |
| Escherichia coli (ESBL-producing) | 1 - 2 | 4 - 8 | [8] |
| Klebsiella pneumoniae | 72.8% susceptibility | [16] | |
| Proteus mirabilis | 5.2% resistance | [17] | |
| Staphylococcus saprophyticus | 8 - 64 | [10] | |
| Carbapenemase-producing Enterobacterales (overall) | 128 | >256 | [3] |
| IMI-producing Enterobacterales | 8 | >256 | [3] |
| OXA-48-like-producing Enterobacterales | 16 | >256 | [3] |
Experimental Protocols
Protocol for Broth Microdilution MIC Determination
This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration of an antimicrobial agent.[1]
Materials:
-
Test organism (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mecillinam powder
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Mecillinam Stock Solution: Prepare a stock solution of mecillinam in a suitable solvent (e.g., water or buffer) at a concentration of 1280 mg/L. Filter-sterilize the stock solution.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the mecillinam stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.
Protocol for Competitive Penicillin-Binding Protein (PBP) Binding Assay
This protocol describes a competitive binding assay using a fluorescent penicillin derivative (e.g., Bocillin-FL) to determine the IC50 of mecillinam for specific PBPs.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
French press or sonicator
-
Ultracentrifuge
-
Mecillinam
-
Bocillin-FL (fluorescent penicillin)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation: a. Grow the bacterial culture to mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with lysis buffer. c. Resuspend the cells in lysis buffer and lyse them using a French press or sonicator. d. Remove unbroken cells by low-speed centrifugation. e. Pellet the cell membranes by ultracentrifugation. f. Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration.
-
Competition Assay: a. Prepare serial dilutions of mecillinam. b. In separate microcentrifuge tubes, incubate a fixed amount of the membrane preparation with the different concentrations of mecillinam for a predetermined time (e.g., 10 minutes at 30°C) to allow for binding to the PBPs. c. Add a fixed, subsaturating concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes. Bocillin-FL will bind to the PBPs that are not already occupied by mecillinam. d. Stop the reaction by adding a sample buffer containing SDS.
-
SDS-PAGE and Visualization: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: a. Quantify the fluorescence intensity of each PBP band at each mecillinam concentration. b. Plot the percentage of Bocillin-FL binding against the logarithm of the mecillinam concentration. c. Determine the IC50 value, which is the concentration of mecillinam that inhibits 50% of the Bocillin-FL binding to a specific PBP.
Visualizations
Caption: Conversion of the prodrug pivmecillinam to its active form, mecillinam.
Caption: Mecillinam's inhibition of PBP2 disrupts peptidoglycan cross-linking.
Caption: The futile cycle of peptidoglycan synthesis and degradation induced by mecillinam.
Conclusion
The unique mechanism of action of pivmecillinam, centered on the specific and high-affinity inhibition of PBP2, distinguishes it from other β-lactam antibiotics. This targeted approach disrupts bacterial cell wall elongation, induces a futile cycle of peptidoglycan turnover, and ultimately leads to cell lysis. The data presented in this guide underscore the potent and specific activity of its active form, mecillinam, against key Gram-negative uropathogens. The detailed experimental protocols provide a framework for further research and development in this area. Understanding this core mechanism is crucial for optimizing its clinical use and for the development of future antimicrobial strategies that can overcome emerging resistance.
References
- 1. Synthesis of a 125I-radiolabeled penicillin for penicillin-binding proteins studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Pivmecillinam for Uncomplicated Lower Urinary Tract Infections Caused by Staphylococcus saprophyticus—Cumulative Observational Data from Four Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble penicillin-binding protein 2a: beta-lactam binding and inhibition by non-beta-lactams using a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
The Specific Binding Affinity of Mecillinam for Penicillin-Binding Protein 2 (PBP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecillinam, a β-lactam antibiotic, exhibits a remarkably high and specific binding affinity for Penicillin-Binding Protein 2 (PBP2), a key enzyme in the bacterial cell wall synthesis pathway. This targeted action distinguishes it from many other β-lactam antibiotics and is central to its mechanism of action, which involves the disruption of peptidoglycan synthesis, leading to the formation of spherical, non-viable cells and eventual lysis. This technical guide provides an in-depth analysis of the quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular interactions and experimental workflows. Understanding the precise nature of the mecillinam-PBP2 interaction is crucial for optimizing its clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance mechanisms.
Quantitative Analysis of Mecillinam-PBP2 Binding Affinity
The high specificity of mecillinam for PBP2 has been quantified in various bacterial species. The following tables summarize key binding affinity and inhibition data from multiple studies, providing a comparative overview for researchers.
Table 1: 50% Inhibitory Concentration (IC50) of Mecillinam for PBP2
| Bacterial Species | Strain | IC50 (mg/L) | Reference |
| Klebsiella pneumoniae | ATCC 13883 | <0.0075 | [1] |
| Klebsiella pneumoniae | ATCC 43816 | <0.0075 | [1] |
| Escherichia coli | DC2 | Selective for PBP2 | [2] |
Note: A lower IC50 value indicates a higher binding affinity.
Mechanism of Action: Targeted Inhibition of PBP2
Mecillinam's bactericidal effect stems from its specific and covalent inhibition of PBP2.[3][4] PBP2 is a transpeptidase that plays a crucial role in the elongation of the peptidoglycan cell wall in many rod-shaped bacteria.[5][6]
The binding of mecillinam to the active site of PBP2 is a two-step process:
-
Non-covalent Binding: Mecillinam initially forms a reversible Michaelis complex with the enzyme.[7]
-
Covalent Acylation: The β-lactam ring of mecillinam is then nucleophilically attacked by a serine residue in the active site of PBP2, leading to the formation of a stable, covalent acyl-enzyme complex.[8] This irreversible inactivation of PBP2 is the key inhibitory step.[8]
The inhibition of PBP2's transpeptidase activity disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall that can no longer maintain the bacterium's rod shape.[3][4] This results in the characteristic morphological change to spherical cells, which are unable to divide properly and eventually lyse.[9][10]
The following diagram illustrates the mechanism of mecillinam's inhibitory action on PBP2.
Experimental Protocols for Determining PBP2 Binding Affinity
The determination of mecillinam's binding affinity for PBP2 typically involves competitive binding assays. These assays measure the ability of unlabeled mecillinam to compete with a labeled probe (e.g., a fluorescent or radiolabeled penicillin derivative) for binding to PBP2.
Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative (Bocillin-FL)
This protocol is adapted from methods used to profile β-lactam selectivity for PBPs in whole bacterial cells.[2][11]
Objective: To determine the IC50 of mecillinam for PBP2 in a specific bacterial strain.
Materials:
-
Bacterial culture in exponential growth phase.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Mecillinam stock solution.
-
Bocillin-FL (fluorescent penicillin derivative) stock solution.
-
SDS-PAGE equipment and reagents.
-
Fluorescent gel scanner.
Workflow Diagram:
Detailed Procedure:
-
Cell Preparation:
-
Harvest bacterial cells from an exponential phase culture by centrifugation.
-
Wash the cell pellet with PBS (pH 7.4) and resuspend in PBS.[11]
-
-
Inhibition Step:
-
Prepare serial dilutions of mecillinam.
-
Incubate aliquots of the cell suspension with the different concentrations of mecillinam for a defined period (e.g., 30 minutes) at room temperature to allow for PBP2 binding.[12] A control sample with no mecillinam should be included.
-
-
Labeling Step:
-
Sample Processing:
-
Analysis:
-
Separate the PBP-containing membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
Quantify the fluorescence intensity of the PBP2 band in each lane. The intensity of the band will be inversely proportional to the concentration of mecillinam.
-
Calculate the IC50 value, which is the concentration of mecillinam that causes a 50% reduction in the fluorescence intensity of the PBP2 band compared to the control.
-
Determination of Kinetic Parameters (kinact/KI)
For covalent inhibitors like mecillinam, the second-order rate constant, kinact/KI, is a more precise measure of potency than the IC50.[7][14] This value reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).
Logical Relationship for kinact/KI Determination:
This experimental approach involves a time-course competition assay where the rate of PBP2 inactivation is measured at different concentrations of mecillinam.[12] The data are then used to calculate the kinetic parameters that define the efficiency of the covalent inhibition.
Conclusion
The high and specific binding affinity of mecillinam for PBP2 is the cornerstone of its potent antibacterial activity against a targeted spectrum of Gram-negative bacteria. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of the mecillinam-PBP2 interaction not only informs the optimal clinical application of this important antibiotic but also provides a valuable framework for the design of new PBP inhibitors to combat the growing threat of antimicrobial resistance. The detailed methodologies and visual workflows offered herein are intended to facilitate further research in this critical area.
References
- 1. aac.asm.org [aac.asm.org]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 4. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular architecture of the PBP2–MreC core bacterial cell wall synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 9. Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced. | The EMBO Journal [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Selexid (Pivmecillinam): An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Selexid (pivmecillinam), focusing on its efficacy against clinically relevant gram-negative bacteria. This compound is the oral prodrug of mecillinam, a unique amidinopenicillanic acid derivative that exhibits a targeted spectrum of activity. This document delves into its mechanism of action, in vitro susceptibility data, methodologies for susceptibility testing, and known resistance mechanisms.
Mechanism of Action
Pivmecillinam is rapidly hydrolyzed in the body by non-specific esterases to its active form, mecillinam.[1][2][3] Mecillinam exerts its bactericidal effect by interfering with bacterial cell wall biosynthesis.[1][2][3] Unlike most other β-lactam antibiotics that primarily target penicillin-binding proteins (PBPs) 1A, 1B, or 3, mecillinam has a high and specific affinity for PBP-2.[3][4][5] This targeted action disrupts the normal elongation of the cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[6] This unique mechanism of action contributes to its low cross-resistance with other β-lactam agents.[2]
In Vitro Antibacterial Spectrum
Mecillinam demonstrates potent in vitro activity primarily against members of the Enterobacterales order.[4][5] Its activity against other gram-negative organisms, such as Pseudomonas aeruginosa, and gram-positive bacteria is generally low.[2][3][7] Notably, mecillinam retains activity against many extended-spectrum β-lactamase (ESBL)-producing and some carbapenemase-producing isolates.[4][6]
Summary of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of mecillinam against key gram-negative pathogens. Data is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Gram-Negative Pathogen | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| ESBL-producing Enterobacterales | 120 | 1 | 2 | [8] |
| MDR Enterobacterales | Not Specified | 8 | Not Specified | [8] |
| ESBL-producing isolates | Not Specified | 0.5 | 4 | [8] |
| ESBL-producing bacteria | Not Specified | 0.25 | 4 | [8] |
| E. coli (Amoxicillin-resistant) | Not Specified | 2 | 16 | [9] |
| E. coli (Amoxicillin-susceptible) | Not Specified | 0.25 | 0.5 | [9] |
| E. cloacae | Not Specified | 8 | >256 | [10] |
| E. coli | Not Specified | 32 | >256 | [10] |
| IMI Carbapenemase-producers | Not Specified | 8 | >256 | [10] |
| OXA-48-like Carbapenemase-producers | Not Specified | 16 | >256 | [10] |
Experimental Protocols for Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of bacteria to mecillinam are crucial for accurate clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for testing.
Broth Microdilution and Agar Dilution Methods
Broth microdilution and agar dilution are the reference methods for determining the Minimum Inhibitory Concentration (MIC) of mecillinam.
Experimental Workflow:
Detailed Methodology:
-
Bacterial Isolate Preparation: A pure culture of the test organism is grown on a suitable agar medium. Several colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antimicrobial Agent Preparation: A stock solution of mecillinam is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution) to achieve a range of final concentrations.
-
Inoculation:
-
Broth Microdilution: The standardized bacterial suspension is further diluted and added to the wells of a microtiter plate containing the serially diluted mecillinam, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Agar Dilution: The surface of the agar plates containing different concentrations of mecillinam is inoculated with the standardized bacterial suspension.
-
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of mecillinam that completely inhibits visible growth of the organism.
-
Interpretation: The MIC value is interpreted as susceptible, intermediate, or resistant according to the breakpoints provided by CLSI or EUCAST.
Disk Diffusion Method
The disk diffusion method is a qualitative test that can also be used to assess the susceptibility of bacteria to mecillinam.
Methodology:
-
A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.
-
A paper disk impregnated with a specified amount of mecillinam is placed on the agar surface.
-
The plate is incubated under the same conditions as for MIC testing.
-
The diameter of the zone of growth inhibition around the disk is measured, and the result is interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints.
Mechanisms of Resistance
Despite its long-term use in some regions, resistance rates to mecillinam among key uropathogens like E. coli have remained relatively low.[6][11] However, resistance can emerge through various mechanisms.
Known and potential mechanisms of resistance to mecillinam in gram-negative bacteria include:
-
Alterations in Penicillin-Binding Protein 2 (PBP-2): Mutations in the pbpA gene, which encodes PBP-2, can lead to reduced binding affinity of mecillinam to its target.
-
Production of β-Lactamases: While mecillinam is stable against many common β-lactamases, including some ESBLs, certain enzymes can hydrolyze the drug.[2] The impact of specific β-lactamases on mecillinam activity can vary.
-
Reduced Outer Membrane Permeability: Changes in the expression or structure of porin channels in the outer membrane of gram-negative bacteria can limit the entry of mecillinam into the periplasmic space, thereby reducing its access to PBP-2.
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport mecillinam out of the bacterial cell, preventing it from reaching its target concentration.
Conclusion
This compound, through its active form mecillinam, offers a targeted and effective treatment option for infections caused by a range of gram-negative pathogens, particularly those responsible for urinary tract infections. Its unique mechanism of action, centered on the specific inhibition of PBP-2, contributes to a low potential for cross-resistance with other β-lactams and sustained activity against many resistant strains. Standardized susceptibility testing methodologies are essential for guiding its appropriate clinical use and for ongoing surveillance of resistance patterns. Further research into the nuances of resistance mechanisms will be vital for preserving the long-term efficacy of this important antimicrobial agent.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Reviving the role of mecillinam against extended spectrum beta-lactamase producing enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 [mdpi.com]
- 10. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Activity of Mecillinam Against Clinical Isolates of Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of mecillinam against clinical isolates of Escherichia coli. It includes a detailed examination of its mechanism of action, extensive susceptibility data, methodologies for susceptibility testing, and a discussion of resistance. This document is intended to serve as a resource for researchers, scientists, and professionals involved in antimicrobial drug development and clinical microbiology.
Introduction: Mecillinam's Unique Role in an Era of Resistance
Mecillinam, an amidinopenicillin, has been a therapeutic option for over four decades, primarily in European countries, for the treatment of uncomplicated urinary tract infections (uUTIs).[1][2][3] Its oral prodrug, pivmecillinam, allows for effective systemic delivery.[1][4] What distinguishes mecillinam is its unique mechanism of action and its sustained efficacy against E. coli, the most common causative agent of UTIs, even in the face of rising antimicrobial resistance.[3][5][6] Despite decades of use, resistance rates in E. coli have remained remarkably low.[1][3][7] This guide synthesizes current data on its in vitro performance against a variety of clinical E. coli isolates, including multidrug-resistant phenotypes.
Mechanism of Action: Selective Inhibition of PBP2
Mecillinam exerts its bactericidal effect through a mechanism distinct from most other β-lactam antibiotics.[1][4] While other penicillins typically target multiple penicillin-binding proteins (PBPs), mecillinam exhibits a high binding specificity for PBP2.[1][4][6][8][9] PBP2 is a crucial enzyme in the cell elongation machinery of E. coli.[8]
By selectively inhibiting the transpeptidase activity of PBP2, mecillinam disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][8] This inhibition prevents the proper cross-linking of the cell wall during elongation, leading to the formation of large, osmotically unstable spherical cells that ultimately lyse.[4][8] This targeted action contributes to its potent activity against Gram-negative bacteria like E. coli.[4]
In Vitro Susceptibility Data
Numerous studies have demonstrated the high in vitro activity of mecillinam against E. coli. Susceptibility rates consistently exceed 90% in most analyses, including against isolates with common resistance phenotypes.[2][5]
Mecillinam maintains excellent potency against a broad range of clinical E. coli isolates from UTIs. Resistance rates in European countries with long-term usage remain low, typically between 4% and 6%.[7] A 2019/2020 study in Germany found an overall resistance rate of 5.2% among 460 urinary E. coli isolates.[10][11]
Table 1: Mecillinam Activity Against General E. coli Urinary Isolates
| Study Region / Year | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | % Resistant |
|---|---|---|---|---|---|
| Germany, 2019-2020[11] | 414 (non-ESBL) | 0.5 | 4 | 95.2% | 4.8% |
| Germany, 2019-2020[11] | 261 (Amox-Susc) | 0.25 | 0.5 | - | - |
| Germany, 2019-2020[11] | 199 (Amox-Res) | 2 | 16 | - | - |
| Scandinavia, 2010-2020[7] | >1,500,000 | - | - | ~94-96% | ~4-6% |
Susceptibility interpreted using EUCAST breakpoints (S ≤ 8 mg/L).
A key advantage of mecillinam is its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs).[4][12] This allows it to retain activity against many multidrug-resistant E. coli strains. In a German study, 91.3% of ESBL-producing isolates were susceptible to mecillinam.[10][11] This high susceptibility makes it a valuable option for treating UTIs caused by ESBL-producing organisms.[2][5]
Table 2: Mecillinam Activity Against ESBL-Producing E. coli Isolates
| Study Region / Year | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | % Resistant |
|---|---|---|---|---|---|
| Germany, 2019-2020[11] | 46 | 1 | 4 | 91.3% | 8.7% |
| USA, 2018[6] | 78 | - | - | 94.9% | 5.1% |
| Argentina[12] | 29 (Salmonella) | 2 | 8 | 76% | 24% |
| Argentina[12] | 26 (Shigella) | ≤0.5 | 1 | 96% | 4% |
Susceptibility interpreted using EUCAST breakpoints (S ≤ 8 mg/L).
Mecillinam's activity against carbapenemase-producing E. coli is more variable and depends on the specific carbapenemase type. It has shown activity against strains producing OXA-48-like, NDM, and IMI carbapenemases, while isolates producing KPC and VIM enzymes are often highly resistant.[13] In a study of 105 CPE isolates, 21.9% were susceptible to mecillinam overall, with susceptibility observed in 12 E. coli isolates.[14] Another study focusing on 45 carbapenemase-producing E. coli found a susceptibility rate of 91.1% by the reference agar dilution method.[13]
Table 3: Mecillinam Activity Against Carbapenemase-Producing E. coli (CPE) Isolates
| Study / Carbapenemase Type | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |
|---|---|---|---|---|
| Various CPE, 2021[14] | 30 (E. coli) | 32 | >256 | 40% (12/30) |
| OXA-48-like producers, 2021[14] | 18 (various species) | 16 | >256 | 38.9% (7/18) |
| IMI producers, 2021[14] | 9 (various species) | 8 | >256 | 88.9% (8/9) |
| NDM-1 producers, 2021[14] | 1 (E. coli) | - | - | 100% (1/1) |
| France, 2023[13] | 45 (E. coli) | - | - | 91.1% |
Susceptibility interpreted using EUCAST breakpoints (S ≤ 8 mg/L).
Mechanisms of Resistance
While infrequent, resistance to mecillinam in E. coli can occur. The mechanisms are often non-enzymatic and can impart a fitness cost on the bacterium.[3][7][15] The most commonly identified mechanism in clinical isolates involves mutations in the cysB gene.[9][15] The cysB gene is a regulator of cysteine biosynthesis, and mutations can lead to changes in the peptidoglycan synthesis pathway, conferring resistance.[9] Other genes have also been implicated in mecillinam resistance in laboratory settings, including those encoding PBP2 itself (mrdA).[3][8]
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
Accurate determination of mecillinam susceptibility is critical for clinical decision-making. Standardized protocols from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) should be followed.
Agar dilution is the designated reference method for determining mecillinam MICs by both EUCAST and CLSI.[16][17]
-
Materials: Mueller-Hinton (MH) agar, mecillinam analytical standard powder, sterile petri dishes, quality control (QC) strain (E. coli ATCC 25922).
-
Procedure:
-
Prepare Media: A series of MH agar plates are prepared, each containing a specific, twofold-diluted concentration of mecillinam.
-
Inoculum Preparation: A bacterial suspension of the clinical isolate is prepared and adjusted to a 0.5 McFarland turbidity standard. This is typically diluted further to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of each mecillinam-containing plate and a growth control plate (no antibiotic).
-
Incubation: Plates are incubated at 35°C ± 1°C for 16-20 hours in ambient air.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of mecillinam that completely inhibits visible growth.
-
-
Quality Control: The QC strain E. coli ATCC 25922 must be tested concurrently. The resulting MIC should fall within the acceptable range (e.g., 0.03–0.25 mg/L).[13]
Disk diffusion is a widely used and practical method for routine testing. For E. coli, it shows good correlation with the agar dilution reference method.[18][19][20]
-
Materials: Mueller-Hinton (MH) agar plates (4 mm depth), mecillinam 10 µg disks, QC strain (E. coli ATCC 25922).[21]
-
Procedure:
-
Inoculum Preparation: A bacterial suspension is adjusted to a 0.5 McFarland standard.
-
Inoculation: A sterile swab is dipped into the adjusted suspension, and the entire surface of an MH agar plate is evenly streaked.
-
Disk Application: A 10 µg mecillinam disk is applied to the inoculated agar surface.
-
Incubation: Plates are incubated at 35°C ± 1°C for 16-20 hours.
-
Reading Results: The diameter of the zone of complete inhibition around the disk is measured in millimeters. According to EUCAST guidelines, isolated colonies growing within the inhibition zone should be ignored when measuring.[19][20]
-
-
Quality Control: For E. coli ATCC 25922, the expected inhibition zone diameter is 24–30 mm.[13]
Broth microdilution is not recommended for mecillinam susceptibility testing.[16] This method is known to produce trailing endpoints (reduced but not completely inhibited growth over a range of concentrations), which makes the determination of a clear MIC difficult and can lead to inaccurate results.[22] Studies comparing methods have shown that broth microdilution can overestimate MICs compared to the reference agar dilution method.[19]
Clinical Breakpoints for Interpretation
Clinical breakpoints are essential for categorizing an isolate as susceptible, intermediate, or resistant, thereby guiding therapeutic choices. Both EUCAST and CLSI provide breakpoints for mecillinam against E. coli for uncomplicated UTIs.
Table 4: EUCAST and CLSI Clinical Breakpoints for Mecillinam against E. coli (uUTI)
| Issuing Body | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|---|
| EUCAST [14][23] | MIC (mg/L) | ≤ 8 | - | > 8 |
| Disk Diffusion (10 µg) | ≥ 15 mm | - | < 15 mm | |
| CLSI [14][23] | MIC (mg/L) | ≤ 8 | 16 | ≥ 32 |
| | Disk Diffusion (10 µg) | ≥ 15 mm | 12-14 mm | ≤ 11 mm |
Note: EUCAST breakpoints for mecillinam also apply to Klebsiella spp., P. mirabilis, Enterobacter spp., Citrobacter spp., and Raoultella spp. for uUTIs, whereas CLSI breakpoints are currently for E. coli only.[14][23][24][25]
Conclusion
Mecillinam demonstrates consistent and potent in vitro activity against the vast majority of clinical E. coli isolates, including a high proportion of ESBL-producing and some carbapenemase-producing strains. Its unique mechanism of action, targeting PBP2, likely contributes to its sustained efficacy and the low rates of resistance observed despite decades of clinical use. For accurate susceptibility assessment, agar dilution remains the reference method, with disk diffusion serving as a reliable alternative for routine diagnostics. Given the increasing prevalence of multidrug-resistant E. coli, mecillinam represents a crucial and effective therapeutic option for the treatment of uncomplicated urinary tract infections.
References
- 1. droracle.ai [droracle.ai]
- 2. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 5. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
- 7. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 [mdpi.com]
- 11. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 13. journals.asm.org [journals.asm.org]
- 14. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical isolates of Escherichia coli solely resistant to mecillinam: prevalence and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. szu.gov.cz [szu.gov.cz]
- 18. journals.asm.org [journals.asm.org]
- 19. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Susceptibility testing of urinary isolates of Escherichia coli to mecillinam using NCCLS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. bsac.org.uk [bsac.org.uk]
- 25. Correspondence (letter to the editor): Guidelines for Interpretation Required - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of Conversion: A Technical Guide to Pivmecillinam Hydrolysis Under Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrolysis of pivmecillinam to its active form, mecillinam, under physiological conditions. Pivmecillinam, a pivaloyloxymethyl ester prodrug of mecillinam, is designed for enhanced oral bioavailability. Its rapid and efficient conversion to the active antibacterial agent is critical to its therapeutic efficacy. This document details the mechanism of hydrolysis, presents quantitative kinetic data, outlines experimental protocols for studying this conversion, and provides visual representations of the key pathways and workflows.
Introduction: The Prodrug Strategy
Pivmecillinam is a prime example of a successful prodrug strategy employed to overcome the poor gastrointestinal absorption of its parent compound, mecillinam.[1] Mecillinam is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-negative bacteria.[2] By masking the carboxylic acid group of mecillinam with a pivaloyloxymethyl ester, the lipophilicity of the molecule is increased, facilitating its absorption from the gastrointestinal tract. Following absorption, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes, releasing the active mecillinam into circulation.[2][3]
The Hydrolysis Pathway
The conversion of pivmecillinam to mecillinam is a two-step process that occurs in vivo. The hydrolysis is not spontaneous under physiological pH but is catalyzed by non-specific esterases present in the gastrointestinal mucosa, blood, and other tissues.[2][3]
The initial enzymatic cleavage of the pivaloyloxymethyl ester bond yields pivalic acid and an unstable hydroxymethyl ester of mecillinam. This intermediate subsequently decomposes spontaneously to release the active mecillinam and formaldehyde.[4]
Quantitative Analysis of Hydrolysis Kinetics
The rate of pivmecillinam hydrolysis is a critical factor in its pharmacokinetic profile. In vitro studies have quantified the half-life of pivmecillinam in various media, demonstrating its rapid conversion in the presence of biological enzymes.
Chemical vs. Enzymatic Hydrolysis
In a neutral aqueous solution (pH 7.4) at 37°C, pivmecillinam undergoes slow chemical hydrolysis. However, the presence of esterases in serum and blood dramatically accelerates this process.
| Medium | Temperature (°C) | pH | Half-life (t½) (minutes) | Reference |
| Aqueous Buffer | 37 | 7.4 | ~95 | [4] |
| Mouse Serum | 37 | 7.4 | < 2 | [4] |
| Rat Whole Blood | 37 | 7.4 | < 2 | [4] |
| Mouse Whole Blood | 37 | 7.4 | < 2 | [4] |
| Human Whole Blood | 37 | 7.4 | 10 | [4] |
| Dog Whole Blood | 37 | 7.4 | 15 | [4] |
| 10% Dog Tissue Homogenates (mean) | 37 | 7.4 | ~5 | [4] |
Table 1: In vitro half-life of pivmecillinam in various media.
The data clearly indicates that the hydrolysis of pivmecillinam is predominantly an enzyme-catalyzed reaction. In human whole blood, the half-life is a mere 10 minutes, and in rodent blood, it is even more rapid.[4] This rapid conversion ensures that after oral administration, the prodrug is quickly and efficiently transformed into the active mecillinam. Indeed, studies in human volunteers have shown that intact pivmecillinam is often undetectable in serum or urine samples following an oral dose, underscoring the completeness of the hydrolysis in vivo.[5]
Experimental Protocols
The study of pivmecillinam hydrolysis can be conducted through various in vitro and in vivo methods. Below are detailed protocols for a typical in vitro hydrolysis assay and the analytical quantification of pivmecillinam and mecillinam.
In Vitro Hydrolysis Assay
This protocol is based on the methodology described in "Pharmacokinetic Studies with Mecillinam and Pivmecillinam".[4]
Objective: To determine the rate of pivmecillinam hydrolysis in a biological matrix (e.g., human serum or whole blood).
Materials:
-
Pivmecillinam hydrochloride
-
Human serum or heparinized whole blood
-
0.15 M aqueous citrate buffer, pH 7.4
-
Ether (or other suitable organic solvent like ethyl acetate)
-
Ice bath
-
Thermostatic water bath (37°C)
-
Centrifuge
-
Analytical system for quantification (e.g., LC-MS/MS or microbiological assay)
Procedure:
-
Preparation: Prepare a stock solution of pivmecillinam hydrochloride in an appropriate solvent. Pre-warm the biological matrix (serum or whole blood) to 37°C in a thermostatic water bath.
-
Reaction Initiation: Add a known concentration of the pivmecillinam stock solution to the pre-warmed biological matrix to initiate the hydrolysis reaction.
-
Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching and Extraction: Immediately transfer the aliquot into an ice-cold mixture of ether and 0.15 M citrate buffer (pH 7.4) and shake vigorously. This step serves two purposes: the cold temperature slows the reaction, and the two-phase system separates the unhydrolyzed, more lipophilic pivmecillinam (which partitions into the organic phase) from the hydrolyzed, more polar mecillinam (which remains in the aqueous phase).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Sample Preparation for Analysis:
-
Aqueous Phase: The aqueous phase, containing mecillinam, can be directly analyzed or further processed as required by the analytical method.
-
Organic Phase: The organic phase, containing unhydrolyzed pivmecillinam, is separated. To quantify the pivmecillinam, the solvent can be evaporated, and the residue can be reconstituted in a buffer containing a high concentration of esterases (e.g., 1% mouse serum) to completely convert the remaining pivmecillinam to mecillinam for indirect quantification via a microbiological assay, or it can be directly analyzed by a chromatographic method like LC-MS/MS.[4]
-
-
Quantification: Analyze the amount of pivmecillinam remaining (or mecillinam formed) at each time point using a validated analytical method.
-
Data Analysis: Plot the concentration of pivmecillinam versus time and determine the first-order rate constant (k) and the half-life (t½ = 0.693/k).
References
The Preclinical Pharmacokinetic Profile of Pivmecillinam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of pivmecillinam, a prodrug of the antibiotic mecillinam, in key preclinical animal models. The data presented herein is crucial for the interpretation of toxicological studies, for providing a basis for interspecies scaling, and for the design of clinical trials.
Introduction: The Clinical Significance of Pivmecillinam
Pivmecillinam is an orally administered prodrug of the amidinopenicillin, mecillinam.[1][2][3] It is well-established for the treatment of uncomplicated urinary tract infections (uUTIs).[4][5] Mecillinam exerts its bactericidal effect by selectively binding to penicillin-binding protein 2 (PBP-2), interfering with the biosynthesis of the bacterial cell wall.[6][7] This unique mechanism of action results in low cross-resistance with other beta-lactam antibiotics. Pivmecillinam is designed to overcome the poor oral bioavailability of its active form, mecillinam.[2][6][7] Following oral administration, pivmecillinam is well-absorbed and rapidly hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to yield the active moiety, mecillinam.[1][3][8]
Metabolic Conversion of Pivmecillinam to Mecillinam
The conversion of pivmecillinam to the active drug, mecillinam, is a critical step in its mechanism of action. This biotransformation is an enzymatic hydrolysis process that releases mecillinam, pivalic acid, and formaldehyde.[8] The pivalic acid is primarily excreted in the urine as conjugates.[8]
Pharmacokinetic Profile in Preclinical Animal Models
The pharmacokinetic properties of pivmecillinam and its active metabolite, mecillinam, have been characterized in several preclinical species. The following sections summarize the available data on absorption, distribution, metabolism, and excretion.
Data Summary
The table below provides a comparative summary of the key pharmacokinetic parameters of mecillinam following oral administration of pivmecillinam in various animal models.
| Parameter | Dog | Rabbit | Rat |
| Dose (Pivmecillinam) | Not Specified | 200 mg/kg | Not Specified |
| Active Moiety | Mecillinam | Mecillinam | Mecillinam |
| Cmax (µg/mL) | High | 26.67 (hepatic disorder) | Not Specified |
| Tmax (hours) | Not Specified | 0.5 (normal), 4 (hepatic disorder) | Not Specified |
| AUC | Not Specified | Not Specified | Not Specified |
| Half-life (hours) | Not Specified | Not Specified | Not Specified |
| Bioavailability (%) | Not Specified | Not Specified | Not Specified |
| Primary Route of Excretion | Urine and Bile | Bile | Not Specified |
Note: The available literature from the search results provides limited specific quantitative pharmacokinetic parameters for preclinical models. The data for rabbits with hepatic disorders show altered pharmacokinetics.
Detailed Species-Specific Profiles
Dogs: Following administration of mecillinam (the active form), dogs exhibited high concentrations of the drug in the serum, kidneys, liver, lungs, urine, and bile.[9][10] Studies on organ homogenates from dogs indicated that the conversion of pivmecillinam to mecillinam was slowest in the intestine compared to other animal species.[11]
Rabbits: In normal rabbits administered a 200 mg/kg oral dose of pivmecillinam, the peak bile concentration of mecillinam (138.08 µg/mL) was reached at 0.5 hours.[12] The bile-to-plasma concentration ratio was 22.67, with a biliary excretion rate of 0.224%.[12] In rabbits with induced hepatic disorders, the peak bile concentration was significantly lower (28.87 µg/mL) and delayed (4 hours).[12] This suggests a significant role of hepatic function in the excretion of mecillinam. Low but detectable concentrations of mecillinam were found in fetuses of pregnant rabbits.[9][10]
Rats: Similar to rabbits, pregnant rats showed low but detectable concentrations of mecillinam in the fetuses.[9][10] Preclinical studies in rats, including pre- and postnatal studies with oral pivmecillinam doses up to 582 mg/kg/day, showed no adverse effects on maternal animals or offspring development.[1] Developmental toxicity studies in rats at doses approximately 3.4 to 7.9 times the maximum recommended human daily dose showed no evidence of embryo-fetal toxicity.[1] A preclinical study in rats did not show an effect on fertility.[13]
Cows: Administration of mecillinam to lactating cows resulted in very low levels of the drug in the milk.[9][10] In one study, a dose of 8 mg/kg of mecillinam administered intravenously resulted in milk concentrations of 0.1 and 0.7 µg/mL at 2 and 6 hours, respectively, with only 0.03% of the injected dose excreted in the milk over the first 6 hours.[1]
Experimental Protocols
Detailed experimental protocols are not consistently available across the literature. However, based on the provided information, a general experimental workflow can be outlined.
Key Methodological Considerations:
-
Animal Models: The choice of animal model (e.g., rat, dog, rabbit) is critical and depends on the specific objectives of the study, such as metabolism, distribution, or toxicity.
-
Dosing: Pivmecillinam is typically administered orally. The dose and formulation should be carefully selected and documented.
-
Sample Collection: Blood, urine, bile, and various tissues are collected at predetermined time points to characterize the time course of drug concentration.
-
Bioanalysis: A validated bioanalytical method, often Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of mecillinam in biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters from the concentration-time data.
Preclinical Safety and Toxicology
Non-clinical data from conventional studies of safety pharmacology, repeated dose toxicity, genotoxicity, and toxicity to reproduction have revealed no special hazards for humans.[13] No carcinogenicity data are available for pivmecillinam or mecillinam.[13]
Conclusion
The preclinical pharmacokinetic studies of pivmecillinam demonstrate its effective oral absorption and rapid conversion to the active antibiotic, mecillinam. The distribution profile indicates that mecillinam reaches key target sites, including the kidneys and urine, in high concentrations. While there are species-specific differences in metabolism and excretion, the overall preclinical profile supports the clinical use of pivmecillinam for the treatment of urinary tract infections. Further studies with more detailed and standardized reporting of pharmacokinetic parameters in preclinical models would be beneficial for refining interspecies scaling and predictive modeling in drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. e-lactancia.org [e-lactancia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. [Fundamental studies on excretion of pivmecillinam in bile (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
The Disruption of Bacterial Architecture: Mecillinam's Impact on Morphology and Division
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms by which existing antibiotics exert their effects. Mecillinam, a β-lactam antibiotic with a unique mode of action, has long been a valuable tool in treating urinary tract infections caused by Gram-negative bacteria. Its specific targeting of Penicillin-Binding Protein 2 (PBP2) disrupts the delicate machinery responsible for maintaining bacterial cell shape and orchestrating division, leading to distinct and ultimately lethal morphological changes. This technical guide provides a comprehensive overview of the effects of mecillinam on bacterial cell morphology and division, with a focus on the underlying molecular mechanisms, quantitative data, and detailed experimental protocols to aid researchers in this critical field.
Core Mechanism of Action: Targeting the Elongasome
Mecillinam's primary target is Penicillin-Binding Protein 2 (PBP2), a crucial transpeptidase enzyme component of the "Rod system" or elongasome in rod-shaped bacteria like Escherichia coli.[1][2][3] The Rod system is a multiprotein complex responsible for the synthesis and insertion of new peptidoglycan (PG) along the lateral walls of the cell, driving cell elongation.[1][2][4] By specifically and covalently binding to the active site of PBP2, mecillinam inhibits its transpeptidase activity.[5] This blockage prevents the cross-linking of newly synthesized glycan strands into the existing peptidoglycan sacculus, leading to a cascade of events that dramatically alter the cell's structure and viability.[6]
Impact on Bacterial Cell Morphology: A Shift from Rod to Sphere
The most striking and well-documented effect of mecillinam on rod-shaped bacteria is the induction of a morphological transition from a bacillary to a spherical or ovoid shape.[5][7][8] This change is a direct consequence of the inhibition of lateral wall synthesis, while septal peptidoglycan synthesis, responsible for cell division, may initially continue.
Quantitative Analysis of Morphological Changes
The morphological alterations induced by mecillinam can be quantified to provide a more precise understanding of its impact. The following tables summarize key quantitative data on the effects of mecillinam on E. coli and P. aeruginosa.
| Parameter | Control (Untreated E. coli) | Mecillinam-Treated E. coli | Reference |
| Cell Shape | Rod-shaped | Spherical/Ovoid | [7][8] |
| Cell Width | Normal | Increased | [7][8] |
| Cell Length | Normal | Minimal Change | [7][8] |
| MIC (Minimum Inhibitory Concentration) | N/A | 0.25 - 2 mg/L | [9] |
| MIC50 (for amoxicillin-susceptible isolates) | N/A | 0.25 mg/L | [9] |
| MIC90 (for amoxicillin-susceptible isolates) | N/A | 0.5 mg/L | [9] |
| MIC50 (for amoxicillin-resistant isolates) | N/A | 2 mg/L | [9] |
| MIC90 (for amoxicillin-resistant isolates) | N/A | 16 mg/L | [9] |
Table 1: Quantitative Effects of Mecillinam on Escherichia coli Morphology.
| Parameter | Control (Untreated P. aeruginosa) | Mecillinam-Treated P. aeruginosa | Reference |
| Cell Shape | Rod-shaped | Spherical (at high concentrations) | [5][9] |
| MIC (Minimum Inhibitory Concentration) | N/A | High (e.g., >2000 mg/L) | [9][10] |
Table 2: Quantitative Effects of Mecillinam on Pseudomonas aeruginosa Morphology. P. aeruginosa exhibits significantly higher intrinsic resistance to mecillinam compared to E. coli.
Disruption of Cell Division
While mecillinam's primary target is involved in cell elongation, its effects cascade to disrupt the normal process of cell division. The formation of spherical cells is often followed by cell lysis, as the compromised cell wall can no longer withstand the internal turgor pressure.[5] The uncoupling of cell growth from proper cell wall expansion and division ultimately leads to bacterial death.
Signaling Pathways and Molecular Interactions
The morphological changes induced by mecillinam are a direct result of its interference with key signaling and enzymatic pathways governing cell wall biosynthesis.
The Rod System Signaling Cascade in E. coli
The Rod system in E. coli is a highly coordinated machine. Its activity is initiated by the localization of MreB, a bacterial actin homolog, which forms filamentous structures that spiral along the inner membrane.[6][7] These MreB filaments act as a scaffold, guiding the components of the elongasome, including RodA (a glycosyltransferase) and PBP2, to sites of active peptidoglycan synthesis.[1][2][4] PBP2's interaction with RodA is crucial for the polymerization of new glycan strands, which are then cross-linked into the cell wall by PBP2's transpeptidase activity.[1][2][3] Mecillinam's inhibition of PBP2 disrupts this entire process.
Figure 1: Signaling pathway of the Rod system in E. coli and the inhibitory action of mecillinam.
Cell Wall Synthesis in Pseudomonas aeruginosa
P. aeruginosa also possesses a cell wall synthesis machinery involving PBP homologs. However, the organization and regulation of this system differ from that of E. coli, contributing to its higher intrinsic resistance to mecillinam.[9][11] While P. aeruginosa PBP2 is also involved in maintaining cell shape, the bacterium can survive its inhibition, albeit with a spherical morphology, suggesting the presence of compensatory mechanisms.[9][10]
Figure 2: Simplified representation of PBP2's role in P. aeruginosa cell wall synthesis and its inhibition by high concentrations of mecillinam.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study the effects of mecillinam on bacterial cells.
Analysis of Bacterial Morphology by Scanning Electron Microscopy (SEM)
Objective: To visualize the three-dimensional surface morphology of bacteria treated with mecillinam.
Protocol:
-
Bacterial Culture and Treatment:
-
Grow a mid-log phase culture of the bacterial strain of interest (e.g., E. coli ATCC 25922) in appropriate broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Treat the culture with varying concentrations of mecillinam (e.g., 0.5x, 1x, 2x MIC) for a specified time course (e.g., 1, 2, 4 hours). Include an untreated control.
-
-
Fixation:
-
Harvest bacterial cells by centrifugation (5000 x g for 10 minutes).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the pellet in a primary fixative solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.2) and incubate for 1-2 hours at room temperature.
-
-
Post-fixation and Dehydration:
-
Wash the fixed cells three times with 0.1 M cacodylate buffer.
-
Post-fix the cells in 1% osmium tetroxide in the same buffer for 1 hour.
-
Wash the cells three times with distilled water.
-
Dehydrate the sample through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with 15-minute incubations at each concentration.
-
-
Drying and Coating:
-
Perform critical point drying of the dehydrated samples using liquid carbon dioxide.
-
Mount the dried samples onto SEM stubs using conductive adhesive tape.
-
Sputter-coat the samples with a thin layer of gold-palladium to enhance conductivity.
-
-
Imaging:
-
Visualize the samples using a scanning electron microscope at an appropriate accelerating voltage. Capture images at various magnifications to document changes in cell shape and surface texture.
-
Figure 3: Experimental workflow for SEM analysis of mecillinam-treated bacteria.
Quantitative Measurement of Cell Dimensions using Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution, quantitative data on the changes in bacterial cell dimensions (length, width, height) following mecillinam treatment.
Protocol:
-
Sample Preparation:
-
Treat bacterial cultures with mecillinam as described in the SEM protocol.
-
Harvest and wash the cells with an appropriate buffer (e.g., PBS or HEPES).
-
Immobilize the bacterial cells on a suitable substrate, such as a poly-L-lysine coated glass slide or mica sheet, by incubating for 15-30 minutes.
-
Gently rinse the substrate with buffer to remove non-adherent cells.
-
-
AFM Imaging:
-
Perform imaging in tapping mode in liquid to minimize damage to the cells and to observe them in a near-native state.
-
Use a silicon nitride cantilever with a sharp tip.
-
Acquire topographic images of individual bacterial cells.
-
-
Data Analysis:
-
Use AFM software to measure the length, width, and height of individual cells from the topographic images.
-
Calculate the aspect ratio (length/width) and cell volume for both control and treated cells.
-
Perform statistical analysis to determine the significance of any observed changes in cell dimensions.
-
Visualization of PBP2 Localization by Immunofluorescence Microscopy
Objective: To determine the subcellular localization of PBP2 in bacterial cells and observe any changes upon mecillinam treatment.
Protocol:
-
Cell Preparation and Fixation:
-
Grow and treat bacterial cells as previously described.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by treating with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 3% Bovine Serum Albumin) for 1 hour.
-
Incubate the cells with a primary antibody specific for PBP2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the stained cells on a microscope slide with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters. Capture images to observe the localization pattern of PBP2.
-
Figure 4: Workflow for immunofluorescence staining of PBP2 in bacterial cells.
Conclusion
Mecillinam's targeted inhibition of PBP2 provides a powerful lens through which to study the intricate processes of bacterial cell wall synthesis, morphogenesis, and division. The resulting dramatic shift from a rod to a spherical morphology is a clear and quantifiable indicator of its potent activity. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for researchers to further investigate the multifaceted effects of mecillinam and to explore novel strategies for combating antibiotic resistance. A thorough understanding of how this and other antibiotics disrupt fundamental bacterial processes is paramount in the ongoing effort to develop next-generation antimicrobial therapies.
References
- 1. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A central role for PBP2 in the activation of peptidoglycan polymerization by the bacterial cell elongation machinery | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Function of penicillin-binding protein 2 in viability and morphology of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Cell-wall recycling and synthesis in Escherichia coli and Pseudomonas aeruginosa - their role in the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Selexid's Impact on the Normal Human Gut Microbiota: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pivmecillinam, marketed as Selexid, is a beta-lactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative bacteria. Its use has been associated with a minimal impact on the normal human gut microbiota, a significant advantage over many broad-spectrum antibiotics. This technical guide provides an in-depth analysis of the available scientific literature on the effects of this compound on the gut microbiome. It consolidates qualitative and descriptive quantitative data from key studies, outlines detailed experimental protocols for assessing these effects, and visualizes the antibiotic's mechanism of action. The evidence suggests that this compound's primary effect is a reduction in the population of Enterobacteriaceae, with limited disturbance to the broader anaerobic gut flora. This targeted action minimizes the risk of common antibiotic-associated complications such as diarrhea and opportunistic infections.
Introduction
The human gut microbiota is a complex ecosystem that plays a crucial role in health and disease. Antibiotic therapy, while essential for treating bacterial infections, can cause significant disruption to this delicate balance, leading to a state of dysbiosis. This can result in adverse effects ranging from antibiotic-associated diarrhea to an increased susceptibility to infections like Clostridioides difficile. This compound (pivmecillinam) is the pivaloyloxymethyl ester of mecillinam, a penicillin that exhibits a unique mode of action by specifically binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[1] This specificity is believed to contribute to its limited impact on the commensal gut flora. This whitepaper aims to provide a comprehensive technical overview of the current understanding of this compound's interaction with the normal human gut microbiota.
Quantitative Impact on Gut Microbiota Composition
Table 1: Effect of Pivmecillinam on Aerobic Intestinal Microflora
| Bacterial Group | Pre-treatment Levels (log10 CFU/g feces) | During/Post-treatment Levels (log10 CFU/g feces) | Key Findings | Reference |
| Escherichia coli | Present | Markedly reduced | A significant and consistent decrease in the numbers of E. coli was observed during treatment. | [2][3][4] |
| Other Enterobacteriaceae | Present | Markedly reduced | Similar to E. coli, other members of the Enterobacteriaceae family showed a notable reduction in population size. | [2] |
| Enterococci | Variable | No uniform change | The response of enterococci to pivmecillinam was inconsistent across subjects. | [2] |
Table 2: Effect of Pivmecillinam on Anaerobic Intestinal Microflora
| Bacterial Group | Pre-treatment Levels (log10 CFU/g feces) | During/Post-treatment Levels (log10 CFU/g feces) | Key Findings | Reference |
| Total Anaerobes | High | No significant change | The overall population of anaerobic bacteria, which constitute the majority of the gut microbiota, was not significantly affected. | [3][4] |
| Bacteroides species | High | No uniform change | The response of Bacteroides species to pivmecillinam was variable among individuals. | [2] |
Table 3: Effect on Other Microbial Groups
| Microbial Group | Pre-treatment Levels | During/Post-treatment Levels | Key Findings | Reference |
| Pseudomonas | Not detected/Low | No overgrowth observed | Pivmecillinam did not lead to an overgrowth of opportunistic Pseudomonas species. | [2] |
| Staphylococci | Not detected/Low | No overgrowth observed | No significant increase in Staphylococci was noted during or after treatment. | [2] |
| Candida | Not detected/Low | No overgrowth observed | The treatment did not appear to promote the overgrowth of Candida. | [2] |
Experimental Protocols
The following sections detail the methodologies that are central to studying the impact of antibiotics like this compound on the gut microbiota. These protocols are based on established techniques in the field.
Subject Recruitment and Sample Collection
A study investigating the effects of this compound on the gut microbiota would typically involve healthy adult volunteers.
-
Inclusion Criteria: Healthy adults (e.g., 18-50 years old) with no history of significant gastrointestinal disease and no antibiotic use for at least 3-6 months prior to the study.
-
Study Design: A longitudinal study design is often employed, with subjects providing fecal samples at multiple time points:
-
Baseline (before this compound administration)
-
During this compound treatment (e.g., day 3 and day 7)
-
Post-treatment (e.g., 1, 2, and 4 weeks after cessation of treatment)
-
-
Sample Collection: Subjects would be provided with stool collection kits. Samples are collected by the subjects at home and immediately frozen at -20°C. They are then transported to the laboratory on dry ice and stored at -80°C until analysis.
Microbiota Analysis: Culture-Based Methods
This traditional approach provides information on viable bacteria.
-
Sample Preparation: A known weight of the fecal sample (e.g., 1 gram) is homogenized in a sterile, anaerobic diluent (e.g., pre-reduced peptone water).
-
Serial Dilutions: A ten-fold serial dilution of the homogenate is prepared under anaerobic conditions.
-
Plating: Aliquots of the dilutions are plated onto various selective and non-selective agar media to enumerate different bacterial groups.
-
Total Aerobes: Blood agar, incubated aerobically.
-
Total Anaerobes: Blood agar, incubated in an anaerobic chamber.
-
Enterobacteriaceae: MacConkey agar, incubated aerobically.
-
Enterococci: Bile esculin agar, incubated aerobically.
-
Bacteroides: Bacteroides Bile Esculin agar, incubated anaerobically.
-
Lactobacilli: Rogosa agar, incubated anaerobically.
-
Bifidobacteria: Bifidobacterium agar, incubated anaerobically.
-
-
Incubation: Plates are incubated at 37°C for 24-72 hours, depending on the bacterial group.
-
Enumeration: Colonies are counted, and the number of colony-forming units (CFU) per gram of feces is calculated.
Microbiota Analysis: 16S rRNA Gene Sequencing
This molecular-based method provides a comprehensive profile of the bacterial community, including non-culturable organisms.
-
DNA Extraction: DNA is extracted from a known amount of fecal sample using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 341F and 806R) with attached Illumina adapters.
-
Library Preparation: The PCR products are purified and indexed. The final library is quantified and pooled.
-
Sequencing: The pooled library is sequenced on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing protocol.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are quality-filtered and trimmed using tools like Trimmomatic.
-
Denoising/OTU Clustering: Denoising of the quality-filtered reads into Amplicon Sequence Variants (ASVs) is performed using DADA2, or reads are clustered into Operational Taxonomic Units (OTUs) at 97% similarity using QIIME 2.
-
Taxonomic Assignment: ASVs/OTUs are assigned to a taxonomic lineage using a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon and Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis and UniFrac distances) are calculated.
-
Statistical Analysis: Statistical tests (e.g., PERMANOVA, ANCOM) are used to identify significant differences in microbiota composition and diversity between time points.
-
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific evidence detailing the interaction of mecillinam with bacterial signaling pathways beyond its primary mechanism of action. The targeted effect of this compound on the gut microbiota is primarily attributed to its specific mode of action on penicillin-binding protein 2 (PBP2), which is predominantly found in Gram-negative bacteria.
Mechanism of Action of Mecillinam
The following diagram illustrates the established mechanism of action of mecillinam, the active metabolite of pivmecillinam.
Caption: Mechanism of action of this compound (pivmecillinam).
Experimental Workflow for Microbiota Analysis
The logical flow from sample collection to data interpretation in a study examining the effects of this compound on the gut microbiota is depicted below.
Caption: Experimental workflow for gut microbiota analysis.
Conclusion
The available evidence strongly indicates that this compound (pivmecillinam) has a minimal and targeted impact on the normal human gut microbiota. Its primary effect is the reduction of Enterobacteriaceae, including E. coli, with little to no significant effect on the dominant anaerobic bacteria that are crucial for gut health. This narrow spectrum of activity is a desirable characteristic for an antibiotic, as it reduces the risk of collateral damage to the gut microbiome and the subsequent development of antibiotic-associated adverse events. Further research employing modern, high-throughput sequencing technologies would be beneficial to provide a more detailed and quantitative understanding of the subtle changes that may occur in the gut microbiota following this compound administration. Such studies would further solidify the ecological safety profile of this important antimicrobial agent.
References
The Molecular Basis of Mecillinam's Bactericidal Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular underpinnings of the bactericidal action of mecillinam, a β-lactam antibiotic with a unique mechanism of action. This document provides a comprehensive overview of its primary molecular target, the downstream cellular consequences of target inhibition, and the experimental methodologies used to investigate these processes. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Targeting Penicillin-Binding Protein 2
Mecillinam, an amidinopenicillanic acid derivative, exerts its bactericidal effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the cell elongation machinery of many Gram-negative bacteria, most notably Escherichia coli.[1] Unlike other β-lactam antibiotics that primarily target other PBPs involved in cell division or peptidoglycan cross-linking, mecillinam's high affinity for PBP2 leads to a distinct set of morphological and physiological changes in susceptible bacteria.
The inhibition of PBP2's transpeptidase activity disrupts the proper synthesis and incorporation of new peptidoglycan into the lateral cell wall during bacterial elongation.[2][3] This targeted disruption leads to the cessation of rod-shaped growth and the formation of large, osmotically stable spherical cells.[2][3] These morphological changes are a hallmark of mecillinam's activity.[3]
A critical aspect of mecillinam's bactericidal effect is the induction of a "futile cycle" of peptidoglycan synthesis and degradation.[4] Even with PBP2 inhibited, the upstream synthesis of peptidoglycan precursors continues. However, the newly synthesized, un-crosslinked glycan strands are rapidly degraded by lytic transglycosylases. This continuous synthesis and degradation cycle is energetically costly and contributes significantly to the eventual cell lysis and death.[4]
Quantitative Data: Binding Affinity and Susceptibility
The efficacy of mecillinam is underscored by its high affinity for PBP2 and its potent activity against susceptible organisms. The following tables summarize key quantitative data related to mecillinam's interaction with its target and its antibacterial potency.
Table 1: In Vitro Binding Affinity of Mecillinam to Penicillin-Binding Protein 2 (PBP2)
| Bacterial Species | PBP | Method | Parameter | Value | Reference(s) |
| Escherichia coli K-12 | PBP2 | Competitive PBP binding assay with fluorography | IC50 | 0.16 mg/L | [5] |
| Klebsiella pneumoniae ATCC 43816 | PBP2 | Bocillin-FL competition assay | IC50 | <0.0075 mg/L | [6] |
| Klebsiella pneumoniae ATCC 13883 | PBP2 | Bocillin-FL competition assay | IC50 | <0.0075 mg/L | [6] |
| Streptococcus pneumoniae | PBP1a | Live-cell Bocillin-FL competition assay | k_inact/K_I | 18 ± 0.50 M⁻¹s⁻¹ | [7] |
| Streptococcus pneumoniae | PBP1b | Live-cell Bocillin-FL competition assay | k_inact/K_I | 56 ± 18 M⁻¹s⁻¹ | [7] |
| Streptococcus pneumoniae | PBP2x | Live-cell Bocillin-FL competition assay | k_inact/K_I | 410 ± 58 M⁻¹s⁻¹ | [7] |
| Streptococcus pneumoniae | PBP2a | Live-cell Bocillin-FL competition assay | k_inact/K_I | 62 ± 2.7 M⁻¹s⁻¹ | [7] |
| Streptococcus pneumoniae | PBP2b | Live-cell Bocillin-FL competition assay | k_inact/K_I | 26 ± 1.8 M⁻¹s⁻¹ | [7] |
| Streptococcus pneumoniae | PBP3 | Live-cell Bocillin-FL competition assay | k_inact/K_I | 620 ± 150 M⁻¹s⁻¹ | [7] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. k_inact/K_I is the second-order rate constant for enzyme inactivation, a measure of the covalent modification efficiency.
Table 2: Minimum Inhibitory Concentration (MIC) of Mecillinam against Escherichia coli
| Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| ESBL-producing | 1 | 4 | [4] |
| Wild-type | 0.125 - 0.5 | - | [8] |
Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Signaling Pathways and Cellular Response
The inhibition of PBP2 by mecillinam triggers a cascade of events that ultimately lead to cell death. The following diagram illustrates the proposed signaling pathway and cellular response to mecillinam treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bactericidal action of mecillinam.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the binding affinity of mecillinam for specific PBPs.[8][9]
Objective: To determine the IC50 of mecillinam for PBP2.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bocillin-FL (fluorescent penicillin V)
-
Mecillinam stock solution
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Membrane Preparation:
-
Grow a culture of the bacterial strain to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Centrifuge the lysate at low speed to remove unlysed cells and debris.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in PBS and determine the protein concentration.
-
-
Competition Assay:
-
Prepare serial dilutions of mecillinam.
-
In microcentrifuge tubes, mix a fixed amount of the membrane preparation with the different concentrations of mecillinam.
-
Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for mecillinam to bind to the PBPs.
-
Add a fixed concentration of Bocillin-FL to each tube and incubate for a shorter period (e.g., 10 minutes) to label the PBPs that are not inhibited by mecillinam.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Detection and Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Quantify the fluorescence intensity of the PBP2 band at each mecillinam concentration.
-
Plot the percentage of PBP2 inhibition against the logarithm of the mecillinam concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of mecillinam that inhibits the visible growth of a bacterial strain.[1][5][10][11][12]
Objective: To determine the MIC of mecillinam against a specific bacterial isolate.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mecillinam stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare two-fold serial dilutions of mecillinam in CAMHB directly in the 96-well plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of mecillinam at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Time-Kill Assay
This assay evaluates the bactericidal activity of mecillinam over time.[13][14][][16][17]
Objective: To assess the rate and extent of bacterial killing by mecillinam at different concentrations.
Materials:
-
Bacterial strain
-
CAMHB
-
Mecillinam stock solution
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare culture tubes containing CAMHB with different concentrations of mecillinam (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Time-Course Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the log₁₀ CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.
-
Peptidoglycan Composition Analysis
This method is used to analyze the changes in peptidoglycan structure after treatment with mecillinam.[18][19][20]
Objective: To determine the effect of mecillinam on peptidoglycan cross-linking and muropeptide composition.
Materials:
-
Bacterial culture
-
Mecillinam
-
Sodium dodecyl sulfate (SDS)
-
Pronase E
-
Muramidase (e.g., cellosyl)
-
Sodium borohydride
-
Phosphoric acid
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 reverse-phase column
-
Mass spectrometer (optional, for muropeptide identification)
Procedure:
-
Sacculi Isolation:
-
Grow a bacterial culture in the presence or absence of a sub-inhibitory concentration of mecillinam.
-
Harvest the cells and resuspend them in a hot SDS solution to lyse the cells and solubilize most cellular components, leaving the insoluble peptidoglycan sacculi.
-
Wash the sacculi extensively with water by repeated centrifugation and resuspension to remove the SDS.
-
Treat the sacculi with Pronase E to digest any attached proteins.
-
-
Muropeptide Preparation:
-
Digest the purified sacculi with a muramidase to break the glycan strands into individual muropeptides.
-
Reduce the muramic acid residues with sodium borohydride to prevent the formation of anomers.
-
Stop the reduction reaction by acidification with phosphoric acid.
-
-
HPLC/UPLC-MS Analysis:
-
Separate the resulting muropeptides by reverse-phase HPLC or UPLC.
-
Detect the muropeptides by their absorbance at 204 nm.
-
Quantify the area of each peak to determine the relative abundance of different muropeptides.
-
Optionally, identify the individual muropeptides by online or offline mass spectrometry.[21]
-
-
Data Analysis:
-
Compare the muropeptide profiles of mecillinam-treated and untreated cells to identify changes in the degree of cross-linking, the length of the glycan strands, and the presence of specific muropeptide modifications.
-
Conclusion
The bactericidal action of mecillinam is a well-defined process initiated by its specific and high-affinity binding to PBP2. This targeted inhibition disrupts the delicate balance of peptidoglycan synthesis and degradation required for bacterial cell elongation, leading to characteristic morphological changes and, ultimately, cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of mecillinam's mechanism and to explore its potential in combating bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. The continued study of mecillinam's unique mode of action holds promise for the development of novel therapeutic strategies.
References
- 1. protocols.io [protocols.io]
- 2. 2547. Targeting penicillin-binding protein 2 (PBP2) to treat metallo-beta-lactamase (MBL)-producing Klebsiella pneumoniae: Mecillinam as an American Ninja Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of Escherichia coli: Significance of Peptidoglycan Degradation during Elongation and Septation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. actascientific.com [actascientific.com]
- 14. emerypharma.com [emerypharma.com]
- 16. Target for bacteriostatic and bactericidal activities of beta-lactam antibiotics against Escherichia coli resides in different penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Structural characterization of muropeptides from Chlamydia trachomatis peptidoglycan by mass spectrometry resolves "chlamydial anomaly" - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Establishing a Pivmecillinam Dosage Regimen for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing an effective oral dosage regimen for the prodrug antibiotic pivmecillinam in preclinical in vivo animal studies. This document outlines key pharmacokinetic parameters in various animal models, detailed experimental protocols for drug administration and efficacy assessment, and the fundamental mechanism of action of its active form, mecillinam.
Introduction to Pivmecillinam
Pivmecillinam is the pivaloyloxymethyl ester prodrug of the beta-lactam antibiotic mecillinam.[1] This esterification enhances oral absorption, after which it is rapidly hydrolyzed by non-specific esterases in the blood and tissues to release the active agent, mecillinam.[2][3] Mecillinam exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria by specifically inhibiting penicillin-binding protein 2 (PBP-2), a crucial enzyme in bacterial cell wall synthesis.[2] This unique mechanism of action leads to the formation of osmotically unstable, spherical cells and subsequent bacterial lysis.[4]
Pharmacokinetic Profile of Pivmecillinam in Animal Models
Table 1: Pivmecillinam/Mecillinam Pharmacokinetics in Various Animal Models
| Animal Model | Dosage (Pivmecillinam) | Route of Administration | Key Findings | Reference(s) |
| Dog | 50 mg/kg (Mecillinam) | Not Specified | High concentrations of mecillinam were observed in serum, kidneys, liver, lungs, urine, and bile. | [5][6] |
| Rat | 100 mg/kg (Mecillinam) | Subcutaneous | Low but detectable concentrations of mecillinam were found in fetuses of pregnant rats. | [5] |
| Rat | Up to 194 mg/kg/day | Oral | No adverse effects on embryofetal development were observed during organogenesis. | [3][7] |
| Rabbit | 50 mg/kg (Mecillinam) | Intravenous | Low but detectable concentrations of mecillinam were found in fetuses of pregnant rabbits. | [5] |
| Mouse | Up to 582 mg/kg/day | Oral | No adverse effects on embryofetal development were observed during organogenesis. | [3][7] |
| Cow | Not Specified | Not Specified | Very low levels of mecillinam were detected in the milk of lactating cows. | [5][6] |
Table 2: Human Pharmacokinetic Parameters of Mecillinam Following Oral Pivmecillinam Administration (for reference)
| Dose (Pivmecillinam) | Cmax (µg/mL) | Tmax (hours) | AUC | Reference(s) |
| 200 mg | 1.5 - 3.3 | 1 - 1.5 | Proportional to dose | [2][8] |
| 400 mg | 3.0 - 5.2 | 1 - 1.5 | Doubled with dose | [2][8][9] |
| 800 mg | 8.1 | Delayed | - | [2] |
Note: Cmax and AUC values for mecillinam increase proportionally with the pivmecillinam dose.[5][6][9] The absorption of pivmecillinam is not significantly affected by the presence of food.[5][6]
Experimental Protocols
Preparation of Pivmecillinam for Oral Administration
Objective: To prepare a stable and homogenous suspension of pivmecillinam for oral gavage in animal models.
Materials:
-
Pivmecillinam hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of pivmecillinam hydrochloride in DMSO (e.g., 25 mg/mL).[10]
-
Vehicle Preparation: In a sterile tube, combine PEG300 and Tween-80 in a 8:1 volumetric ratio (e.g., 400 µL PEG300 and 50 µL Tween-80).[10]
-
Suspension Formulation:
-
Add the required volume of the pivmecillinam stock solution to the vehicle mixture.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add sterile saline to achieve the final desired concentration and volume. For example, to prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of a 25 mg/mL stock to 400 µL of PEG300 and 50 µL of Tween-80, mix well, and then add 450 µL of saline.[10]
-
-
Storage: It is recommended to prepare the working solution fresh on the day of use.[10] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[10]
Oral Gavage Administration in Mice
Objective: To accurately administer a defined volume of pivmecillinam suspension directly into the stomach of a mouse.
Materials:
-
Pivmecillinam suspension
-
Appropriately sized gavage needles (18-20 gauge for adult mice) with a rounded tip
-
Syringes
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically up to 10 mL/kg).
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow as the needle enters the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the pivmecillinam suspension.
-
Administer the full dose before gently withdrawing the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Murine Model of Urinary Tract Infection (UTI)
Objective: To establish a bacterial UTI in mice to evaluate the in vivo efficacy of pivmecillinam.
Materials:
-
Uropathogenic E. coli (UPEC) strain
-
Luria-Bertani (LB) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Catheters
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture UPEC in LB broth overnight at 37°C.
-
Pellet the bacteria by centrifugation and wash with sterile PBS.
-
Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 10⁸ CFU in 50 µL).
-
-
Transurethral Inoculation:
-
Anesthetize the mouse.
-
Insert a catheter through the urethra into the bladder.
-
Instill the bacterial suspension (e.g., 50 µL) into the bladder via the catheter.
-
-
Treatment Initiation:
-
At a predetermined time post-infection (e.g., 24 hours), begin the pivmecillinam treatment regimen via oral gavage.
-
Assessment of Bacterial Load in Bladder and Kidneys
Objective: To quantify the number of viable bacteria in the bladder and kidneys following treatment with pivmecillinam.
Materials:
-
Sterile PBS
-
Tissue homogenizer
-
Sterile microcentrifuge tubes
-
LB agar plates
-
Incubator
Protocol:
-
Tissue Harvesting:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
-
Tissue Homogenization:
-
Weigh each organ.
-
Place each organ in a separate tube containing a known volume of sterile PBS.
-
Homogenize the tissues until no visible pieces remain.
-
-
Bacterial Quantification:
-
Perform serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the bacterial load as CFU per gram of tissue.[4]
-
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of pivmecillinam and a typical experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of pivmecillinam.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. karger.com [karger.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Safety, pharmacokinetics, and food-effect of pivmecillinam after single- and multiple-dose in healthy Chinese subjects: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Determining the Minimum Inhibitory Concentration (MIC) of Mecillinam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of mecillinam, an amidinopenicillin antibiotic primarily used for treating uncomplicated urinary tract infections. Accurate MIC determination is crucial for clinical diagnostics, surveillance of antimicrobial resistance, and in the research and development of new antimicrobial agents.
Introduction to Mecillinam and MIC Testing
Mecillinam exhibits a unique mode of action by selectively binding to penicillin-binding protein 2 (PBP2), leading to the formation of spherical, osmotically unstable bacterial cells. Its activity is most pronounced against Gram-negative bacteria, particularly members of the Enterobacterales order. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Standardized and validated methods are essential for obtaining reliable and reproducible MIC results.
Recommended Methodologies for Mecillinam MIC Determination
Several methods can be used to determine the MIC of mecillinam. The choice of method often depends on the laboratory's workflow, throughput requirements, and specific research questions. The internationally recognized reference method for mecillinam MIC determination is agar dilution, as recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][3][4][5][6]
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for determining mecillinam MICs due to its accuracy and reproducibility.[3][4] However, it can be labor-intensive and less suitable for high-throughput screening.[3]
Principle: A series of agar plates containing doubling dilutions of mecillinam are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of mecillinam that completely inhibits visible growth after incubation.[1][2]
Experimental Protocol:
-
Preparation of Mecillinam Stock Solution:
-
Aseptically prepare a stock solution of mecillinam powder in a suitable solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 mg/L).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.
-
Prepare a series of doubling dilutions of the mecillinam stock solution in sterile tubes.
-
Add a specific volume of each mecillinam dilution to a corresponding volume of molten MHA to achieve the final desired concentrations (e.g., 0.125 to 32 mg/L).[3] Mix thoroughly by gentle inversion.
-
Pour the agar into sterile Petri dishes and allow them to solidify on a level surface.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.[3]
-
-
Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot the prepared inoculum onto the surface of the dried agar plates, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Read the plates against a dark background.
-
The MIC is the lowest concentration of mecillinam at which there is no visible growth, a faint haze, or a single colony.
-
Workflow for Agar Dilution:
Caption: Workflow for Mecillinam MIC Determination by Agar Dilution.
Broth Microdilution Method
While widely used for other antibiotics, broth microdilution is not the recommended method for mecillinam due to challenges with "trailing endpoints," where reduced but visible growth occurs over a range of concentrations, making the MIC endpoint difficult to determine accurately.[5][7] The composition of the broth, including its osmolality and ion concentration, can also significantly influence the MIC values.[7][8] If this method must be used, strict adherence to a standardized protocol is critical.
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of mecillinam in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[2][9]
Experimental Protocol:
-
Preparation of Mecillinam Dilutions:
-
Prepare serial twofold dilutions of mecillinam in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Each well should contain 50 µL of the appropriate mecillinam concentration.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Read the MIC as the lowest concentration of mecillinam that completely inhibits visible growth of the organism, as detected by the naked eye.
-
Workflow for Broth Microdilution:
Caption: Workflow for Mecillinam MIC Determination by Broth Microdilution.
Gradient Diffusion Method (E-test)
The gradient diffusion method, commercially available as E-test (bioMérieux) or MIC Test Strips (Liofilchem), provides a quantitative MIC value and is less cumbersome than agar dilution.[3][10]
Principle: A plastic strip impregnated with a predefined, continuous gradient of mecillinam is placed on an inoculated agar plate. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[10]
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Strip Application:
-
Allow the agar surface to dry for 5-15 minutes.
-
Aseptically apply the mecillinam gradient strip to the center of the inoculated plate. Ensure the entire length of the strip is in contact with the agar surface.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Read the MIC value at the point where the lower part of the ellipse of growth inhibition intersects the strip. Read the value on the scale printed on the strip.
-
Workflow for Gradient Diffusion:
Caption: Workflow for Mecillinam MIC Determination by Gradient Diffusion.
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of MIC testing. The recommended quality control strain for mecillinam is Escherichia coli ATCC 25922.[3][11][12][13][14]
| Quality Control Strain | Method | Acceptable MIC Range (mg/L) |
| E. coli ATCC 25922 | Agar Dilution | 0.03 - 0.25[3] |
| E. coli ATCC 25922 | Broth Microdilution | Not specified due to unreliability |
| E. coli ATCC 25922 | Gradient Diffusion | Refer to manufacturer's instructions |
Data Presentation and Interpretation
The obtained MIC values should be interpreted according to the latest clinical breakpoints provided by EUCAST or CLSI. These breakpoints may vary depending on the bacterial species and the site of infection (e.g., uncomplicated urinary tract infection).[11][15]
Table 1: EUCAST and CLSI Breakpoints for Mecillinam (Uncomplicated UTI)
| Organism | EUCAST Breakpoint (mg/L) | CLSI Breakpoint (mg/L) |
| Escherichia coli | S ≤ 8, R > 8[11][15] | S ≤ 8, I = 16, R ≥ 32[11][15] |
| Klebsiella spp. | S ≤ 8, R > 8[11][15] | Not specified |
| Proteus mirabilis | S ≤ 8, R > 8[11][15] | Not specified |
| Enterobacter spp. | S ≤ 8, R > 8[11][15] | Not specified |
| Citrobacter spp. | S ≤ 8, R > 8[11][15] | Not specified |
| Raoultella spp. | S ≤ 8, R > 8[11][15] | Not specified |
S = Susceptible; I = Susceptible, Increased Exposure; R = Resistant
Table 2: Typical Mecillinam MIC Ranges for Common Enterobacterales
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 0.25 - 1 | 4 - 8[4][13][16] |
| Klebsiella pneumoniae | 8 - 16 | >256[11][17] |
| Enterobacter cloacae | 8 | >256[11] |
| Proteus mirabilis | Varies | Varies[18] |
| ESBL-producing E. coli | 1 | 4[13] |
| OXA-48-producing Enterobacterales | 16 | >256[11][15] |
| NDM-producing Enterobacterales | Varies | Varies[11][15] |
| KPC/VIM-producing Enterobacterales | >256 | >256[3][19] |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively.
Conclusion
Accurate determination of mecillinam MICs is fundamental for effective clinical management of urinary tract infections and for monitoring resistance trends. While agar dilution remains the reference method, gradient diffusion offers a practical alternative for many laboratories. Broth microdilution should be used with caution due to its inherent limitations with this particular antibiotic. Strict adherence to standardized protocols and quality control measures is paramount for generating reliable and actionable data.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. ieqas.ie [ieqas.ie]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 11. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. szu.gov.cz [szu.gov.cz]
- 13. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. korld.nil.gov.pl [korld.nil.gov.pl]
- 15. Frontiers | Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
Application Notes: Selexid (Pivmecillinam) in Bacterial Cell Wall Biogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Selexid (pivmecillinam) and its active form, mecillinam, as a specific tool for investigating bacterial cell wall biogenesis, particularly in Gram-negative bacteria.
Introduction
This compound is the orally available prodrug of mecillinam, a β-lactam antibiotic with a unique mechanism of action.[1][2][3] Upon oral administration, this compound is rapidly absorbed and hydrolyzed by non-specific esterases into the active compound, mecillinam.[2][4][5] Mecillinam's primary target is Penicillin-Binding Protein 2 (PBP2), a critical enzyme involved in the elongation of the bacterial cell wall.[1][2][6] This high specificity for PBP2 distinguishes it from most other β-lactam antibiotics, which typically target PBP1A, PBP1B, or PBP3.[1][2][6] This specificity makes mecillinam an invaluable tool for dissecting the molecular processes of peptidoglycan (PG) synthesis and the function of the cell elongation machinery, known as the Rod system or elongasome.[7]
Core Mechanism of Action
Mecillinam exerts its bactericidal effect by interfering with the biosynthesis of the bacterial cell wall.[2][3]
-
Targeting PBP2: Mecillinam specifically binds to and inhibits the transpeptidase activity of PBP2.[2][6][7]
-
Inhibition of Peptidoglycan Cross-linking: PBP2 is essential for the cross-linking of new peptidoglycan strands during cell elongation. By inhibiting PBP2, mecillinam prevents the proper incorporation of nascent cell wall material.[4][7]
-
Cell Morphology Changes and Lysis: This inhibition leads to the loss of the bacterium's rod shape, causing the formation of large, spherical cells that are osmotically unstable and ultimately undergo lysis.[7][8]
The targeted action of mecillinam on PBP2 can be visualized as follows:
Caption: Mechanism of this compound/mecillinam action on bacterial cell wall synthesis.
Data Presentation
The efficacy of mecillinam can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and bacteriological cure rates. Its activity is primarily against Gram-negative Enterobacteriaceae.
Table 1: In Vitro Activity of Mecillinam against Key Uropathogens
| Organism | Susceptibility Rate | Notes | Reference |
|---|---|---|---|
| Escherichia coli | >95% | Includes many ESBL-producing strains. | [9] |
| E. coli (ESBL-producing) | >90% | Effective against strains with CTX-M, TEM, SHV enzymes. | [9] |
| Klebsiella pneumoniae | Variable | Activity appears to be lower than against E. coli. | [5][10] |
| Proteus mirabilis | Susceptible | Included in the FDA-approved treatment spectrum. | [11] |
| Staphylococcus saprophyticus | Clinically Effective | MICs are high (8–64 mg/L), but high urinary concentration leads to clinical success (73-92% cure rates). |[2][11] |
Table 2: Clinical and Bacteriological Efficacy of Pivmecillinam
| Study Type | Condition | Dosage | Clinical Cure Rate | Bacteriological Cure Rate | Reference |
|---|---|---|---|---|---|
| Various Clinical Trials | Acute Uncomplicated UTI | 200-400 mg TID | 62% - 88% | 75% - 94% | [2][5] |
| Studies on ESBL-UTIs | UTI by ESBL-producing Enterobacteriaceae | 400 mg TID | 60% - 84% | Not specified |[5] |
Table 3: Synergistic Activity of Mecillinam with Other β-Lactams
| Combination | Target Organism | Observation | Reference |
|---|---|---|---|
| Mecillinam + Aztreonam/Cefotaxime | Escherichia coli | Synergistic lysis and bactericidal effects at sub-MIC concentrations. | [8] |
| Mecillinam + ATM + CAZ/AVI | MBL-producing K. pneumoniae | ~3.0 log10 CFU/mL lower bacterial count at 168h compared to combination without mecillinam. |[12] |
Experimental Protocols
Mecillinam's specific mode of action allows for its use in a variety of assays to probe cell wall biology.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of mecillinam that visibly inhibits the growth of a target bacterium.
Materials:
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Mecillinam stock solution (sterile)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Methodology:
-
Prepare Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare a two-fold serial dilution of mecillinam in MHB across the wells of a 96-well plate. Concentrations typically range from 0.125 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of mecillinam in which no visible bacterial growth is observed.
Protocol 2: Bacterial Lysis Assay
Objective: To assess mecillinam's ability to induce cell lysis by monitoring changes in optical density (OD).
Materials:
-
Log-phase culture of the target bacterium
-
Mecillinam at a concentration above the MIC (e.g., 4x to 10x MIC)
-
Spectrophotometer
-
Culture flasks or tubes
-
Shaking incubator
Methodology:
-
Culture Growth: Grow the target bacterium in a suitable liquid medium at 37°C with shaking to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Treatment: Divide the culture into two flasks. To one, add mecillinam at the desired concentration (e.g., 10 µg/mL). The other serves as an untreated control.[13]
-
Monitoring: Continue to incubate both cultures under the same conditions.
-
Data Collection: Measure the OD₆₀₀ of both cultures at regular intervals (e.g., every 30 minutes) for several hours.
-
Analysis: Plot OD₆₀₀ versus time. A significant decrease in the OD₆₀₀ of the mecillinam-treated culture compared to the control indicates cell lysis.
Caption: Experimental workflow for a bacterial lysis assay.
Protocol 3: Competitive PBP Binding Assay
Objective: To determine the binding affinity of mecillinam for PBP2 relative to other PBPs.
Materials:
-
Bacterial cell membranes prepared from the target strain
-
Mecillinam
-
Fluorescent penicillin analog (e.g., BOCILLIN™ FL)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
-
Buffer (e.g., 10 mM Tris-HCl, pH 8.0)
Methodology:
-
Preparation of Bacterial Membranes: Grow bacterial cells to mid-log phase, harvest by centrifugation, and lyse them using sonication or a French press. Isolate the membrane fraction by differential ultracentrifugation.[14]
-
Competitive Binding: Aliquot the membrane preparation. Incubate the aliquots with serially diluted concentrations of mecillinam for 10-30 minutes at 37°C. Include a no-mecillinam control.
-
Fluorescent Labeling: Add a constant, sub-saturating concentration of a fluorescent penicillin analog to all samples and incubate for an additional 10-15 minutes. This probe will bind to any PBPs not occupied by mecillinam.[14]
-
SDS-PAGE: Stop the reaction by adding Laemmli sample buffer. Separate the membrane proteins by SDS-PAGE.
-
Detection and Quantification: Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of competing mecillinam increases. Quantify the fluorescence intensity of each PBP band to determine the IC₅₀ (the concentration of mecillinam required to inhibit 50% of probe binding to PBP2).[14]
Applications in Drug Development and Research
-
Probing the Rod System: Mecillinam is a primary tool for studying the function of the PBP2/RodA complex in bacterial cell elongation.[7]
-
Identifying Resistance Mechanisms: Selections for mecillinam resistance have been instrumental in identifying genes involved in cell wall biogenesis and its regulation, such as the mre and mrd genes.[7] High-throughput methods like Transposon-sequencing (Tn-Seq) with mecillinam can comprehensively identify resistance loci.[15]
-
Screening for Synergistic Compounds: The unique target of mecillinam makes it a candidate for combination therapies. It can be used in screens to identify compounds that are synergistic with PBP2 inhibition, potentially revealing new therapeutic strategies against multidrug-resistant bacteria.[8][12]
-
Investigating Stress Responses: Studies have used mecillinam to explore the role of bacterial stress responses, such as the Rcs envelope stress response, in antibiotic tolerance and resistance.[15]
The development of resistance to mecillinam often involves complex pathways, providing a model for studying antibiotic resistance evolution.
Caption: Logical pathways of mecillinam action and subsequent resistance development.
References
- 1. droracle.ai [droracle.ai]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Perspectives on Antimicrobial Agents: Pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. buzzrx.com [buzzrx.com]
- 12. 2547. Targeting penicillin-binding protein 2 (PBP2) to treat metallo-beta-lactamase (MBL)-producing Klebsiella pneumoniae: Mecillinam as an American Ninja Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pivmecillinam as a Selective Agent in Bacterial Genetics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pivmecillinam, and its active form mecillinam, as a selective agent in bacterial genetics research, particularly with Escherichia coli. The unique mechanism of action of mecillinam offers a powerful tool for selecting a diverse range of mutants, providing insights into cell wall synthesis, stress responses, and antibiotic resistance.
Introduction
Pivmecillinam is the orally available prodrug of mecillinam, a β-lactam antibiotic that specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2) in many Gram-negative bacteria, most notably E. coli.[1][2][3] This targeted inhibition disrupts the normal process of cell elongation, leading to the formation of spherical cells that eventually lyse.[2][3][4] In the laboratory, resistance to mecillinam can be readily selected for, and mutations conferring this resistance have been identified in over 40 different genes.[5][6][7] This makes mecillinam an invaluable tool for genetic screens and selections, as the mutational targets are numerous and involved in a variety of cellular processes.
A key distinction exists between laboratory-selected mecillinam-resistant mutants and those found in clinical isolates. While laboratory selections yield mutations in a wide array of genes, clinical isolates predominantly feature mutations in the cysB gene.[2][5][8] The cysB gene product is a transcriptional regulator of the cysteine biosynthesis pathway.[9][10] Inactivation of cysB leads to an upregulation of PBP1B and its activator LpoB, which can bypass the function of the mecillinam-inhibited PBP2.[10][11][12] This resistance phenotype in cysB mutants is notably dependent on the concentration of cysteine in the growth medium.[9][11]
Data Presentation
Table 1: Mecillinam Concentrations for Selection of E. coli Mutants and Corresponding Mutation Frequencies
| Mecillinam Concentration (mg/L) | Fold MIC of Wild-Type E. coli MG1655 | Mutation Frequency per Cell |
| 4 | 32x | 2 x 10⁻⁵ |
| 8 | 64x | Not specified |
| 16 | 128x | Not specified |
| 32 | 256x | 8 x 10⁻⁸ |
Data sourced from Thulin et al., 2015.[2][5] The wild-type MIC for E. coli MG1655 is 0.125 mg/L.[5]
Table 2: Genes Associated with Mecillinam Resistance in E. coli
| Gene Category | Representative Genes | Function |
| Direct Target | mrdA (encodes PBP2) | Alteration of the drug target |
| Cell Wall Synthesis & Division | mreC, mreD, ftsZ | Components of the cell elongation and division machinery |
| Stress Response | spoT, relA | Involved in the stringent response (ppGpp synthesis) |
| Transcriptional Regulation | cysB, rpoB, crp | Global and specific transcriptional regulators |
| Metabolism | ppa, ubiE, ispA | Pyrophosphate metabolism, ubiquinone biosynthesis |
| tRNA Synthesis | thrS, aspS, gltX | tRNA synthetases |
This table represents a selection of the more than 38 genes identified.[2][5][13]
Experimental Protocols
Protocol 1: In Vitro Selection of Mecillinam-Resistant Mutants
This protocol describes the isolation of spontaneous mecillinam-resistant mutants of E. coli.
Materials:
-
E. coli strain of interest (e.g., MG1655)
-
Mueller-Hinton (MH) broth and MH agar plates
-
Mecillinam (Amdinocillin) stock solution (sterile filtered)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Prepare Overnight Cultures: Inoculate single colonies of the E. coli strain into 5 mL of MH broth. Grow overnight at 37°C with shaking. Prepare at least 10 independent cultures to ensure the isolation of independent mutations.
-
Prepare Selective Plates: Prepare MH agar plates supplemented with mecillinam at the desired final concentrations (e.g., 4, 8, 16, or 32 mg/L).[2][5] Allow the plates to dry completely before use.
-
Inoculation:
-
Measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures to estimate cell density.
-
Dilute the cultures in sterile PBS.
-
Plate approximately 10⁷ colony-forming units (CFU) onto each selective plate.[2][5]
-
Also, create serial dilutions of one of the cultures to plate on non-selective MH agar to determine the exact viable cell count.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[5]
-
Isolation and Purification of Mutants:
-
Pick individual colonies from the selective plates.
-
Restreak each colony onto a fresh MH agar plate containing the same concentration of mecillinam to purify the mutant and confirm resistance.[5]
-
-
Calculation of Mutation Frequency:
-
Count the number of colonies on the selective plates and the non-selective plates.
-
Calculate the mutation frequency as the number of resistant colonies divided by the total number of viable cells plated.[5]
-
-
Storage: Grow purified mutants in MH broth and prepare freezer stocks (e.g., in 15% glycerol) for long-term storage at -80°C.
Protocol 2: P1 Phage Transduction of Mecillinam Resistance Markers
This protocol provides a general framework for moving a mecillinam resistance allele from a donor strain to a recipient E. coli strain using P1 phage transduction. This is useful for genetic linkage analysis or for constructing strains with specific genotypes.
Materials:
-
Donor E. coli strain (mecillinam-resistant)
-
Recipient E. coli strain (mecillinam-sensitive)
-
P1vir phage lysate
-
Luria-Bertani (LB) broth and LB agar plates
-
Mecillinam
-
1 M Sodium Citrate, sterile
-
5 M CaCl₂, sterile
-
Chloroform
Procedure:
Part A: Preparation of P1 Lysate from Donor Strain
-
Grow an overnight culture of the donor strain in 5 mL of LB broth.
-
Inoculate 5 mL of fresh LB broth with 0.1 mL of the overnight culture and 25 µL of P1vir lysate.
-
Incubate at 37°C with shaking for 2-3 hours, or until the culture lyses (appears clear).
-
Add a few drops of chloroform to the lysate, vortex, and centrifuge to pellet cell debris.
-
Carefully transfer the supernatant (P1 lysate) to a sterile tube. Store at 4°C.
Part B: Transduction into Recipient Strain
-
Grow an overnight culture of the recipient strain in 5 mL of LB broth.
-
Inoculate 1.5 mL of the culture into a tube containing 15 µL of 5 M CaCl₂. Incubate at 37°C with shaking for 15 minutes.
-
In separate tubes, mix 100 µL of the recipient cells with varying amounts of the P1 lysate (e.g., 1 µL, 10 µL, and 100 µL). Include a control with no lysate.
-
Incubate at 37°C for 30 minutes without shaking to allow for phage adsorption.[14]
-
Add 200 µL of 1 M sodium citrate to stop the reaction, followed by 1 mL of LB broth.
-
Incubate at 37°C for 1 hour with shaking to allow for the expression of the resistance gene.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 100 µL of LB broth.
-
Plate the entire cell suspension onto LB agar plates containing the appropriate concentration of mecillinam for selection.
-
Incubate the plates at 37°C overnight. Colonies that appear are transductants that have incorporated the mecillinam resistance marker.
-
Purify transductants by restreaking on selective media.
Mandatory Visualizations
Mechanism of Mecillinam Action and Resistance
Caption: Mecillinam inhibits PBP2, blocking cell elongation. cysB mutations upregulate PBP1B/LpoB, bypassing this inhibition.
Experimental Workflow for Mutant Selection
Caption: Workflow for the selection and isolation of spontaneous mecillinam-resistant bacterial mutants.
Logical Relationship of Cysteine-Dependent Resistance
Caption: The mecillinam resistance of cysB mutants is conditional and reversed by the presence of cysteine.
References
- 1. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli | PLOS Genetics [journals.plos.org]
- 4. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. diva-portal.org [diva-portal.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mecillinam – Reversion of Resistance and How to Test It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 | MDPI [mdpi.com]
- 11. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (Amdinocillin) Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Amdinocillin (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Application Notes and Protocols for Evaluating Selexid (Pivmecillinam) Efficacy Against ESBL-Producing Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae presents a significant challenge in the treatment of bacterial infections, particularly urinary tract infections (UTIs). Selexid, the oral prodrug of mecillinam, has emerged as a potential therapeutic option due to its unique mechanism of action and demonstrated in vitro activity against these resistant organisms.[1][2][3] Mecillinam, the active form of this compound, specifically targets penicillin-binding protein 2 (PBP-2), interfering with bacterial cell wall synthesis.[4][5] This distinct mechanism may contribute to its efficacy against ESBL-producing strains that are resistant to many other β-lactam antibiotics.[3][5]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy against ESBL-producing Enterobacteriaceae. The protocols herein detail methodologies for determining in vitro susceptibility, characterizing the bactericidal or bacteriostatic activity, and assessing in vivo efficacy in a murine infection model.
Mechanism of Action of this compound (Pivmecillinam)
Pivmecillinam is the pivaloyloxymethyl ester of mecillinam.[4][6] Following oral administration, it is well-absorbed and rapidly hydrolyzed by esterases in the blood and other tissues to release the active antibacterial agent, mecillinam.[7][8][9] Mecillinam exerts its bactericidal effect by selectively inhibiting PBP-2, a key enzyme in the biosynthesis of the bacterial cell wall.[4][5] This leads to the formation of osmotically unstable, spherical cells that are susceptible to lysis.[5]
Mechanism of action of Pivmecillinam.
Experimental Design Workflow
A structured approach is crucial for the comprehensive evaluation of this compound's efficacy. The following workflow outlines the key experimental stages, from initial in vitro characterization to in vivo validation.
Experimental workflow for evaluating this compound efficacy.
In Vitro Efficacy Evaluation
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11] For mecillinam, the active form of this compound, agar dilution is the reference method, though broth microdilution is also commonly used.[12][13]
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Isolate Preparation:
-
Culture ESBL-producing E. coli, Klebsiella pneumoniae, and other relevant Enterobacteriaceae isolates on appropriate agar plates (e.g., MacConkey agar) overnight at 35 ± 2°C.
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Mecillinam Preparation:
-
Prepare a stock solution of mecillinam in an appropriate solvent.
-
Perform serial two-fold dilutions of mecillinam in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the mecillinam dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of mecillinam at which there is no visible growth of the organism.[11]
-
-
Quality Control:
-
Perform quality control using a reference strain, such as E. coli ATCC 25922.
-
Data Presentation: MIC Values
| Isolate ID | Organism | ESBL Genotype (if known) | Mecillinam MIC (µg/mL) | Interpretation (S/I/R) |
Interpretation of S (Susceptible), I (Intermediate), and R (Resistant) should be based on the latest EUCAST or CLSI breakpoints for mecillinam against Enterobacteriaceae in uncomplicated UTIs.[14][15]
Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.[16]
Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a logarithmic-phase culture of the test organism in CAMHB with an approximate density of 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing mecillinam at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
-
Bacterial Viable Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Presentation: Time-Kill Assay Results
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
In Vivo Efficacy Evaluation
Animal models are essential for evaluating the efficacy of an antibiotic in a physiological system.[18][19] A murine model of UTI is a well-established model for this purpose.[18]
Protocol: Murine Model of Complicated Urinary Tract Infection (cUTI)
-
Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
-
Infection:
-
Anesthetize the mice and transurethrally inoculate with a clinical isolate of ESBL-producing E. coli (e.g., 10^8 CFU in 50 µL).
-
-
Treatment:
-
At 24 hours post-infection, initiate treatment with pivmecillinam administered orally (e.g., via gavage).
-
Include multiple dose groups (e.g., low dose and high dose) and a vehicle control group. A comparator antibiotic can also be included.
-
Administer treatment for a defined period (e.g., 3-5 days).
-
-
Efficacy Endpoints:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues and perform serial dilutions for bacterial load determination (CFU/gram of tissue).
-
Monitor for clinical signs of infection and mortality throughout the study.
-
Data Presentation: In Vivo Bacterial Load
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Bladder (± SD) | Mean Log10 CFU/g Kidneys (± SD) |
| Vehicle Control | - | ||
| Pivmecillinam | Low Dose | ||
| Pivmecillinam | High Dose | ||
| Comparator | Dose |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy against ESBL-producing Enterobacteriaceae. The data generated from these studies will be critical for understanding the potential of this compound as a valuable therapeutic agent in the face of growing antimicrobial resistance. Careful adherence to these standardized methods will ensure the generation of high-quality, reproducible data for informed decision-making in drug development.
References
- 1. Emerging clinical role of pivmecillinam in the treatment of urinary tract infections caused by Extended Spectrum βeta-lactamase (ESBL) producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not – a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. buzzrx.com [buzzrx.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Mecillinam Concentration in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of mecillinam in various biological fluids. The protocols described herein are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of mecillinam.
Introduction
Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria. It is the active form of the prodrug pivmecillinam, which is administered orally. Accurate measurement of mecillinam concentrations in biological matrices such as plasma, serum, and urine is crucial for evaluating its efficacy and safety. This document outlines three common techniques for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Microbiological Assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and selectivity.
Application Note:
This method allows for the highly sensitive and specific quantification of mecillinam in human plasma. It is particularly suitable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. The protocol involves a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry. An acidification step is crucial to enhance the stability of mecillinam in plasma samples.[1][2]
Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of human plasma, add 10 µL of an internal standard solution (e.g., cephalexin).
- Add 400 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system capable of gradient elution.
- Analytical Column: UltimateXB-C18 column or equivalent.[1][2]
- Mobile Phase A: Water with 0.1% formic acid.[1][2]
- Mobile Phase B: Methanol.[1][2]
- Gradient Elution: A suitable gradient to separate mecillinam from endogenous plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Mecillinam: m/z 326.1 → 167.1.[1][2]
- Pivmecillinam (if also measured): m/z 440.2 → 167.1.[1][2]
- Internal Standard (Cephalexin): m/z 348.1 → 158.1.[1][2]
Workflow Diagram:
Caption: Workflow for Mecillinam Quantification by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and less expensive alternative to LC-MS/MS. While it may have lower sensitivity, it can be suitable for studies where higher concentrations of mecillinam are expected, such as in urine samples or for certain plasma-level monitoring.
Application Note:
This method provides a robust and reliable means of quantifying mecillinam in biological fluids. The protocol is based on general principles for β-lactam antibiotic analysis and involves a straightforward protein precipitation step followed by separation on a reverse-phase column and UV detection. While not as sensitive as LC-MS/MS, its simplicity and accessibility make it a valuable tool. A specific high-pressure liquid chromatographic assay has been successfully used to measure mecillinam in plasma.[3]
Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
- To a 200 µL aliquot of plasma or a diluted urine sample, add 10 µL of a suitable internal standard.
- Add 600 µL of acetonitrile or methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for injection.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Analytical Column: A C18 or phenyl reverse-phase column (e.g., µBondapak phenyl).
- Mobile Phase: A mixture of water, methanol, and a phosphate buffer (e.g., water-methanol-1 M phosphate buffer, pH 7; 70:30:0.5).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled at 30°C.
- UV Detection Wavelength: 220 nm.
Workflow Diagram:
References
- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 3. Pharmacokinetics of mecillinam in health subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Pivmecillinam Resistance Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivmecillinam, the prodrug of mecillinam, is a valuable antibiotic for the treatment of uncomplicated urinary tract infections, primarily caused by Escherichia coli. Its unique mechanism of action, targeting penicillin-binding protein 2 (PBP2), results in a low rate of cross-resistance with other β-lactams.[1] Despite its clinical efficacy and decades of use, resistance to mecillinam can be readily developed in vitro.[2][3][4][5][6] Understanding the dynamics and mechanisms of resistance development is crucial for preserving the long-term utility of this important drug. These application notes provide an overview of in vitro models and detailed protocols for studying the emergence of resistance to pivmecillinam.
Mechanisms of Mecillinam Resistance
The primary mechanisms of resistance to mecillinam in E. coli include:
-
Target Modification: Mutations in the mrdA gene, which encodes PBP2, can alter the drug binding site, reducing the efficacy of mecillinam.[7]
-
Regulatory Mutations: Inactivation of the cysB gene is a common mechanism of mecillinam resistance found in clinical isolates.[8][9][10][11] CysB is a transcriptional regulator of the cysteine biosynthesis pathway. Its inactivation leads to a cascade of events, including the upregulation of other proteins involved in cell wall synthesis like PBP1B and LpoB, which can compensate for the inhibition of PBP2.[3][10][12][13]
-
Enzymatic Degradation: While mecillinam is stable against many common β-lactamases, overexpression of some, such as AmpC, can contribute to resistance.[14][15]
A notable characteristic of mecillinam resistance, particularly that conferred by cysB mutations, is its conditional nature. Resistance can be influenced by the composition of the growth medium, with supplementation of cysteine or growth in urine potentially reverting resistant phenotypes to susceptible ones.[9][14] Furthermore, many resistance mutations come with a significant fitness cost, which may explain the relatively low prevalence of clinical resistance despite the ease of in vitro selection.[2][4][7]
In Vitro Models for Studying Pivmecillinam Resistance
Several in vitro models can be employed to investigate the development of resistance to pivmecillinam. Each offers unique advantages for studying different aspects of resistance emergence.
-
Serial Passage Experiments (SPE): This is a straightforward and widely used method to select for antibiotic resistance in a stepwise manner by exposing a bacterial population to gradually increasing concentrations of the antibiotic.
-
Chemostat (Continuous Culture): A chemostat maintains a continuous bacterial culture at a constant growth rate and cell density, providing a controlled environment to study the evolution of resistance under constant selective pressure.[16][17][18]
-
Hollow Fiber Infection Model (HFIM): This dynamic, two-compartment model simulates human pharmacokinetic profiles of an antibiotic, allowing for the study of resistance development under clinically relevant drug exposures.[8][19][20][21]
Protocol 1: Serial Passage Experiment for Inducing Pivmecillinam Resistance
This protocol details a method for selecting pivmecillinam-resistant mutants of E. coli through serial passage in the presence of the active form, mecillinam.
1. Materials:
-
Escherichia coli strain (e.g., ATCC 25922 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mecillinam analytical standard
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
2. Experimental Workflow:
Caption: Workflow for the serial passage experiment to select for pivmecillinam resistance.
3. Detailed Methodology:
a. Preparation of Bacterial Inoculum: i. From a fresh agar plate, select a few colonies of the E. coli strain. ii. Inoculate a tube of CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase. iii. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iv. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
b. Minimum Inhibitory Concentration (MIC) Determination (Day 1): i. Prepare serial two-fold dilutions of mecillinam in CAMHB in a 96-well plate. The concentration range should span the expected MIC of the susceptible strain (e.g., 0.06 - 32 µg/mL). ii. Inoculate each well with the prepared bacterial suspension. iii. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). iv. Incubate the plate at 37°C for 18-24 hours. v. The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.
c. Serial Passaging: i. On each subsequent day, identify the MIC from the previous day's plate. ii. Select the culture from the well containing half the MIC (0.5x MIC). iii. Use this culture to inoculate a new 96-well plate containing a fresh serial dilution of mecillinam. The concentration range for the new plate should be adjusted to bracket the newly determined MIC. iv. Repeat this process for a predetermined number of passages (e.g., 15-30 days) or until a significant increase in MIC is observed.
4. Data Presentation:
| Passage Day | MIC (µg/mL) | Fold-Increase in MIC |
| 1 | 0.25 | 1 |
| 2 | 0.25 | 1 |
| 3 | 0.5 | 2 |
| ... | ... | ... |
| 30 | 16 | 64 |
5. Analysis of Resistant Isolates: i. After the final passage, streak the culture from the 0.5x MIC well onto nutrient agar to obtain single colonies. ii. Confirm the MIC of individual clones. iii. Perform genetic analysis, such as whole-genome sequencing or targeted sequencing of genes like cysB and mrdA, to identify mutations responsible for resistance. iv. Assess the fitness cost of resistance by comparing the growth rate of the resistant isolates to the parental strain in the absence of the antibiotic.[2]
Protocol 2: Chemostat for Studying the Evolution of Pivmecillinam Resistance
This protocol describes the use of a chemostat to study the emergence of pivmecillinam resistance under constant environmental conditions.
1. Materials:
-
Chemostat vessel and peripherals (media reservoir, waste container, pumps)
-
E. coli strain
-
Defined minimal or rich medium (e.g., M9 minimal medium or Luria-Bertani broth)
-
Mecillinam
-
Equipment for monitoring cell density (e.g., spectrophotometer) and plating for viable counts.
2. Experimental Workflow:
Caption: Workflow for a chemostat experiment to study pivmecillinam resistance evolution.
3. Detailed Methodology:
a. Chemostat Setup and Sterilization: i. Assemble the chemostat according to the manufacturer's instructions. ii. Sterilize the vessel, tubing, and medium by autoclaving.
b. Inoculation and Establishment of Steady State: i. Inoculate the culture vessel with the E. coli strain. ii. Allow the culture to grow in batch mode until a desired cell density is reached. iii. Start the continuous flow of fresh medium at a fixed dilution rate (D). The dilution rate determines the growth rate of the bacteria in the steady state.[17]
c. Introduction of Mecillinam: i. Once the culture has reached a steady state (stable cell density), introduce mecillinam into the fresh medium reservoir at a sub-inhibitory concentration (e.g., 0.1x to 0.25x of the initial MIC).
d. Long-term Culture and Sampling: i. Maintain the continuous culture for an extended period (e.g., hundreds of generations). ii. At regular intervals (e.g., daily), collect samples from the culture vessel. iii. Use the samples to:
- Measure the optical density to monitor population size.
- Plate on antibiotic-free agar to determine the total viable count.
- Plate on agar containing a selective concentration of mecillinam to determine the number of resistant mutants.
- Determine the MIC of the population.
- Cryopreserve samples for later analysis.
4. Data Presentation:
| Time (Generations) | Population Density (CFU/mL) | Resistant Subpopulation (CFU/mL) | Population MIC (µg/mL) |
| 0 | 1 x 10⁸ | <10 | 0.25 |
| 50 | 1 x 10⁸ | 5 x 10² | 0.5 |
| 100 | 1 x 10⁸ | 2 x 10⁵ | 2.0 |
| ... | ... | ... | ... |
| 400 | 1 x 10⁸ | 9 x 10⁷ | 16 |
5. Analysis: i. Calculate the mutation rate towards resistance. ii. Isolate resistant clones from different time points and characterize their resistance mechanisms and fitness costs.
Protocol 3: Hollow Fiber Infection Model (HFIM) for Simulating Clinical Scenarios
The HFIM is a dynamic in vitro system that can simulate the pharmacokinetics of pivmecillinam in a patient, allowing for the study of resistance development under clinically relevant drug pressure.[8][19][20][21]
1. Materials:
-
Hollow fiber cartridge (e.g., polysulfone)
-
Peristaltic pump
-
Central reservoir
-
Tubing and connectors
-
E. coli strain
-
CAMHB or other suitable growth medium
-
Mecillinam
2. Experimental Workflow:
Caption: Workflow for a Hollow Fiber Infection Model experiment.
3. Detailed Methodology:
a. HFIM Setup: i. Assemble the HFIM circuit, including the central reservoir, hollow fiber cartridge, and tubing, under sterile conditions. ii. Prime the system with the growth medium.
b. Inoculation: i. Prepare a high-density culture of the E. coli strain (e.g., 10⁸-10⁹ CFU/mL). ii. Inoculate the extracapillary space (ECS) of the hollow fiber cartridge with the bacterial culture.
c. Pharmacokinetic Simulation: i. Based on published pharmacokinetic data for pivmecillinam, calculate the required pump rates to simulate the desired concentration-time profile of mecillinam. ii. Administer the initial dose of mecillinam to the central reservoir. iii. Start the pump program to simulate drug absorption, distribution, metabolism, and excretion. iv. Administer subsequent doses at appropriate intervals to mimic a clinical dosing regimen.
d. Sampling and Analysis: i. At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect samples from the ECS. ii. Perform quantitative cultures on both antibiotic-free and mecillinam-containing agar to determine the total and resistant bacterial populations. iii. Determine the MIC of the bacterial population at each time point.
4. Data Presentation:
| Time (hours) | Total Population (log10 CFU/mL) | Resistant Population (log10 CFU/mL) | Population MIC (µg/mL) |
| 0 | 8.5 | <2.0 | 0.25 |
| 8 | 7.2 | <2.0 | 0.25 |
| 24 | 6.1 | 3.5 | 1.0 |
| 48 | 6.8 | 5.2 | 4.0 |
| 72 | 7.9 | 7.5 | 16.0 |
Signaling Pathways and Resistance Mechanisms
PBP2 Inhibition and Resistance
Mecillinam's primary target is PBP2, a key enzyme in the bacterial cell wall synthesis machinery (the elongasome). Inhibition of PBP2 disrupts cell elongation, leading to the formation of spherical cells and eventual lysis.[22][23][24]
Caption: Mechanism of action of mecillinam and a key resistance pathway.
The cysB-Mediated Resistance Pathway
Mutations in the cysB gene are a clinically important mechanism of mecillinam resistance. The inactivation of CysB leads to a cellular stress response that ultimately bypasses the need for functional PBP2.
Caption: The signaling pathway of cysB-mediated mecillinam resistance.
Conclusion
The in vitro models described provide powerful tools for investigating the emergence and mechanisms of resistance to pivmecillinam. By employing these protocols, researchers can gain valuable insights into the genetic basis of resistance, the dynamics of resistance evolution, and the impact of pharmacokinetic and pharmacodynamic parameters. This knowledge is essential for the development of strategies to mitigate resistance and prolong the clinical effectiveness of this important antibiotic.
References
- 1. Building a Morbidostat: An automated continuous-culture device for studying bacterial drug resistance under dynamically sustained drug inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (Amdinocillin) Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model [mdpi.com]
- 9. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 19. fibercellsystems.com [fibercellsystems.com]
- 20. Antibiotic PK/PD - FiberCell Systems [fibercellsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced. | The EMBO Journal [link.springer.com]
- 24. Penicillin-binding protein 2 is essential in wild-type Escherichia coli but not in lov or cya mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of PBP2 in Bacterial Physiology Using Selexid (Mecillinam)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Selexid (the prodrug of mecillinam) as a targeted tool to investigate the function of Penicillin-Binding Protein 2 (PBP2) in bacterial physiology. Mecillinam's high specificity for PBP2 makes it an invaluable probe for dissecting the bacterial cell elongation machinery and developing novel antimicrobial strategies.
Introduction to this compound (Mecillinam) and PBP2
This compound is the oral prodrug of mecillinam, a β-lactam antibiotic with a unique mechanism of action. Unlike many other penicillins that primarily target PBP1 or PBP3, mecillinam exhibits a high affinity and specificity for PBP2.[1] PBP2 is a crucial transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall, specifically playing a key role in the elongation of the cell during growth.[2] By selectively inhibiting PBP2, mecillinam disrupts the normal process of cell wall maintenance and expansion, leading to characteristic morphological changes and eventual cell death in susceptible bacteria, particularly Gram-negative species like Escherichia coli.[3] This specificity makes mecillinam an excellent tool to study the physiological roles of PBP2, including its involvement in cell shape determination, cell division, and as a target for antimicrobial synergy.
Key Applications of this compound in PBP2 Research
-
Elucidation of the Rod System: Mecillinam is instrumental in studying the "Rod system," the protein complex responsible for bacterial cell elongation. PBP2 is a core component of this system, and its inhibition by mecillinam leads to the formation of spherical cells, providing a clear phenotypic readout of the disruption of this pathway.[3]
-
Synergy Studies: The unique targeting of PBP2 by mecillinam allows for the investigation of synergistic interactions with other β-lactam antibiotics that target different PBPs (e.g., PBP1 or PBP3).[4] This can reveal cooperative functioning between different PBPs in cell wall synthesis and inform the development of combination therapies to overcome antibiotic resistance.[5]
-
Investigation of Resistance Mechanisms: Studying bacterial mutants resistant to mecillinam can uncover novel genes and pathways involved in cell wall biosynthesis and regulation.[3]
-
Screening for Novel PBP2 Inhibitors: Mecillinam can be used as a reference compound in competitive binding assays to screen for new molecules that target PBP2.
Quantitative Data: Mecillinam Activity Against E. coli
The following tables summarize the Minimum Inhibitory Concentration (MIC) of mecillinam against various E. coli isolates, providing a baseline for its antibacterial activity.
Table 1: Mecillinam MIC Distribution for E. coli Urine Isolates [6]
| Phenotype | Number of Isolates (n) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| ESBL-negative | 414 | ≤0.03 - >32 | 0.5 | 4 |
| ESBL-positive | 46 | ≤0.03 - >32 | 1 | 4 |
| Amoxicillin-susceptible | - | - | 0.25 | 0.5 |
| Amoxicillin-resistant | - | - | 2 | 16 |
Table 2: Mecillinam MICs for Carbapenemase-Producing Enterobacterales [7]
| Species | Carbapenemase Type | Number of Isolates (N) | Mecillinam Susceptible (%) | MIC50 (mg/L) | MIC Range (mg/L) |
| E. coli | All tested | 12 | 100 | 32 | - |
| E. cloacae | All tested | 7 | 100 | 8 | - |
| K. pneumoniae | All tested | 4 | 100 | - | - |
| All CPE | IMI | 7 | 100 | 8 | - |
| All CPE | OXA-48-like | 7 | 100 | 16 | - |
| All CPE | NDM-1 | 1 | 100 | - | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Mecillinam
This protocol details the agar dilution method, considered the reference method for determining mecillinam MICs.[8]
Materials:
-
Mecillinam analytical grade powder
-
Mueller-Hinton (MH) agar
-
Sterile petri dishes
-
Bacterial culture of the test organism (e.g., E. coli ATCC 25922 as a quality control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Mecillinam Stock Solution: Prepare a stock solution of mecillinam powder in a suitable solvent as per the manufacturer's instructions.
-
Prepare Agar Plates with Mecillinam: Prepare a series of MH agar plates containing twofold serial dilutions of mecillinam. Ensure the final concentrations cover the expected MIC range. Include a drug-free control plate.
-
Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate Plates: Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35±2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of mecillinam that completely inhibits visible bacterial growth.
Protocol 2: Bacterial Morphology Assay
This protocol describes how to observe the morphological changes in bacteria induced by mecillinam treatment.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
Mecillinam stock solution
-
Microscope slides and coverslips
-
Phase-contrast or differential interference contrast (DIC) microscope
-
Optional: Fixative (e.g., paraformaldehyde) and membrane stain (e.g., FM 4-64)
Procedure:
-
Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Mecillinam Treatment: Add mecillinam to the culture at a concentration known to affect cell morphology (e.g., at or slightly above the MIC). Include an untreated control culture.
-
Incubation: Continue to incubate the cultures for a defined period (e.g., 1-3 hours), allowing time for the antibiotic to exert its effect.
-
Microscopy:
-
Take a small aliquot of the culture.
-
Place a drop on a microscope slide and cover with a coverslip.
-
Observe the cells under the microscope.
-
Compare the morphology of the mecillinam-treated cells to the untreated control. Look for the characteristic rounding of cells.[3]
-
-
Optional Staining: For more detailed analysis, cells can be fixed and stained with a membrane dye before microscopy.
Protocol 3: PBP2 Binding Affinity Assay (Competitive Assay)
This protocol outlines a competitive binding assay to determine the affinity of mecillinam for PBP2.[9][10]
Materials:
-
Bacterial cell membrane preparation containing PBPs
-
Mecillinam stock solution
-
Fluorescently labeled penicillin (e.g., Bocillin-FL)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the bacterial strain of interest.
-
Competitive Binding:
-
In separate tubes, incubate aliquots of the membrane preparation with serial dilutions of mecillinam for a set time (e.g., 30 minutes) at room temperature. Include a control with no mecillinam.
-
Add a constant, subsaturating concentration of the fluorescent penicillin probe to all tubes and incubate for an additional 10-15 minutes.
-
-
SDS-PAGE: Stop the reaction by adding Laemmli sample buffer and separate the membrane proteins by SDS-PAGE.
-
Detection and Quantification:
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to PBP2 will decrease with increasing concentrations of mecillinam.
-
Quantify the band intensities to determine the IC₅₀ value of mecillinam for PBP2.
-
Protocol 4: Analysis of Peptidoglycan Composition
This protocol describes the analysis of peptidoglycan composition after mecillinam treatment to understand its effect on cell wall cross-linking.[11][12]
Materials:
-
Bacterial cultures (treated with mecillinam and untreated control)
-
SDS solution
-
Enzymes for peptidoglycan digestion (e.g., mutanolysin or cellosyl)
-
Sodium borohydride
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
Mass spectrometer (optional, for muropeptide identification)
Procedure:
-
Isolate Peptidoglycan: Grow bacterial cultures to mid-log phase, treat one with mecillinam, and harvest the cells. Isolate the peptidoglycan sacculi by boiling in SDS and subsequent washing steps.
-
Enzymatic Digestion: Digest the purified peptidoglycan with a muramidase to break it down into its constituent muropeptides.
-
Reduction of Muropeptides: Reduce the muropeptides with sodium borohydride.
-
HPLC Analysis: Separate the muropeptides by reverse-phase HPLC.
-
Data Analysis: Compare the chromatograms of the mecillinam-treated and untreated samples. Changes in the peak profiles will indicate alterations in the peptidoglycan structure, such as the degree of cross-linking.
Visualizations
Caption: PBP2 inhibition pathway by mecillinam.
Caption: Experimental workflow for PBP2 investigation.
References
- 1. 2547. Targeting penicillin-binding protein 2 (PBP2) to treat metallo-beta-lactamase (MBL)-producing Klebsiella pneumoniae: Mecillinam as an American Ninja Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergic post-antibiotic effect of mecillinam, in combination with other beta-lactam antibiotics in relation to morphology and initial killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic activity of mecillinam in combination with the beta-lactamase inhibitors clavulanic acid and sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of mecillinam on peptidoglycan synthesis during the division cycle of Salmonella typhimurium 2616 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Pivmecillinam in Urinary Tract Infection (UTI) Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pivmecillinam is rapidly hydrolyzed to its active form, mecillinam, after oral administration.[5] Mecillinam then inhibits bacterial cell wall synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent lysis.[1] This targeted action provides a focused approach for studying bacterial cell wall dynamics and the efficacy of novel therapeutic strategies against UTIs.
Mechanism of Action: A Visualized Pathway
The primary mechanism of action of pivmecillinam involves its conversion to mecillinam and the subsequent inhibition of bacterial cell wall synthesis. This pathway is crucial for understanding its bactericidal effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of mecillinam (the active form of pivmecillinam) against common uropathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Mecillinam
| Uropathogen | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |
| Escherichia coli | 0.5 - 1 | 4 | >90% | [6][7] |
| E. coli (ESBL-producing) | 1 - 2 | 4 - 8 | Variable, inoculum dependent | [6] |
| Klebsiella pneumoniae | - | - | Lower than E. coli | [6] |
| Proteus mirabilis | - | - | Susceptible | [8] |
| Staphylococcus saprophyticus | - | - | Considered non-susceptible in vitro, but clinical efficacy observed | [9] |
Table 2: Clinical Efficacy of Pivmecillinam in Uncomplicated UTIs
| Study Population | Pivmecillinam Regimen | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) | Reference |
| Adult Females | 185 mg TID for 3-7 days | 62 - 88 | 75 - 94 | [6] |
| Adult Females (vs. Placebo) | 185 mg TID | 62.0 - 71.7 | 74.3 - 86.9 | [10] |
| Patients with ESBL-producing E. coli | 400 mg TID | 84 | 79 | [6] |
| Patients with ESBL-producing E. coli | 200 mg TID for 5 days | Lower than 400mg TID | Lower than 400mg TID | [11] |
| Females with S. saprophyticus UTI | 200-400 mg TID | 72 | 86 | [9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Susceptibility Testing: MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of mecillinam against uropathogenic isolates using the broth microdilution method, adhering to EUCAST and CLSI guidelines.[8][12][13]
Materials:
-
Uropathogenic bacterial isolates (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mecillinam analytical standard
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Prepare Mecillinam Stock Solution: Dissolve mecillinam in an appropriate solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the mecillinam stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial isolates overnight on appropriate agar plates. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the mecillinam dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.
In Vivo Murine Model of Uncomplicated UTI
This protocol describes the establishment of an uncomplicated UTI in mice to evaluate the in vivo efficacy of pivmecillinam.[2][5][14]
Materials:
-
Female mice (e.g., C57BL/6 or C3H/HeN, 6-8 weeks old)
-
Uropathogenic E. coli (UPEC) strain
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Polyethylene catheter
-
Pivmecillinam
-
Vehicle for oral gavage (e.g., carboxymethylcellulose)
-
Sterile surgical instruments
Protocol:
-
Inoculum Preparation: Culture the UPEC strain in LB broth overnight at 37°C. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of 1-2 x 10⁸ CFU/mL.
-
Anesthesia and Catheterization: Anesthetize the mice. Gently insert a sterile, lubricated catheter through the urethra into the bladder.
-
Infection: Instill 50 µL of the bacterial suspension (approximately 1 x 10⁷ CFU) directly into the bladder via the catheter. Withdraw the catheter immediately after instillation.
-
Pivmecillinam Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment with pivmecillinam administered by oral gavage. The dosage and frequency should be based on pharmacokinetic studies in mice to mimic human exposure. A control group should receive the vehicle alone.
-
Monitoring and Sample Collection: Monitor the mice for clinical signs of infection. At specified time points (e.g., 48 hours post-treatment), euthanize the mice.
-
Bacterial Load Quantification: Aseptically remove the bladder and kidneys. Homogenize the tissues in sterile PBS. Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of CFU per organ.
-
Histopathological Analysis (Optional): Fix a portion of the bladder and kidney tissues in 10% neutral buffered formalin for histological examination to assess inflammation and tissue damage.[15][16]
In Vitro Biofilm Eradication Model
This protocol assesses the ability of mecillinam to eradicate pre-formed bacterial biofilms.[17][18]
Materials:
-
Uropathogenic bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Mecillinam
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate shaker
-
Microplate reader
Protocol:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a standardized bacterial suspension in TSB with glucose. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Gently wash the wells with sterile PBS to remove non-adherent, planktonic bacteria.
-
Mecillinam Treatment: Add fresh media containing various concentrations of mecillinam to the wells with the established biofilms. Include a no-treatment control. Incubate for a further 24 hours.
-
Quantification of Viable Cells (Optional): To determine the number of viable bacteria within the biofilm, sonicate the wells to dislodge the biofilm and then perform serial dilutions and plate counts.
-
Biofilm Staining: Wash the wells again with PBS. Add 100 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash and Solubilize: Wash the wells with water to remove excess stain. Add 200 µL of 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A catheter-associated urinary tract infection mouse model to study bladder dysfunction and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ihma.com [ihma.com]
- 5. A murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correspondence (letter to the editor): Guidelines for Interpretation Required - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivmecillinam for Uncomplicated Lower Urinary Tract Infections Caused by Staphylococcus saprophyticus—Cumulative Observational Data from Four Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ieqas.ie [ieqas.ie]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies [frontiersin.org]
Troubleshooting & Optimization
overcoming challenges in mecillinam susceptibility testing in the laboratory
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with mecillinam susceptibility testing in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reference method for determining mecillinam susceptibility?
A1: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and other research studies identify agar dilution as the reference method for determining the Minimum Inhibitory Concentration (MIC) of mecillinam.[1][2][3][4][5][6][7] This method is considered more accurate than alternatives like broth microdilution or gradient diffusion strips.[1][8]
Q2: Why are my broth microdilution (BMD) results for mecillinam inconsistent?
A2: Mecillinam testing in broth media can produce inconsistent results.[1][8] This is often attributed to "trailing effects," where residual growth is observed over a range of concentrations, making the MIC endpoint difficult to determine.[1][8] Additionally, the composition of the broth, including its osmolality and ion concentration, can significantly impact the MIC values.[1][8][9] For these reasons, studies using broth microdilution for mecillinam susceptibility have been excluded from some systematic reviews.[1][7]
Q3: Can I use standard CLSI or EUCAST guidelines for testing?
A3: Yes, both the Clinical and Laboratory Standards Institute (CLSI) and EUCAST provide established breakpoints for mecillinam.[1][10] It is crucial to use the most recent versions of these guidelines. Note that CLSI breakpoints for mecillinam are specifically for E. coli, while EUCAST breakpoints cover E. coli and several other Enterobacterales for uncomplicated urinary tract infections (uUTIs).[2][10][11][12][13]
Q4: How should I interpret colonies appearing inside the inhibition zone in a disk diffusion assay?
A4: According to EUCAST guidelines, isolated colonies within the inhibition zone of mecillinam disk diffusion tests should be disregarded.[1] The interpretation should be based on the clear, complete zone of inhibition. The presence of inner colonies can sometimes lead to misinterpretation and is a known challenge with mecillinam testing.[3]
Q5: Are automated systems like VITEK® 2 reliable for mecillinam susceptibility testing?
A5: The reliability of automated systems like VITEK® 2 for mecillinam susceptibility testing can vary. While some studies show high categorical agreement for E. coli, the performance may be less accurate for other Enterobacterales.[3][4][5][14] It is important to be aware that automated systems may overestimate MICs compared to the reference agar dilution method.[4][5][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values in broth microdilution | Trailing effects, media composition (osmolality, ion concentration).[1][8] | Use the reference agar dilution method for definitive MIC determination.[1][2][3][4][5][6][7] If using broth microdilution, ensure strict adherence to standardized protocols and consider internal validation against the reference method. |
| Discrepancies between disk diffusion and MIC results | Inherent variability of the methods, presence of inner colonies in disk diffusion.[3] | Re-test the isolate using both methods. For disk diffusion, carefully measure the zone of inhibition, ignoring isolated inner colonies as per EUCAST guidelines.[1] Agar dilution remains the gold standard for resolving discrepancies.[2][3] |
| Unexpected resistant results for E. coli | Plasmid-mediated resistance (e.g., production of specific β-lactamases), mutations in penicillin-binding protein 2 (PBP2). | Confirm the identification of the isolate. Consider molecular methods to detect known resistance genes. |
| Difficulty testing non-E. coliEnterobacterales | Lack of established CLSI breakpoints for many species.[2][10][12][13] | Refer to EUCAST guidelines which provide breakpoints for a broader range of Enterobacterales associated with uUTIs.[10][11][13] |
| Poor reproducibility of results | Inoculum preparation, media quality, incubation conditions, reader variability. | Ensure a standardized inoculum density (0.5 McFarland standard). Use high-quality Mueller-Hinton agar from a reliable source. Strictly control incubation time and temperature. Implement a robust quality control program with appropriate ATCC strains.[4] |
Quantitative Data Summary
Table 1: Mecillinam Breakpoints for Enterobacterales (Uncomplicated UTIs)
| Issuing Body | Organism(s) | Susceptible (S) | Intermediate (I) | Resistant (R) |
| EUCAST | Escherichia coli, Klebsiella spp., Proteus mirabilis, Enterobacter spp., Citrobacter spp., and Raoultella spp.[10][15] | ≤ 8 mg/L | - | > 8 mg/L |
| CLSI | Escherichia coli only[10][15] | ≤ 8 mg/L | 16 mg/L | ≥ 32 mg/L |
Table 2: Quality Control (QC) Ranges for Mecillinam Susceptibility Testing
| QC Strain | Method | Expected Zone Diameter (mm) | Expected MIC (µg/mL) |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (10 µg disk) | 24-30[4] | - |
| Escherichia coli ATCC® 25922™ | Agar Dilution | - | 0.03–0.25[4] |
Experimental Protocols
Protocol 1: Mecillinam Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This protocol is a generalized procedure and should be performed in accordance with the latest CLSI or EUCAST guidelines.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Mecillinam (10 µg) disks
-
Bacterial isolate to be tested
-
E. coli ATCC® 25922™ (for quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (35 ± 2 °C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Mecillinam Disk:
-
Aseptically place a mecillinam (10 µg) disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around the disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints provided in the current CLSI or EUCAST guidelines.
-
As per EUCAST, ignore isolated colonies growing within the zone of inhibition.[1]
-
Protocol 2: Mecillinam MIC Determination by Agar Dilution
This is the reference method and requires meticulous preparation.
Materials:
-
Mecillinam analytical standard powder
-
Mueller-Hinton agar (MHA)
-
Bacterial isolate to be tested
-
E. coli ATCC® 25922™ (for quality control)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Mecillinam-Containing Agar Plates:
-
Prepare a stock solution of mecillinam of known concentration.
-
Prepare a series of two-fold dilutions of the mecillinam stock solution.
-
Add a specific volume of each mecillinam dilution to molten MHA to achieve the desired final concentrations in the agar plates. Pour the agar into sterile petri dishes and allow to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculator, spot the prepared bacterial suspension onto the surface of each mecillinam-containing agar plate and the growth control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2 °C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism, disregarding a single colony or a faint haze.
-
Compare the MIC value to the breakpoints provided by CLSI or EUCAST to determine the susceptibility category.
-
Visualizations
Caption: Workflow for Mecillinam Susceptibility Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of several routine methods for fosfomycin and mecillinam susceptibility testing of Enterobacterales urine isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. megumed.de [megumed.de]
- 7. academic.oup.com [academic.oup.com]
- 8. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mecillinam – Reversion of Resistance and How to Test It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Susceptibility of Clinical Enterobacterales Isolates With Common and Rare Carbapenemases to Mecillinam [frontiersin.org]
- 11. bsac.org.uk [bsac.org.uk]
- 12. Correspondence (letter to the editor): Guidelines for Interpretation Required - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. asm.org [asm.org]
strategies to minimize the impact of inoculum size on Selexid efficacy studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize the impact of inoculum size on Selexid (pivmecillinam) efficacy studies. This compound, the prodrug of mecillinam, is a beta-lactam antibiotic that can be susceptible to the inoculum effect, a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial density. This can be particularly pronounced in organisms producing beta-lactamases like ESBLs and AmpC.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound MIC values between experiments. | Inconsistent inoculum preparation. | Implement a standardized inoculum preparation protocol. Use a spectrophotometer or a McFarland standard to ensure consistent bacterial density. Prepare fresh inoculum for each experiment. |
| Higher than expected this compound MICs for known susceptible strains. | Inoculum size is too high. | Verify your inoculum preparation method to ensure it aligns with CLSI or EUCAST guidelines (typically 5 x 10^5 CFU/mL). Perform serial dilutions and plate counts to confirm the CFU/mL of your inoculum. |
| This compound appears less effective in in-vitro tests than expected from clinical data. | The inoculum effect is masking the true susceptibility of the isolate. | Test a range of inoculum concentrations (e.g., 10^4, 10^5, 10^6 CFU/mL) to determine the extent of the inoculum effect. Consider the potential for beta-lactamase production by the test organism, which can contribute significantly to the inoculum effect.[3][4][5] |
| Inconsistent results with broth microdilution for this compound. | "Trailing effects" in broth media can make the MIC endpoint difficult to determine. The composition of the broth, including osmolality and ion concentration, can also influence MIC values.[6] | The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend agar dilution as the reference method for mecillinam MIC determination to avoid these issues.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the inoculum effect and why is it relevant for this compound?
A1: The inoculum effect is a phenomenon where the effectiveness of an antibiotic decreases as the number of bacteria in the initial inoculum increases.[3][4][5] This results in a higher observed Minimum Inhibitory Concentration (MIC). For this compound (pivmecillinam), which is a β-lactam antibiotic, this effect can be significant, especially when testing bacteria that produce β-lactamase enzymes.[1] These enzymes can break down the antibiotic, and a larger bacterial population will produce more of these enzymes, leading to reduced antibiotic efficacy.
Q2: How can I standardize my inoculum preparation to minimize variability?
A2: Standardization is crucial for reproducible results. The recommended practice is to use a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7] From this standardized suspension, a further dilution is made to achieve the final desired inoculum concentration for your assay (e.g., 5 x 10^5 CFU/mL for broth microdilution).[8] Using a spectrophotometer to measure the optical density of your bacterial suspension can provide a more precise and reproducible method of standardization.[9]
Q3: What are the CLSI and EUCAST recommended inoculum sizes for antimicrobial susceptibility testing?
A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL for broth microdilution and agar dilution susceptibility testing.[8] Adhering to these guidelines is a critical first step in minimizing the inoculum effect.
Q4: My results show a significant inoculum effect for this compound against an E. coli isolate. What does this suggest?
A4: A significant inoculum effect with this compound against E. coli may suggest the presence of β-lactamase enzymes, such as Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases.[1] These enzymes can hydrolyze the β-lactam ring of mecillinam, rendering it inactive. At higher bacterial densities, the concentration of these enzymes can be sufficient to overcome the antibiotic, leading to a notable increase in the MIC.
Q5: Can the choice of growth medium affect this compound MIC results?
A5: Yes, the composition of the growth medium can influence this compound (mecillinam) MIC values. For instance, testing in Mueller-Hinton broth can sometimes lead to inconsistent results due to "trailing effects," where residual bacterial growth occurs across a range of antibiotic concentrations, making the true MIC difficult to determine.[6] Factors like the osmolality and ion concentration of the medium can also impact the observed MIC.[6] For this reason, agar dilution is the recommended reference method for mecillinam susceptibility testing.[6]
Quantitative Data
The following table summarizes the impact of inoculum size on the Minimum Inhibitory Concentration (MIC) of mecillinam against Escherichia coli.
| E. coli Phenotype | Inoculum Size (CFU/mL) | MIC50 (mg/L) | MIC90 (mg/L) |
| ESBL-negative | Standard (2 x 10^5 - 8 x 10^5) | 0.5 | 4 |
| ESBL-positive | Standard (2 x 10^5 - 8 x 10^5) | 1 | 4 |
| Amoxicillin-resistant | Not specified | 2 | 16 |
| Amoxicillin-susceptible | Not specified | 0.25 | 0.5 |
Data adapted from a study on E. coli urine isolates.[10]
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation for Broth Microdilution
This protocol details the preparation of a standardized bacterial inoculum to minimize variability in this compound MIC determination.
Materials:
-
Pure, overnight bacterial culture on a non-selective agar plate
-
Sterile saline or appropriate broth (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard or a spectrophotometer
-
Sterile loops, pipettes, and tubes
-
Vortex mixer
Procedure:
-
Using a sterile loop, pick 3-5 well-isolated colonies of the same morphology from the overnight culture plate.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or broth.
-
Vortex the tube thoroughly to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer to measure the optical density. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension to achieve the final target inoculum concentration. For standard broth microdilution, this is typically 5 x 10^5 CFU/mL. This often requires a 1:100 or 1:150 dilution, but the exact dilution factor should be validated for your specific laboratory conditions and bacterial strains.
-
Use the final diluted inoculum to inoculate your MIC assay plates.
Protocol 2: Evaluating the Inoculum Effect on this compound MIC
This protocol allows for the systematic evaluation of how different inoculum sizes affect the MIC of this compound.
Materials:
-
Standardized bacterial suspension (prepared as in Protocol 1, step 4)
-
Sterile saline or appropriate broth
-
96-well microtiter plates
-
This compound (mecillinam) stock solution
-
Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
Procedure:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Prepare three different inoculum concentrations from the standardized suspension by serial dilution:
-
High Inoculum: e.g., 5 x 10^7 CFU/mL
-
Standard Inoculum: 5 x 10^5 CFU/mL
-
Low Inoculum: 5 x 10^3 CFU/mL
-
-
Prepare serial twofold dilutions of this compound (mecillinam) in the microtiter plates using the appropriate growth medium.
-
Inoculate a set of this compound dilution series with each of the three inoculum concentrations. Ensure a final volume of 100 µL per well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each inoculum concentration.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Read the MIC for each inoculum concentration as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained for the different inoculum sizes to determine the magnitude of the inoculum effect.
Visualizations
Mecillinam Action and Resistance Pathway
Caption: Mecillinam action and cysB-mediated resistance pathway.
Experimental Workflow for Inoculum Effect Evaluation
Caption: Workflow for evaluating the inoculum effect on this compound MIC.
References
- 1. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Clinical Gate [clinicalgate.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Poor Oral Bioavailability of Mecillinam
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antibiotic mecillinam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor oral bioavailability in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why does mecillinam have poor oral bioavailability?
Mecillinam itself is poorly absorbed from the gastrointestinal tract.[1][2] To overcome this, the prodrug pivmecillinam, the pivaloyloxymethyl ester of mecillinam, was developed.[1] Following oral administration, pivmecillinam is absorbed and then rapidly hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to release the active drug, mecillinam.[3][4]
Q2: I've seen conflicting reports on the oral bioavailability of pivmecillinam. What is the correct value?
There is a noted discrepancy in the reported oral bioavailability of pivmecillinam, with some studies indicating a range of 25-35%[5], while others report 60-70%.[3][4] This variation can be attributed to several factors, including:
-
Differences in study populations and designs: Early clinical studies may have had less specific designs and limited data.[5]
-
Analytical methods: The methods used to quantify mecillinam in plasma can influence the results.
-
Formulation differences: Variations in the tablet formulation of pivmecillinam could affect its dissolution and absorption characteristics.[6]
-
Food effects: While some studies suggest food has no significant effect on the overall absorption (AUC) of pivmecillinam, it can delay the time to reach peak concentration (Tmax).[7][8]
A population pharmacokinetic analysis of multiple clinical studies aimed to characterize these variabilities to better predict mecillinam exposure.[9] For experimental consistency, it is crucial to use a consistent formulation and protocol.
Q3: What are the key pharmacokinetic parameters of mecillinam and pivmecillinam?
Understanding the pharmacokinetic profile is essential for designing in vivo experiments. The following tables summarize key parameters for mecillinam and its prodrug, pivmecillinam.
Table 1: Pharmacokinetic Parameters of Mecillinam after Intravenous Administration
| Parameter | Value | Species | Reference(s) |
| Half-life (t½) | ~1 hour | Human | [3] |
| Urinary Excretion | 55-59% within 6 hours | Human | [2] |
Table 2: Pharmacokinetic Parameters of Mecillinam after Oral Administration of Pivmecillinam
| Parameter | Value | Species | Reference(s) |
| Bioavailability | 25-70% | Human | [3][4][5] |
| Time to Peak (Tmax) | 1-1.5 hours | Human | [8] |
| Half-life (t½) of Mecillinam | ~1 hour | Human | [3] |
| Urinary Excretion of Mecillinam | 30-45% within 6-12 hours | Human | [2][6] |
Q4: Are there other strategies to improve the oral bioavailability of mecillinam beyond the pivmecillinam prodrug?
While pivmecillinam is the most common approach, nanoformulation strategies are being explored for various antibiotics to enhance oral delivery.[10][11][12] These strategies, which could potentially be applied to mecillinam, include:
-
Lipid-based nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): These can protect the drug from degradation in the gastrointestinal tract and improve its absorption.[12]
-
Polymeric nanoparticles: These can offer controlled release and targeted delivery.[10]
-
Nanosuspensions: Reducing the particle size of the drug can increase its dissolution rate and surface area for absorption.[10]
Although specific research on mecillinam nanoformulations is limited, the principles applied to other beta-lactam antibiotics like amoxicillin could be adapted.[13]
Troubleshooting Guides
Low Mecillinam Plasma Concentrations in In Vivo Studies
Problem: After oral administration of pivmecillinam to an animal model, the measured plasma concentrations of mecillinam are unexpectedly low or highly variable.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of Pivmecillinam | Ensure the animal model has sufficient esterase activity to convert the prodrug. Consider comparing plasma concentrations of both pivmecillinam and mecillinam to assess the conversion rate. |
| First-Pass Metabolism | While pivmecillinam is designed to bypass some first-pass metabolism, hepatic metabolism of mecillinam can still occur. Analyze plasma for known metabolites if analytical standards are available. |
| Efflux Transporter Activity | Investigate if pivmecillinam or mecillinam are substrates for efflux transporters like P-glycoprotein (P-gp) using in vitro models like Caco-2 cells with and without P-gp inhibitors. |
| Poor Formulation Performance | If using a custom formulation, assess its dissolution properties in simulated gastric and intestinal fluids. Ensure the formulation is stable and provides adequate drug release. |
| Inconsistent Oral Gavage Technique | Standardize the oral gavage procedure to ensure consistent delivery to the stomach. Use appropriate gavage needle sizes for the animal model to prevent injury and ensure accurate dosing. |
| High Inter-individual Variability | Increase the number of animals per group to improve statistical power. Consider a crossover study design where each animal receives both the control and test formulations. |
Inconsistent Results in Caco-2 Permeability Assays
Problem: The apparent permeability (Papp) values for pivmecillinam or mecillinam in your Caco-2 cell model are inconsistent or do not correlate with expected in vivo absorption.
| Potential Cause | Troubleshooting Steps |
| Poor Monolayer Integrity | Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions. Only use monolayers with TEER values above a pre-determined threshold.[14] |
| Low Compound Recovery | Test for non-specific binding of the compounds to the assay plates or instability in the assay buffer.[15] Consider using low-binding plates and including a protein like bovine serum albumin (BSA) in the receiver buffer. |
| Efflux Transporter Activity | Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[15] |
| Metabolism by Caco-2 Cells | Analyze samples from both the donor and receiver compartments for the presence of metabolites. Caco-2 cells express some metabolic enzymes that could degrade the test compound. |
| Incorrect pH of Assay Buffer | The pH of the apical and basolateral buffers can influence the ionization state and permeability of the compound. Use a physiologically relevant pH, typically around 6.5 for the apical side and 7.4 for the basolateral side.[16] |
Experimental Protocols
Protocol 1: Quantification of Mecillinam in Plasma by HPLC-UV
This protocol provides a general framework for the analysis of mecillinam in plasma. It should be validated for your specific experimental conditions.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: 220 nm.
- Column Temperature: 30°C.
3. Calibration and Quantification a. Prepare a series of calibration standards of mecillinam in blank plasma. b. Process the calibration standards using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area against the concentration of mecillinam. d. Quantify the mecillinam concentration in the unknown samples using the calibration curve.
For higher sensitivity and specificity, an LC-MS/MS method can be developed.[17]
Protocol 2: Caco-2 Cell Permeability Assay for Pivmecillinam
This protocol outlines the key steps for assessing the intestinal permeability of pivmecillinam.
1. Caco-2 Cell Culture a. Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm². c. Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment a. Before the experiment, measure the TEER of the monolayers using a voltmeter. b. Only use monolayers with TEER values above 250 Ω·cm².
3. Permeability Assay a. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). b. Add the transport buffer to the apical (donor) and basolateral (receiver) compartments and pre-incubate at 37°C for 30 minutes. c. Prepare the dosing solution of pivmecillinam in the transport buffer. d. To measure apical-to-basolateral (A-B) transport, remove the buffer from the apical compartment and replace it with the dosing solution. e. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral compartment and replace it with fresh transport buffer. f. At the end of the experiment, collect samples from both the apical and basolateral compartments. g. Analyze the concentration of mecillinam (and pivmecillinam if desired) in the samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
4. Calculation of Apparent Permeability (Papp) The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the drug in the donor chamber.
Visualizations
References
- 1. sciensage.info [sciensage.info]
- 2. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. researchgate.net [researchgate.net]
- 5. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bacmecillinam and pivmecillinam in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Selexid-based cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cell culture experiments where Selexid (pivmecillinam) is used.
Disclaimer: this compound is an antibiotic primarily used for treating bacterial infections in vivo. Its active metabolite, mecillinam, targets bacterial cell wall synthesis.[1][2] The use of this compound in eukaryotic cell culture is not a standard application, and its effects on mammalian cells are not well-documented. This guide provides troubleshooting strategies based on general principles of cell culture and pharmacology for addressing inconsistencies when using non-standard reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause inconsistent results in my cell culture experiments?
This compound is the brand name for pivmecillinam hydrochloride, an orally active prodrug of the antibiotic mecillinam.[2][3] Mecillinam is a beta-lactam antibiotic that inhibits bacterial cell wall biosynthesis.[1] Inconsistent results in eukaryotic cell culture could arise from several factors:
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Off-target effects: While targeting bacteria, high concentrations or prolonged exposure to antibiotics can have unintended effects on eukaryotic cells, including altering gene expression, mitochondrial function, and cellular metabolism.[4]
-
Prodrug conversion: this compound (pivmecillinam) is hydrolyzed to the active form, mecillinam, by esterases present in blood and other tissues.[1][3] The extent and rate of this conversion in cell culture media or by the cells themselves may be variable, leading to inconsistent concentrations of the active compound.
-
Lot-to-lot variability: Impurities or slight variations in the formulation between different batches of this compound could contribute to inconsistent cellular responses.
-
Cellular Stress: Introducing a xenobiotic agent can induce stress responses in cells, potentially affecting signaling pathways under investigation.
Q2: My cells show reduced viability and proliferation after treatment with this compound. How can I troubleshoot this?
Reduced cell viability is a common issue when introducing a new compound to cell culture.[5][6] A systematic approach is necessary to determine the cause.
-
Determine the optimal concentration: Perform a dose-response experiment to find the minimum effective concentration for preventing contamination with the lowest possible cytotoxicity.
-
Assess baseline cytotoxicity: Test the effect of your working concentration of this compound on the viability and proliferation of your specific cell line without any other treatments.
-
Control for solvent effects: Ensure that the solvent used to dissolve this compound is not contributing to the cytotoxicity by testing a vehicle-only control.
Q3: I am observing unexpected changes in my target signaling pathway. Could this compound be the cause?
Yes, it is possible. Antibiotics can induce global changes in gene expression and chromatin landscape in human cell lines.[4] These changes could indirectly affect your signaling pathway of interest.
-
Pathway-specific controls: Include positive and negative controls for your signaling pathway in both this compound-treated and untreated conditions. This will help you differentiate between the expected pathway activation/inhibition and any off-target effects of this compound.
-
Alternative antibiotics: Consider using a well-characterized cell culture antibiotic, such as a penicillin-streptomycin solution, to see if the observed effects are specific to this compound.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
If you are observing significant differences in cell viability measurements across replicate wells or between experiments, consider the following:
Troubleshooting Steps:
-
Standardize this compound Preparation: Prepare a single, large stock solution of this compound, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.
-
Ensure Homogeneous Treatment: When adding this compound to your culture plates, mix gently but thoroughly to ensure an even distribution in the media.
-
Check for Contamination: Inconsistent results can be a sign of low-level, visually undetectable contamination. Perform a mycoplasma test on your cell stocks.[7]
-
Review Plating Density: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell distribution can lead to variability in viability readouts.
Example Data Analysis:
The following table shows an example of how to structure your data to identify sources of variability.
| Experiment ID | This compound Batch | Cell Passage Number | Seeding Density (cells/cm²) | % Viability (Mean ± SD) |
| EXP-01 | Batch A | p+5 | 10,000 | 85 ± 15.2 |
| EXP-02 | Batch A | p+6 | 12,000 | 92 ± 5.1 |
| EXP-03 | Batch B | p+5 | 10,000 | 65 ± 12.8 |
| EXP-04 | Batch B | p+8 | 10,000 | 68 ± 14.3 |
In this hypothetical example, Batch B of this compound appears to be more cytotoxic than Batch A, suggesting a potential issue with the compound itself.
Issue 2: Inconsistent Protein Expression or Pathway Activation
If your western blot or other pathway analysis results are not reproducible, consider these factors:
Troubleshooting Steps:
-
Control for this compound-induced stress: Run a control experiment where you treat cells with this compound alone and probe for common stress markers (e.g., cleaved caspase-3 for apoptosis, or phosphorylation of stress-activated protein kinases).
-
Time-course experiment: The kinetics of your signaling pathway might be altered in the presence of this compound. Perform a time-course experiment to identify the optimal time point for your analysis.
-
Serum interaction: Components in fetal bovine serum (FBS) can bind to drugs and affect their activity. If possible, test your experimental conditions in reduced-serum or serum-free media, after adapting your cells.
Experimental Protocols
Protocol: Determining the Optimal Concentration of a Novel Antibiotic
This protocol outlines a method to determine the appropriate concentration of an antibiotic like this compound for your specific cell line, balancing efficacy against bacterial contamination with minimal impact on eukaryotic cell health.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound powder or tablets
-
Appropriate solvent (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Prepare serial dilutions of the stock solution in complete culture medium.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Treatment:
-
Remove the medium and add the medium containing the serial dilutions of this compound. Include a "no antibiotic" control and a "vehicle only" control.
-
Incubate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no antibiotic" control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Choose a working concentration that is well below the IC50 and effectively prevents contamination.
-
Example Dose-Response Data:
| This compound Conc. (µg/mL) | % Viability |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 88 |
| 100 | 75 |
| 200 | 52 |
| 400 | 23 |
Visualizations
Experimental Workflow for Troubleshooting
A troubleshooting workflow for addressing inconsistent results.
Hypothetical Signaling Pathway: Cellular Stress Response
Note: The following diagram illustrates a generalized cellular stress response pathway. It is not documented that this compound activates this pathway in eukaryotic cells. This is for illustrative purposes to show a potential off-target effect of a xenobiotic compound.
A generalized cellular stress response pathway.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pivmecillinam - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 細胞培養疑難排解 [sigmaaldrich.com]
- 6. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Pivmecillinam Stability in Laboratory Media
Welcome to the technical support center for pivmecillinam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use and stability of pivmecillinam in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is pivmecillinam and how does it differ from mecillinam?
A1: Pivmecillinam is the pivaloyloxymethyl ester prodrug of mecillinam. A prodrug is an inactive compound that is converted into its active form in the body. In laboratory settings, pivmecillinam also hydrolyzes in aqueous media to form the active antibacterial agent, mecillinam.[1][2] For in vitro susceptibility testing, the active form, mecillinam, is used.[3]
Q2: What is the primary stability concern when working with pivmecillinam in the lab?
A2: The main stability issue is the hydrolysis of the ester bond in aqueous solutions, which converts pivmecillinam to its active form, mecillinam. This hydrolysis is influenced by pH and temperature.[4] It is crucial to understand this conversion rate in your specific experimental setup to ensure accurate and reproducible results.
Q3: What are the recommended storage conditions for pivmecillinam?
A3: For long-term storage, pivmecillinam hydrochloride powder should be kept in a closed container at room temperature, protected from heat, moisture, and direct light.[5]
Q4: How stable is pivmecillinam in a neutral aqueous solution at physiological temperature?
A4: In a neutral solution at pH 7.4 and 37°C, pivmecillinam has a half-life of approximately 95 minutes due to hydrolysis into mecillinam.[4] This rapid conversion is a critical factor to consider in the timing of your experiments.
Q5: What about the stability of the active form, mecillinam, in common laboratory media?
A5: Mecillinam, the active form, also has limited stability in bacterial growth media. For instance, at 37°C, its half-life can be as short as 2 hours in MOPS medium (pH 7.4) and 4-5 hours in Luria-Bertani (LB) broth (pH 7.0).[6]
Troubleshooting Guide
Problem: I'm observing inconsistent results in my antimicrobial susceptibility tests with pivmecillinam.
| Possible Cause | Troubleshooting Steps |
| Degradation of Pivmecillinam/Mecillinam: The antibiotic may be degrading over the course of a long incubation period, leading to an underestimation of its potency. | - Shorten the incubation time of your assay if possible.- Consider the half-life of both pivmecillinam and mecillinam in your specific medium and at your incubation temperature.- Run control experiments to measure the antibiotic concentration at the beginning and end of your assay. |
| Media Composition: The composition of the growth medium can influence the activity of mecillinam. For example, inconsistent results have been observed in Mueller-Hinton broth.[3] | - Be consistent with the brand and lot of your growth medium.- If you suspect media interference, consider performing a time-kill assay to directly measure bactericidal activity over time. |
| pH of the Medium: The stability of beta-lactam antibiotics like mecillinam is pH-dependent. | - Measure and record the pH of your medium before and after the experiment.- If the pH shifts significantly during bacterial growth, consider using a buffered medium. |
Problem: My pivmecillinam solution appears cloudy or precipitated.
| Possible Cause | Troubleshooting Steps |
| Low Solubility: The concentration of pivmecillinam may have exceeded its solubility in the chosen solvent. | - Refer to the manufacturer's instructions for solubility information.- Consider using a different solvent or a lower concentration. |
| Temperature Effects: Dissolving pivmecillinam in a cold solvent or adding a cold stock solution to warm media can sometimes cause precipitation. | - Allow solutions to equilibrate to the same temperature before mixing. |
| Interaction with Media Components: Pivmecillinam may interact with certain components in complex media, leading to precipitation. | - Prepare a fresh stock solution and add it to the medium just before use.- Observe for any immediate signs of precipitation upon addition. |
Quantitative Data on Stability
The stability of pivmecillinam and its active form, mecillinam, is highly dependent on the experimental conditions. The following tables summarize available quantitative data.
Table 1: Stability of Pivmecillinam in Aqueous Solution
| Solvent/Medium | pH | Temperature | Half-life | Reference |
| Neutral Aqueous Solution | 7.4 | 37°C | ~95 minutes | [4] |
Table 2: Stability of Mecillinam in Laboratory Media
| Medium | pH | Temperature | Half-life | Reference |
| MOPS Medium | 7.4 | 37°C | ~2 hours | [6] |
| Luria-Bertani (LB) Broth | 7.0 | 37°C | 4-5 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of a Pivmecillinam Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of pivmecillinam hydrochloride in sterile water.
Materials:
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Pivmecillinam hydrochloride powder
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Sterile, deionized water
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Sterile conical tubes (e.g., 15 mL)
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Vortex mixer
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Sterile syringe and 0.22 µm syringe filter
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Sterile microcentrifuge tubes for aliquots
Procedure:
-
Aseptically weigh 100 mg of pivmecillinam hydrochloride powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex the tube until the powder is completely dissolved.
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Attach a 0.22 µm sterile syringe filter to a new sterile syringe.
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Draw the pivmecillinam solution into the syringe.
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Filter-sterilize the solution into a new sterile 15 mL conical tube.
-
Aliquot the sterile stock solution into pre-labeled sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability Assessment of Pivmecillinam in Liquid Medium using HPLC
This protocol provides a general framework for assessing the stability of pivmecillinam in a liquid laboratory medium. A validated stability-indicating HPLC method is required.[7]
Materials:
-
Pivmecillinam stock solution
-
Sterile laboratory medium of interest (e.g., Mueller-Hinton Broth)
-
Incubator at the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column and detector
-
Mobile phase and other necessary reagents for HPLC analysis
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Sterile tubes or vials for sample collection
Procedure:
-
Prepare the laboratory medium and bring it to the desired temperature.
-
Spike the medium with a known concentration of pivmecillinam stock solution. Mix well.
-
Immediately take a sample (t=0) and process it for HPLC analysis. This will be your initial concentration.
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Incubate the remaining medium at the desired temperature.
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Collect samples at predetermined time points (e.g., 30, 60, 90, 120, 240 minutes).
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Process each sample immediately after collection to stop further degradation (e.g., by rapid freezing or addition of a quenching agent, followed by appropriate sample preparation for HPLC).
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Analyze all samples by HPLC to determine the concentration of pivmecillinam remaining at each time point.
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Calculate the percentage of pivmecillinam remaining at each time point relative to the initial concentration.
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Plot the percentage of remaining pivmecillinam against time to determine the degradation kinetics and half-life.
Visualizations
Caption: Hydrolysis of pivmecillinam to its active form, mecillinam.
Caption: Workflow for assessing pivmecillinam stability in laboratory media.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity [mdpi.com]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating assay for pivmecillinam hydrochloride and pivmecillinam hydrochloride capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating the effects of pivmecillinam on host cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying and mitigating the potential effects of pivmecillinam when used in experiments involving eukaryotic host cell lines. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: Direct research on the effects of pivmecillinam and its active form, mecillinam, on common mammalian host cell lines is limited. The guidance provided is based on the compound's known mechanism of action, its metabolic byproducts, and general principles of in vitro toxicology for the broader class of beta-lactam antibiotics. It is strongly recommended that researchers perform baseline validation experiments for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pivmecillinam, and is it expected to affect mammalian host cells?
A1: Pivmecillinam is a prodrug that is hydrolyzed by esterases into the active antibiotic, mecillinam.[1] Mecillinam's antibacterial effect comes from its high specificity for and inhibition of bacterial Penicillin-Binding Protein 2 (PBP-2), which is a crucial enzyme for cell wall synthesis in many Gram-negative bacteria.[2] Since mammalian cells do not have a cell wall or PBP-2, direct, mechanism-based toxicity is not expected. However, off-target effects or toxicity from its metabolic byproducts are possible, particularly at high concentrations.
Q2: What are the metabolic byproducts of pivmecillinam hydrolysis, and could they affect my cell culture?
A2: The hydrolysis of the pivmecillinam prodrug yields three molecules:
-
Mecillinam: The active antibacterial agent.
-
Pivalic Acid: This molecule is known to interfere with carnitine metabolism in vivo.[2] While specific cytotoxic effects on cell lines are not well-documented, related compounds have been shown to be cytostatic (inhibit cell growth).[3][4]
-
Formaldehyde: The pivoxil ester moiety of pivmecillinam can release a small amount of formaldehyde.[1] An in vitro study noted that pivmecillinam induced chromosome breaks in cultured human lymphocytes, an effect not seen with mecillinam and attributed to this formaldehyde release.[1] While this may not be relevant in vivo due to rapid elimination, it could be a confounding factor in closed in vitro systems.
Q3: Are there any known class-wide effects of beta-lactam antibiotics on eukaryotic cells?
A3: Some studies on beta-lactam antibiotics as a class have reported potential effects on eukaryotic cells, although often at high concentrations. These include a dose-dependent inhibition of in vitro granulopoiesis (the formation of white blood cells) and potential impacts on the proliferation of other cell types.[5][6] It has been suggested that some beta-lactams might interact with eukaryotic DNA polymerase α after being modified into other products, but this remains largely undefined.[7]
Q4: Can pivmecillinam interfere with common cell-based assays?
A4: While specific data is unavailable for pivmecillinam, any experimental compound can potentially interfere with assay readouts. For example, a compound could interfere with the absorbance or fluorescence of a reporter molecule, or it could directly reduce tetrazolium salts (e.g., MTT, XTT) used in viability assays, leading to false-positive results. It is crucial to include appropriate controls, such as running the assay in a cell-free system with the compound present, to rule out direct interference.
Troubleshooting Guides
This section addresses specific unexpected outcomes during your experiments and provides actionable solutions.
Problem 1: Unexpected Decrease in Cell Viability or Proliferation
You observe a significant drop in cell viability or a slower proliferation rate in your host cell line after treatment with pivmecillinam.
| Possible Cause | Recommended Solution(s) |
| 1. Direct Cytotoxicity | The concentration of pivmecillinam, mecillinam, or its byproducts may be toxic to your specific cell line. |
| 2. pH Shift in Media | Degradation of the beta-lactam ring can acidify the culture medium, stressing the cells. |
| 3. Compound Instability | Pivmecillinam is unstable in aqueous solutions. Degradation products may have different effects, or the loss of active compound could affect co-culture experiments (if applicable). |
| 4. Contamination | The stock solution or handling procedure may have introduced microbial contamination. |
Action Plan:
-
Perform a Dose-Response Cytotoxicity Assay: Systematically evaluate a range of pivmecillinam concentrations to determine the 50% inhibitory concentration (IC50). See Experimental Protocol 1 for a detailed methodology.
-
Include Proper Controls: Test the vehicle (e.g., DMSO, PBS) alone. If possible, test mecillinam and pivalic acid separately to see if the effect is from the parent drug, active drug, or a byproduct.
-
Monitor Media pH: Check the pH of your culture medium with a treated and untreated sample over the course of the experiment. If a significant drop is observed, consider using a more strongly buffered medium (e.g., with added HEPES).
-
Prepare Fresh Solutions: Due to instability, prepare fresh pivmecillinam working solutions for each experiment from a frozen stock.
Problem 2: Altered Host Cell Morphology
You notice changes in the shape, size, or adherence of your host cells after treatment.
| Possible Cause | Recommended Solution(s) |
| 1. Sub-lethal Stress Response | Cells may be reacting to a non-lethal concentration of the compound or its byproducts, potentially affecting the cytoskeleton or adhesion proteins. |
| 2. Osmolality Changes | The addition of the compound or its vehicle may have altered the osmolality of the culture medium. |
| 3. Pivalic Acid Effects | As a short-chain fatty acid, pivalic acid could potentially induce differentiation or morphological changes in some cell types. |
Action Plan:
-
Correlate with Viability Data: Check if the morphological changes occur at concentrations below the IC50. If so, it may be a specific biological effect rather than general toxicity.
-
Conduct Immunofluorescence Staining: Stain for key cytoskeletal components (e.g., F-actin using phalloidin, tubulin using anti-tubulin antibodies) to visualize specific structural changes.
-
Check Vehicle and Osmolality: Ensure the concentration of the vehicle (e.g., DMSO) is well below its toxic threshold (~0.1-0.5% for most cell lines) and does not cause morphological changes on its own.
Experimental Protocols
Experimental Protocol 1: Baseline Cytotoxicity Assessment using MTT Assay
This protocol allows you to determine the effect of pivmecillinam on the metabolic activity and viability of your host cell line.
Materials:
-
Host cell line of interest
-
Complete culture medium
-
Pivmecillinam powder and appropriate solvent (e.g., DMSO for stock)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of pivmecillinam in complete culture medium. A typical starting range might be from 1 µM to 1000 µM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X pivmecillinam dilutions to the appropriate wells. Also include "cells only" (untreated) and "vehicle control" wells. For background control, include "medium only" wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Subtract the background absorbance (medium only). Normalize the data to the untreated control wells (representing 100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation
Use the following tables to structure and record your experimental findings.
Table 1: Pivmecillinam Solution Preparation and Stability
| Parameter | Recommendation |
| Storage (Powder) | Store desiccated at -20°C. |
| Stock Solution Solvent | DMSO is recommended for long-term storage. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -80°C for up to one year. |
| Aqueous Solution Stability | Pivmecillinam is prone to hydrolysis in aqueous solutions. Prepare fresh dilutions in culture medium immediately before use. |
| Sterilization | Do not autoclave. Filter-sterilize stock solutions prepared in aqueous buffers (e.g., PBS) using a 0.22 µm syringe filter. |
Table 2: Example Template for Recording Dose-Response Cytotoxicity Data
| Pivmecillinam Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability (Normalized to Control) |
| 0 (Control) | 100% | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| 1000 |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to your experiments.
Caption: Workflow for assessing the cytotoxicity of pivmecillinam on a host cell line.
Caption: Hydrolysis of the pivmecillinam prodrug into its active form and byproducts.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Antibiotics and hematopoiesis: toxicity of beta-lactam on in vitro granulopoiesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
refining experimental protocols to account for mecillinam's short half-life
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining experimental protocols to account for the short half-life of mecillinam.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antimicrobial activity in in vitro assays (e.g., MIC, time-kill curves). | Mecillinam degradation: Due to its short half-life, the effective concentration of mecillinam can decrease significantly over the course of a typical experiment.[1][2] | 1. Replenish Mecillinam: For experiments longer than 2-4 hours, replenish the media with fresh mecillinam at regular intervals (e.g., every 2-3 half-lives). 2. Use a Bioreactor/Chemostat: Employ a continuous culture system to maintain a constant concentration of mecillinam. 3. Optimize Media Conditions: Adjust the pH and temperature of the growth media to enhance mecillinam stability (see table below).[1][2] 4. Shorten Experiment Duration: If possible, modify the experimental design to obtain endpoints within a shorter timeframe. |
| High variability between replicate experiments. | Inconsistent mecillinam concentration: The short half-life can lead to significant variations in the actual drug concentration at different time points if not carefully controlled. | 1. Prepare Fresh Stock Solutions: Always use freshly prepared mecillinam stock solutions for each experiment. 2. Precise Timing: Standardize the timing of all experimental steps, from drug addition to measurement, to ensure consistency. 3. Delay-Time Bioassay: Perform a delay-time bioassay to empirically determine the degradation rate of mecillinam in your specific experimental setup.[1][2] |
| Discrepancies between in vitro and in vivo results. | Pharmacokinetics in animal models: The short in vivo half-life of mecillinam (around 1 hour) can lead to rapid clearance and sub-therapeutic concentrations.[3] | 1. Continuous Infusion: For in vivo studies, utilize continuous infusion pumps to maintain a steady-state concentration of mecillinam.[4][5] 2. Frequent Dosing: If continuous infusion is not feasible, administer smaller doses more frequently to mimic a more constant exposure. 3. Pharmacokinetic Modeling: Conduct pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model. |
| Unexpected bacterial resistance development. | Sub-inhibitory concentrations: Fluctuating or rapidly decreasing mecillinam concentrations can create selective pressure for the emergence of resistant mutants. | 1. Maintain Therapeutic Levels: Ensure that the mecillinam concentration remains above the minimum inhibitory concentration (MIC) for the duration of the experiment. 2. Combination Therapy: Consider using mecillinam in combination with other antibiotics to create a synergistic effect and reduce the likelihood of resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the half-life of mecillinam in common bacterial growth media?
A1: The half-life of mecillinam is highly dependent on the composition, pH, and temperature of the growth medium. For instance, at 37°C, its half-life can be as short as 2 hours in MOPS medium (pH 7.4) and 4-5 hours in Luria-Bertani (LB) broth.[1][2][6]
Q2: How can I increase the stability of mecillinam in my in vitro experiments?
A2: You can enhance mecillinam's stability by adjusting the pH and temperature of the growth medium. Lowering the pH to 6.5 and reducing the temperature can extend its half-life to approximately 6 hours without significantly impacting the growth of many bacterial strains.[1][2]
Q3: What is the mechanism of action of mecillinam?
A3: Mecillinam is a β-lactam antibiotic that specifically inhibits Penicillin-Binding Protein 2 (PBP2) in bacteria.[7][8] PBP2 is a crucial enzyme involved in the synthesis of the bacterial cell wall. By inhibiting PBP2, mecillinam disrupts peptidoglycan synthesis, leading to a weakened cell wall and ultimately cell lysis.[7][9]
Q4: Are there alternatives to standard MIC assays for unstable antibiotics like mecillinam?
A4: Yes, the "delay-time bioassay" is a useful method to estimate the stability of an antibiotic in a specific growth medium without directly measuring its concentration.[1][2] This assay compares the growth curves of bacteria inoculated at different time points after the antibiotic has been added to the medium.
Q5: What are the key considerations for in vivo studies with mecillinam?
A5: The primary consideration is its short in vivo half-life, which is approximately one hour.[3] To maintain effective therapeutic concentrations, continuous infusion or frequent dosing regimens are recommended.[4][5]
Quantitative Data Summary
Table 1: Half-life of Mecillinam in Different Growth Media at 37°C
| Growth Medium | pH | Half-life (hours) | Reference(s) |
| MOPS | 7.4 | ~2 | [1][2][6] |
| LB Broth | 7.0 | 4-5 | [1][2] |
| MOPS | 6.5 | ~6 | [1] |
Experimental Protocols
Protocol 1: Determination of Mecillinam Stability using a Delay-Time Bioassay
Objective: To estimate the degradation rate and half-life of mecillinam in a specific bacterial growth medium.
Materials:
-
Bacterial strain of interest
-
Growth medium of choice
-
Mecillinam stock solution
-
96-well microplates
-
Plate reader capable of measuring optical density (OD) at 600 nm
Methodology:
-
Prepare a fresh stock solution of mecillinam.
-
Add mecillinam at the desired concentration to a flask of growth medium and incubate at the experimental temperature (e.g., 37°C).
-
At time zero (t=0), inoculate a set of wells in a 96-well plate with the bacterial culture and the mecillinam-containing medium.
-
At subsequent time points (e.g., t=2, 4, 6 hours), take an aliquot of the pre-incubated mecillinam-containing medium and inoculate a new set of wells with the same bacterial culture.
-
Incubate the 96-well plate in a plate reader at the appropriate temperature, measuring the OD600 at regular intervals.
-
Plot the growth curves for each inoculation time point.
-
Analyze the shift in the growth curves to estimate the decrease in effective mecillinam concentration over time and calculate the half-life.
Protocol 2: In Vitro Time-Kill Assay with Mecillinam Replenishment
Objective: To assess the bactericidal activity of mecillinam over an extended period while accounting for its degradation.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
Mecillinam stock solution
-
Culture tubes or flasks
-
Centrifuge and sterile centrifuge tubes
-
Plates for colony forming unit (CFU) counting
Methodology:
-
Inoculate a flask of growth medium with the bacterial culture to the desired starting density.
-
Add mecillinam to the desired final concentration.
-
At regular intervals (e.g., every 2 hours), remove an aliquot for CFU counting.
-
After removing the aliquot, centrifuge the remaining culture.
-
Remove the supernatant and resuspend the bacterial pellet in fresh, pre-warmed medium containing the initial concentration of mecillinam.
-
Continue incubation and repeat the sampling and replenishment steps for the duration of the experiment.
-
Plate the collected aliquots on appropriate agar plates to determine CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Visualizations
Caption: Mecillinam's mechanism of action targeting PBP2.
Caption: Workflow for a time-kill assay with mecillinam replenishment.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Pharmacokinetic/Pharmacodynamic Determination of Systemic MIC Breakpoints for Intermittent, Extended, and Continuous Infusion Dosage Regimens of Mecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]
- 9. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Managing Carnitine Deficiency in Long-Term Selexid (Pivmecillinam) Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential for carnitine deficiency in long-term animal studies involving Selexid (pivmecillinam).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced carnitine deficiency?
A1: this compound is a prodrug of mecillinam, which is hydrolyzed in the body to release the active antibiotic and pivalic acid (pivalate).[1] Pivalic acid is poorly metabolized and is instead activated to pivaloyl-CoA. To be eliminated from the body, pivaloyl-CoA conjugates with L-carnitine to form pivaloylcarnitine, which is then excreted in the urine.[1][2] This process leads to a continuous loss of carnitine from the body's pool, and with long-term administration, can result in systemic carnitine depletion.[1][3]
Q2: What are the potential clinical and metabolic consequences of carnitine deficiency in animals?
A2: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process for energy production, especially during periods of fasting.[2][4] Deficiency can lead to a range of clinical signs, including muscle weakness, asthenia (lack of energy), and pain.[5] In severe cases, it can result in hypoketotic hypoglycemia, encephalopathy, and cardiomyopathy.[2][6][7] However, some studies in rats and pigs with pivalate-induced carnitine deficiency did not show severe metabolic changes in the liver, suggesting some species-specific differences and that the level of depletion is a critical factor.[8][9]
Q3: How quickly can carnitine levels become depleted during this compound administration?
A3: Serum carnitine levels can decrease relatively quickly. Studies in humans have shown that even short-term administration of pivmecillinam can reduce serum carnitine concentrations.[3] After a few days of treatment, serum carnitine can be reduced to about 50% of initial values.[10] Long-term treatment over months can lead to a significant reduction in both serum and muscle carnitine concentrations, with muscle levels falling to as low as 10% of the reference value.[3][5] Depletion of carnitine stored in the muscle to 50% of the initial value can take about 50 days.[10]
Q4: Are certain animal species more susceptible to this compound-induced carnitine deficiency?
A4: There appear to be species-specific differences in the metabolism of pivalic acid. For example, canine muscle has a low but significant ability to form pivaloyl carnitine, and in situations of carnitine deficiency, there might be an increased risk of toxic pivaloyl-CoA accumulation, potentially leading to muscle disorders.[11] In contrast, this activity is negligible in rat muscle.[11] Pigs have also been used as a model to study pivalate-induced carnitine deficiency and show a significant reduction in plasma and tissue carnitine levels.[8][12]
Q5: Is it necessary to supplement with L-carnitine during long-term this compound studies?
A5: For long-term studies with substantial doses of pivalate-generating prodrugs like this compound, carnitine supplementation may be necessary to prevent depletion.[1] The decision to supplement should be based on the study duration, the dose of this compound, the animal species, and regular monitoring of carnitine levels. Short-term use is less likely to cause clinically significant carnitine depletion.[1]
Q6: How long does it take for carnitine levels to return to normal after stopping this compound treatment?
A6: The replenishment of carnitine stores after cessation of long-term treatment can be slow. In humans, serum carnitine levels took 6-12 months to normalize on a normal diet without supplementation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits lethargy, muscle weakness, or reduced activity. | Carnitine deficiency leading to impaired energy metabolism in muscle.[5] | 1. Immediately collect blood and/or tissue samples to assess carnitine levels. 2. Consider pausing this compound administration pending carnitine level results. 3. If carnitine deficiency is confirmed, initiate L-carnitine supplementation as per veterinary guidance. |
| Unexpected hypoglycemia, especially during fasting periods. | Impaired fatty acid oxidation due to carnitine deficiency, leading to reduced gluconeogenesis and ketogenesis.[2][6] | 1. Provide a readily available carbohydrate source. 2. Measure blood glucose and carnitine levels. 3. Review and adjust fasting protocols. 4. Consider L-carnitine supplementation.[13] |
| Elevated liver enzymes or signs of hepatic distress. | While some studies show limited hepatic impact, severe carnitine deficiency can affect liver function.[2][8][9] | 1. Perform a full liver function panel. 2. Assess plasma and liver carnitine concentrations. 3. Evaluate for other potential causes of hepatotoxicity. |
| Variable or inconsistent carnitine levels across a study group. | Differences in individual animal metabolism, diet, or underlying health status. | 1. Ensure a standardized diet with known carnitine content.[14] 2. Review animal health records for any pre-existing conditions. 3. Increase the frequency of carnitine monitoring. |
Data Presentation
Table 1: Impact of Pivalate-Containing Drugs on Carnitine Concentrations in Tissues
| Species | Drug/Compound | Duration of Treatment | Tissue | Change in Carnitine Concentration | Reference |
| Human | Pivampicillin & Pivmecillinam | Short-term | Serum | Reduction in total carnitine | [3] |
| Human | Pivampicillin & Pivmecillinam | 22-30 months | Muscle | ~90% reduction from mean reference value | [3] |
| Human | Pivampicillin & Pivmecillinam | 6-24 months | Serum | Reduced to 3.7-14 µmol/L (Ref: 25-66 µmol/L) | [5] |
| Rat | Pivalate | 1 week | Plasma | Reduced to ~20% of pre-treatment levels | [9] |
| Rat | Pivalate | 4 weeks | Liver, Heart, Muscle | Reduced to ~60-80% of control | [9] |
| Rat | Pivalate | 4 weeks | Kidney | Reduced to 26% of control | [9] |
| Pig | Pivalate | 28 days | Plasma, Liver, Skeletal Muscle | ~40-60% lower than control | [12] |
Experimental Protocols
Protocol 1: Monitoring Plasma and Tissue Carnitine Levels
This protocol outlines the general steps for collecting and analyzing samples for carnitine concentration.
1. Sample Collection:
- Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
- Tissue: At the end of the study or at designated time points, euthanize the animal according to approved protocols. Immediately excise the tissues of interest (e.g., liver, skeletal muscle, heart). Rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
2. Sample Preparation (General):
- Plasma: For analysis of free and total carnitine, a protein precipitation step is typically required. This can be done by adding a precipitating agent like acetonitrile or perchloric acid.
- Tissue: Homogenize the frozen tissue in a suitable buffer. The homogenate can then be processed similarly to plasma for carnitine extraction. To measure total carnitine, an alkaline hydrolysis step is required to release carnitine from its esters.
3. Analytical Method:
- The concentration of free carnitine and acylcarnitines is most commonly determined using tandem mass spectrometry (MS/MS).[15] This method is highly sensitive and specific. High-performance liquid chromatography (HPLC) coupled with MS/MS is also a standard technique.[16]
Protocol 2: L-Carnitine Supplementation
This protocol provides a general framework for L-carnitine supplementation. The exact dose and route should be determined in consultation with a veterinarian and based on pilot studies.
1. Dose Determination:
- The appropriate dose of L-carnitine can vary depending on the species, the dose of this compound, and the severity of carnitine depletion. Doses used in clinical settings for carnitine deficiency can range from 50-100 mg/kg/day.[17]
- It is advisable to start with a lower dose and adjust based on regular monitoring of plasma carnitine levels.
2. Route of Administration:
- Oral: L-carnitine can be administered orally, either mixed in the feed, drinking water, or by oral gavage. The bioavailability of oral L-carnitine supplements is lower than that from food sources (14-18% for supplements vs. 54-84% for food).[18]
- Parenteral: In cases of severe deficiency or when oral administration is not feasible, intravenous (IV) or intraperitoneal (IP) injection can be used.[13]
3. Monitoring Efficacy:
- Monitor plasma carnitine levels regularly (e.g., weekly or bi-weekly) to ensure that supplementation is adequate to maintain levels within the normal range for the species.
- Observe the animals for any clinical signs of carnitine deficiency and note any improvements upon supplementation.
Visualizations
Caption: Mechanism of this compound-induced carnitine depletion.
Caption: Workflow for managing carnitine levels in animal studies.
References
- 1. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow replenishment of carnitine deficiency after cessation of long-term treatment with pivaloyl-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine-related hypoglycemia caused by 3 days of pivalate antibiotic therapy in a patient with severe muscular dystrophy: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of carnitine in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivalate affects carnitine status but causes no severe metabolic changes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 11. Possible mechanism for species difference on the toxicity of pivalic acid between dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Carnitine Deficiency Treatment & Management: Medical Care, Consultations, Diet [emedicine.medscape.com]
- 14. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnitine import to isolated hepatocytes and synthesis are accelerated in pivalate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
understanding the genetic basis of mecillinam resistance in laboratory strains of E. coli
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals investigating the genetic basis of mecillinam resistance in laboratory strains of Escherichia coli. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data presented in a clear, comparative format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results for Mecillinam | 1. Inoculum Effect: The density of the bacterial culture can affect the apparent MIC.[1] 2. Media Composition: The presence of substances like cysteine in the growth media can reverse mecillinam resistance, especially in cysB mutants.[2][3] 3. Growth Phase: The physiological state of the bacteria can influence their susceptibility. | 1. Standardize the inoculum preparation following established protocols (e.g., CLSI or EUCAST guidelines).[4] 2. Use a defined minimal medium or Mueller-Hinton Broth (MHB) for consistency. To study cysB-mediated resistance, ensure the medium has low cysteine levels.[2] For mimicking physiological conditions of a urinary tract infection, consider using synthetic or pooled human urine.[5] 3. Ensure cultures are in the logarithmic growth phase for susceptibility testing. |
| Appearance of Colonies Inside the Inhibition Zone in a Disk Diffusion Assay | This is a known phenomenon with mecillinam testing and can lead to misinterpretation.[4][6] | According to EUCAST guidelines, isolated colonies within the inhibition zone of mecillinam disk diffusion tests should be disregarded. The interpretation should be based on the complete zone of inhibition.[4] |
| Failure to Isolate Mecillinam-Resistant Mutants | 1. Low Selection Pressure: The concentration of mecillinam used for selection may be too low to inhibit the growth of the wild-type strain effectively. 2. High Fitness Cost of Mutations: Some resistance mutations can significantly impair bacterial growth, making them difficult to isolate.[7][8] | 1. Use a range of mecillinam concentrations for selection, typically several multiples of the wild-type MIC.[7] 2. Incubate selection plates for a longer duration to allow slower-growing resistant mutants to form colonies.[7] |
| Resistant Isolate Appears Susceptible Upon Re-testing | Conditional Resistance: Mecillinam resistance, particularly that conferred by cysB mutations, can be conditional and dependent on the growth environment.[5][9] Resistance observed in standard lab media may not be present when the bacteria are grown in urine due to the presence of cysteine and lower osmolality.[5] | Confirm the genetic basis of resistance (e.g., by sequencing the cysB gene). Test for susceptibility in both standard laboratory media (like MHB) and a medium that mimics the intended environment of the infection (e.g., urine).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic mutations that confer mecillinam resistance in laboratory strains of E. coli?
A1: In laboratory-selected mutants, a wide range of mutations can lead to mecillinam resistance. These are often found in genes involved in cell wall synthesis, such as mrdA (encoding Penicillin-Binding Protein 2, the direct target of mecillinam) and rodA.[10] Mutations have also been identified in genes related to the stringent response (spoT), pyrophosphate metabolism (ppa), tRNA synthesis, and the respiratory chain.[7][11] In total, mutations in at least 38 genes have been shown to confer mecillinam resistance in laboratory settings.[7][12]
Q2: How do mutations in the cysB gene lead to mecillinam resistance?
A2: The cysB gene is a transcriptional regulator of the cysteine biosynthesis pathway.[13] Inactivation of cysB leads to a depletion of intracellular cysteine, which in turn induces an oxidative stress response.[14][15] This response results in the upregulation of several proteins, including PBP1B and its activator LpoB.[2][16] The increased levels of the PBP1B/LpoB complex can bypass the mecillinam-inhibited PBP2, thus conferring resistance.[14][16]
Q3: Why is there a difference in the types of mutations found in laboratory-selected resistant strains versus clinical isolates?
A3: While a broad spectrum of mutations can cause mecillinam resistance in the lab, many of these mutations come with a significant fitness cost, reducing the growth rate of the bacteria.[7][8] In a clinical setting, such as a urinary tract infection, these less-fit mutants are less likely to survive and establish an infection.[7] Mutations in cysB, however, tend to have a lower fitness cost, which is likely why they are the predominant cause of mecillinam resistance in clinical isolates.[7][14]
Q4: Can I use standard CLSI or EUCAST guidelines for mecillinam susceptibility testing?
A4: Yes, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide established breakpoints for mecillinam.[4] It is crucial to use the most recent versions of these guidelines. Note that CLSI breakpoints for mecillinam are specifically for E. coli, while EUCAST breakpoints cover several Enterobacterales for uncomplicated urinary tract infections.[4]
Q5: Are automated systems like VITEK® 2 reliable for mecillinam susceptibility testing?
A5: The performance of automated systems can vary. While some studies have found that systems like VITEK® 2 can be accurate for E. coli, they may overestimate MICs compared to the reference agar dilution method.[4] It is advisable to confirm any unexpected results with a manual reference method.
Quantitative Data Summary
Table 1: Mecillinam MICs in Resistant E. coli Mutants
| Gene Mutated | Background Strain | Mecillinam MIC (mg/L) | Fold Increase vs. Wild-Type | Reference(s) |
| Wild-Type | MG1655 | 0.125 | - | [7] |
| cysB knockout | MG1655 | 32 | 256 | [12] |
| mrdA (D389G) | MG1655 | 16 | 128 | [12] |
| spoT (S305P) | MG1655 | 32 | 256 | [12] |
| ppa (D11A) | MG1655 | 96 | 768 | [12] |
| aspS (P191S) | MG1655 | 24 | 192 | [12] |
| ubiE (deletion) | MG1655 | 12 | 96 | [12] |
| rpoB (H447L) | MG1655 | 48 | 384 | [12] |
Table 2: Frequency of Mecillinam Resistance in Laboratory Selection
| Mecillinam Selection Concentration (mg/L) | Fold MIC of Wild-Type | Mutation Frequency (per cell) | Reference(s) |
| 4 | 32x | 2 x 10-5 | [7][11] |
| 8 | 64x | Not specified | [7][11] |
| 16 | 128x | Not specified | [7][11] |
| 32 | 256x | 8 x 10-8 | [7][11] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of mecillinam that inhibits the visible growth of E. coli.
Materials:
-
E. coli isolate(s)
-
Mecillinam stock solution
-
Mueller-Hinton Broth (MHB)[7]
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate, pick a few colonies and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm of 0.4-0.6).
-
Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.[17]
-
-
Prepare Mecillinam Dilutions:
-
Perform a two-fold serial dilution of the mecillinam stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
Reading Results:
-
The MIC is the lowest concentration of mecillinam in which there is no visible growth (turbidity).
-
Isolation of Mecillinam-Resistant Mutants
Objective: To select for spontaneous E. coli mutants that are resistant to mecillinam.
Materials:
-
Wild-type E. coli strain (e.g., MG1655)
-
Mueller-Hinton (MH) agar plates[7]
-
Mecillinam
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Overnight Cultures:
-
Inoculate several independent colonies of wild-type E. coli into separate tubes of MH broth and grow overnight at 37°C.[7]
-
-
Plating for Selection:
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.[7]
-
-
Isolation and Confirmation:
-
Pick individual colonies that appear on the mecillinam-containing plates.
-
Restreak each colony onto a fresh MH agar plate with the same concentration of mecillinam to confirm resistance.[7]
-
-
Calculation of Mutation Frequency:
-
The mutation frequency can be calculated as the median number of resistant colonies per plate divided by the total number of CFU plated.[7]
-
Whole Genome Sequencing of Resistant Mutants
Objective: To identify the genetic mutations responsible for mecillinam resistance.
Materials:
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain using a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Perform whole-genome sequencing to generate high-coverage sequence data.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental strain (e.g., E. coli MG1655).[7]
-
Use variant calling software to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants compared to the wild-type.
-
Annotate the identified mutations to determine the affected genes and the nature of the changes (e.g., missense, nonsense, frameshift).
-
Visualizations
Caption: Key genetic pathways to mecillinam resistance in E. coli.
Caption: Workflow for identifying mecillinam resistance mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mecillinam – Reversion of Resistance and How to Test It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reversion of High-level Mecillinam Resistance to Susceptibility in Escherichia coli During Growth in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of urinary isolates of Escherichia coli to mecillinam using NCCLS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Reversion of High-level Mecillinam Resistance to Susceptibility in Escherichia coli During Growth in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amdinocillin (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Mechanisms and Dynamics of Mecillinam Resistance in Escherichia coli [diva-portal.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the in vivo efficacy of pivmecillinam against specific uropathogens
FOR IMMEDIATE RELEASE
This guide provides a comprehensive in vivo comparison of pivmecillinam's efficacy against key uropathogens, benchmarked against common alternative antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to facilitate informed decisions in the development of new urinary tract infection (UTI) therapies.
Executive Summary
Pivmecillinam, the prodrug of mecillinam, demonstrates significant in vivo efficacy in reducing bacterial load in murine models of urinary tract infection. Its unique mechanism of action, targeting Penicillin-Binding Protein 2 (PBP2), translates to potent activity against common uropathogens, including multi-drug resistant strains of Escherichia coli. This guide presents a comparative analysis of pivmecillinam against other standard UTI treatments—c-iprofloxacin, nitrofurantoin, and fosfomycin—supported by experimental data from murine models.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of pivmecillinam and alternative antibiotics against specific uropathogens.
Table 1: In Vivo Efficacy of Pivmecillinam against Escherichia coli in a Murine UTI Model
| Bacterial Strain | Treatment Regimen | Mean Reduction in Bacterial Load (log10 CFU/mL in urine) | Reference |
| E. coli (CTX-M-15-producing) | Pivmecillinam (human-like dosing, 400 mg TID) | ~ 2.5 | |
| E. coli (susceptible) | Pivmecillinam | Significant reduction in bladder and kidney bacterial counts |
Table 2: Comparative In Vivo Efficacy of Pivmecillinam and Ciprofloxacin against Escherichia coli in a Murine UTI Model
| Treatment | Mean Reduction in Bacterial Load (log10 CFU/g tissue) | Reference |
| Bladder | Kidneys | |
| Pivmecillinam | Significant reduction | Significant reduction |
| Ciprofloxacin | Significant reduction | Significant reduction |
Note: Specific quantitative reduction values were not provided in the abstract; "significant reduction" indicates a statistically relevant decrease compared to untreated controls.
Table 3: In Vivo Efficacy of Alternative Antibiotics against Uropathogens in Murine UTI Models
| Antibiotic | Uropathogen | Treatment Regimen | Mean Reduction in Bacterial Load | Reference |
| Nitrofurantoin | E. coli | 50 mg/kg, oral, twice daily for 3 days | Significant reduction in bladder and kidney CFU | |
| Fosfomycin | E. coli | 100 or 1000 mg/kg, oral, once daily for 3 days | Reduced but did not eliminate tissue bacterial counts | |
| Ciprofloxacin | E. coli | 5 or 50 mg/kg, oral, twice daily for 3 days | Reduced but did not eliminate tissue bacterial counts |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following section outlines a standard protocol for a murine model of ascending urinary tract infection, synthesized from multiple sources.
Murine Model of Ascending Urinary Tract Infection
This model is a robust method for evaluating the in vivo efficacy of antimicrobial agents against uropathogens.
1. Animal Model:
-
Species: Female mice (e.g., C3H/HeJ, BALB/c, or outbred Ssc-CF1 strains).
-
Age/Weight: Typically 6-8 weeks old, weighing 18-20 grams.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Diuresis Induction (Optional): To mimic a more human-like urinary flow, mice can be provided with 5% glucose in their drinking water for 6 days prior to infection.
2. Bacterial Strains and Inoculum Preparation:
-
Uropathogens: Clinically relevant strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, or Staphylococcus saprophyticus are used.
-
Culture: Bacteria are grown overnight on appropriate agar plates (e.g., Tryptic Soy Agar) at 37°C.
-
Inoculum: A bacterial suspension is prepared in sterile phosphate-buffered saline (PBS) or Tryptic Soy Broth to a concentration of approximately 1 x 10^10 CFU/mL.
3. Infection Procedure (Transurethral Inoculation):
-
Anesthesia: Mice are anesthetized using an appropriate agent (e.g., ketamine/xylazine).
-
Catheterization: A sterile, flexible catheter is gently inserted through the urethra into the bladder.
-
Inoculation: A small volume (typically 50 µL) of the bacterial suspension is instilled into the bladder. The catheter is then removed.
4. Antibiotic Treatment:
-
Timing: Treatment is typically initiated 24 to 96 hours post-infection to allow the infection to establish.
-
Administration: The test compound (e.g., pivmecillinam) and comparator antibiotics are administered via a clinically relevant route, often subcutaneously or orally.
-
Dosing Regimen: Dosing frequency and duration are designed to mimic human pharmacokinetic profiles.
5. Efficacy Evaluation:
-
Timing: Animals are euthanized at a predetermined time point after the final antibiotic dose (e.g., 18 hours).
-
Sample Collection: Urine, bladder, and kidneys are aseptically harvested.
-
Bacterial Load Quantification: Tissues are homogenized in sterile PBS. Serial dilutions of the urine and tissue homogenates are plated on appropriate agar.
-
Outcome: The number of colony-forming units (CFU) is counted after overnight incubation, and the bacterial load is expressed as CFU/mL of urine or CFU/gram of tissue. The reduction in bacterial load in treated groups is compared to that in a vehicle-treated control group.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical structure of the comparative efficacy analysis.
Conclusion
The available in vivo data from murine UTI models supports the efficacy of pivmecillinam in treating infections caused by common uropathogens, including resistant E. coli strains. Head-to-head preclinical studies suggest comparable efficacy to ciprofloxacin. However, a clear need exists for more standardized, comparative in vivo studies that evaluate a broader range of first-line oral antibiotics against a diverse panel of uropathogenic strains. Such studies will be instrumental in further defining the therapeutic positioning of pivmecillinam and in guiding the development of novel antimicrobial strategies.
A Head-to-Head Comparative Analysis of Selexid (Pivmecillinam) and Nitrofurantoin Against Clinical Escherichia coli Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two first-line antibiotic agents, Selexid (pivmecillinam) and nitrofurantoin, for the treatment of urinary tract infections (UTIs) caused by clinical isolates of Escherichia coli. The increasing prevalence of antimicrobial resistance, particularly among uropathogens, necessitates a thorough understanding of the performance and mechanisms of these critical oral therapeutic options. This analysis synthesizes in vitro susceptibility data, clinical efficacy findings, and detailed mechanistic insights to inform research and development in infectious diseases.
Mechanisms of Action: A Tale of Two Targets
The antibacterial effects of pivmecillinam (the prodrug of mecillinam) and nitrofurantoin are achieved through distinct molecular pathways, which contributes to their differing spectrum of activity and resistance profiles.
This compound (Pivmecillinam): Targeting Cell Wall Synthesis
Pivmecillinam is an orally administered prodrug that is rapidly hydrolyzed to its active form, mecillinam. Mecillinam is a beta-lactam antibiotic that uniquely and specifically targets Penicillin-Binding Protein 2 (PBP2) in E. coli.[1] PBP2 is a crucial transpeptidase involved in the elongation of the bacterial cell wall. By inhibiting PBP2, mecillinam disrupts the normal process of peptidoglycan synthesis, leading to the formation of spherical, osmotically unstable cells that ultimately lyse. This targeted action is distinct from many other beta-lactams that have a broader affinity for multiple PBPs.
Nitrofurantoin: A Multi-pronged Attack
Nitrofurantoin's mechanism of action is more complex and multifaceted. It is a prodrug that, upon entering the bacterial cell, is reduced by bacterial flavoproteins, specifically nitroreductases (encoded by the nfsA and nfsB genes), into highly reactive electrophilic intermediates. These intermediates are cytotoxic and exert their antimicrobial effect through several mechanisms:
-
DNA and RNA Damage: The reactive intermediates can cause damage to bacterial DNA and RNA, inhibiting replication and transcription.
-
Ribosomal Protein Inhibition: They can bind to and inactivate ribosomal proteins, thereby inhibiting protein synthesis.
-
Metabolic Pathway Disruption: Nitrofurantoin can also interfere with crucial metabolic pathways, including the citric acid cycle and cell wall synthesis.
This broad-based mechanism of action is thought to contribute to the low rate of acquired resistance to nitrofurantoin.
Resistance Mechanisms: Evading the Antibiotic Onslaught
Resistance to both agents in E. coli typically arises from chromosomal mutations rather than horizontal gene transfer of resistance plasmids, which helps to explain their sustained efficacy over time.
Resistance to this compound (Pivmecillinam)
Mecillinam resistance in E. coli is often associated with a fitness cost to the bacterium. The primary mechanisms of resistance include:
-
Mutations in the Elongasome Complex: Alterations in the genes encoding components of the cell elongation machinery, such as mrdA (encoding PBP2) and rodA, can reduce the binding affinity of mecillinam.
-
Stress Response Pathways: Induction of the stringent response (mediated by ppGpp) and the Rcs envelope stress response have been implicated in mecillinam resistance. These pathways can alter cell wall metabolism and reduce the lethal effects of PBP2 inhibition.
-
Mutations in cysB: Inactivation of the cysB gene, a regulator of cysteine biosynthesis, is a common cause of mecillinam resistance in clinical isolates. The exact mechanism by which this confers resistance is still under investigation but is thought to involve alterations in the cell's redox state and envelope physiology.
Resistance to Nitrofurantoin
The development of high-level resistance to nitrofurantoin in E. coli is a stepwise process that often imparts a biological fitness cost. The predominant mechanisms involve:
-
Inactivation of Nitroreductases: Loss-of-function mutations in the nfsA and nfsB genes are the most common cause of nitrofurantoin resistance. These mutations prevent the activation of the prodrug into its toxic intermediates. Inactivation of nfsA typically confers a low level of resistance, while subsequent mutations in nfsB can lead to higher resistance levels.
-
Efflux Pumps: Overexpression of certain efflux pumps, such as OqxAB, may contribute to reduced susceptibility, although this is considered a less significant mechanism than nitroreductase inactivation.
In Vitro Susceptibility: A Quantitative Comparison
Both pivmecillinam and nitrofurantoin generally exhibit good in vitro activity against clinical isolates of E. coli, including strains that are resistant to other commonly used antibiotics.
Table 1: Comparative In Vitro Susceptibility of Pivmecillinam (Mecillinam) and Nitrofurantoin against E. coli
| Antibiotic | Isolate Type | Susceptibility Rate (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pivmecillinam (Mecillinam) | Non-ESBL E. coli | 95.2% | 0.25 | 0.5 |
| ESBL-producing E. coli | 87.9% - 96%[2] | 1 - 8 | 2 - 16 | |
| All E. coli | 94.9% | 2 | 16 | |
| Nitrofurantoin | Non-ESBL E. coli | 98.9% - 99.2% | 16 | 16 |
| ESBL-producing E. coli | 90.1% - 97.1% | 16 | 16 | |
| All E. coli | 87.9% | - | - |
Note: MIC values can vary between studies depending on the specific isolates and testing methodologies used.
Table 2: Susceptibility of ESBL-Producing E. coli to Pivmecillinam and Nitrofurantoin
| Study | Antibiotic | Susceptibility Rate (%) |
| Jansåker et al. (2019) | Pivmecillinam (Mecillinam) | 89.3% |
| Nitrofurantoin | 97.1% | |
| Sorlo et al. (2018) | Pivmecillinam (Mecillinam) | 96% |
| Nitrofurantoin | 93% |
Clinical Efficacy: A Retrospective View
Retrospective cohort studies have provided valuable insights into the clinical performance of pivmecillinam and nitrofurantoin in treating UTIs caused by E. coli.
In a large retrospective study, there was no significant difference in the risk of clinical treatment failure between pivmecillinam and nitrofurantoin for UTIs caused by both non-ESBL and ESBL-producing E. coli.[3][4][5] Another study found that both antibiotics are suitable for the empirical treatment of lower UTIs in men, with high activity against E. coli.[6]
Experimental Protocols: A Guide to In Vitro Assessment
The in vitro activity of pivmecillinam and nitrofurantoin against clinical E. coli isolates is typically determined using standardized antimicrobial susceptibility testing methods. The following outlines the general principles of these methods.
Experimental Workflow: Antimicrobial Susceptibility Testing
A. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC - Determination)
-
Preparation of Antibiotic Solutions: Stock solutions of mecillinam (the active form of pivmecillinam) and nitrofurantoin are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A suspension of the E. coli isolate is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
B. Disk Diffusion Method
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Paper disks impregnated with a standardized concentration of mecillinam and nitrofurantoin are placed on the surface of the agar.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured to the nearest millimeter.
-
Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to the clinical breakpoints established by regulatory bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
Both this compound (pivmecillinam) and nitrofurantoin remain valuable oral therapeutic options for the treatment of UTIs caused by clinical E. coli isolates, including many multidrug-resistant strains. Their distinct mechanisms of action and the chromosomal nature of resistance contribute to their sustained efficacy. While both agents demonstrate high in vitro susceptibility against E. coli, local resistance patterns should always be considered when guiding empirical therapy. The choice between these agents may also be influenced by patient-specific factors and the presence of ESBL-producing strains, where pivmecillinam has shown particular promise. Continued surveillance of susceptibility patterns and further head-to-head clinical trials are warranted to optimize the use of these important antibiotics in an era of increasing antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not – a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Retrospective evaluation of nitrofurantoin and pivmecillinam for the treatment of lower urinary tract infections in men - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Cross-Resistance: A Comparative Guide to Mecillinam's Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of the cross-resistance between mecillinam, a penicillin antibiotic with a unique mode of action, and other beta-lactam antibiotics. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to be a valuable resource for assessing mecillinam's role in the current antibiotic landscape.
Mecillinam, an amidinopenicillin, distinguishes itself by its specific and high affinity for penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, particularly Escherichia coli. This targeted action disrupts cell wall elongation, leading to the formation of spherical cells and eventual lysis. This mechanism differs from that of many other beta-lactam antibiotics, which often have a broader affinity for multiple PBPs. This unique characteristic suggests the potential for a lower propensity for cross-resistance with other beta-lactams. However, the emergence of resistance mechanisms, such as the production of beta-lactamases and alterations in cellular stress responses, necessitates a thorough evaluation of cross-resistance profiles.
Quantitative Assessment of Cross-Resistance
The following tables summarize the minimum inhibitory concentration (MIC) data from studies investigating the activity of mecillinam and other beta-lactam antibiotics against clinical isolates of Escherichia coli. These data provide a quantitative basis for comparing their in vitro efficacy and exploring patterns of cross-resistance.
Table 1: Comparative In Vitro Activity of Mecillinam and Other Oral Antibiotics against 460 E. coli Urine Isolates [1][2][3]
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Percent Resistant (%) |
| Mecillinam | 0.5 | 4 | 5.2 |
| Amoxicillin | 4 | ≥64 | 43.3 |
| Amoxicillin-clavulanic acid | 4 | 16 | 18.0 |
| Cefuroxime | 4 | ≥64 | 11.3 |
| Cefixime | 0.25 | 4 | 10.7 |
| Cefpodoxime | 0.5 | ≥8 | 11.1 |
Table 2: Mecillinam Activity against E. coli Isolates with Different Resistance Phenotypes [1][2][3]
| Isolate Phenotype | Number of Isolates | Mecillinam MIC50 (mg/L) | Mecillinam MIC90 (mg/L) |
| ESBL-producing | 46 | 1 | 4 |
| Non-ESBL-producing | 414 | 0.5 | 4 |
| Amoxicillin-resistant | - | 2 | 16 |
| Amoxicillin-susceptible | - | 0.25 | 0.5 |
Table 3: Cross-Resistance Patterns in 24 Mecillinam-Resistant E. coli Urine Isolates [1]
| Co-Resistant Antibiotic | Percentage of Mecillinam-Resistant Isolates (%) |
| Amoxicillin | 95.8 |
| Amoxicillin-clavulanic acid | 95.8 |
| Trimethoprim-sulfamethoxazole | 54.2 |
| Cefuroxime | 20.8 |
| Cefpodoxime | 20.8 |
| Cefixime | 16.7 |
| Ciprofloxacin | 12.5 |
A study on 30 international E. coli isolates with defined beta-lactamase presence demonstrated that mecillinam and meropenem were the only antibiotics to which all isolates were consistently susceptible[4][5]. Another study investigating 325 third-generation cephalosporin-resistant E. coli isolates found that 93.5% were susceptible to mecillinam[4][5].
Experimental Protocols
The assessment of cross-resistance between mecillinam and other beta-lactams relies on standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental workflow based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate. The CLSI M07 guideline provides a detailed protocol for this method[6][7][8][9][10].
1. Preparation of Materials:
- Bacterial Isolate: A pure, 18- to 24-hour culture of the test organism grown on a suitable non-selective agar medium.
- Antimicrobial Agents: Stock solutions of mecillinam and comparator beta-lactam antibiotics are prepared at known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing rapidly growing aerobic bacteria.
- 96-Well Microtiter Plates: Sterile plates for performing serial dilutions.
2. Inoculum Preparation:
- Several colonies of the bacterial isolate are suspended in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- A two-fold serial dilution of each antibiotic is prepared in the microtiter plates using the growth medium. The concentration range should be appropriate to determine the MIC for the specific organism and antibiotic combination. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
4. Inoculation and Incubation:
- Each well containing the antibiotic dilution and the growth control well is inoculated with the standardized bacterial suspension.
- The plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates.
Experimental Workflow for Assessing Cross-Resistance
Signaling Pathways in Beta-Lactam Resistance
The development of resistance to beta-lactam antibiotics, including mecillinam, can be mediated by complex cellular signaling pathways that respond to cell envelope stress.
The Rcs Envelope Stress Response Pathway
The Regulator of Capsule Synthesis (Rcs) phosphorelay is a key signaling pathway in E. coli that is activated in response to damage to the peptidoglycan layer, a condition induced by beta-lactam antibiotics[6][11]. Activation of the Rcs pathway can contribute to intrinsic antibiotic resistance[6][11].
The Stringent Response and Mecillinam Resistance
The stringent response is a global bacterial stress response triggered by nutrient starvation and other stressors. It is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). Increased levels of (p)ppGpp can confer resistance to mecillinam, suggesting a link between cellular metabolic state and antibiotic susceptibility[12][13].
Conclusion
The available data indicate that mecillinam exhibits a favorable cross-resistance profile compared to many other beta-lactam antibiotics, particularly against ESBL-producing E. coli. While significant cross-resistance is observed with amoxicillin and amoxicillin-clavulanic acid, mecillinam retains activity against a notable proportion of isolates resistant to third-generation cephalosporins. Its unique mechanism of action targeting PBP2 likely contributes to this distinction. The activation of cellular stress response pathways, such as the Rcs system and the stringent response, are important mechanisms of resistance that warrant further investigation. This guide provides a foundational understanding of the cross-resistance landscape of mecillinam, offering valuable insights for the continued development and strategic deployment of this important antibiotic.
References
- 1. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. p-e-g.org [p-e-g.org]
- 4. Activity of mecillinam against Escherichia coli resistant to third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. testinglab.com [testinglab.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Selexid's Synergistic Power: An In Vitro Analysis of Cephalosporin Combinations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Activity of Selexid (Pivmecillinam) with Cephalosporins.
The rising tide of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics. One such approach is combination therapy, where the synergistic interaction between two drugs enhances their collective efficacy. This guide provides an in-depth comparison of the in vitro synergistic activity of this compound (pivmecillinam), the oral prodrug of mecillinam, with various cephalosporins against clinically relevant Gram-negative bacteria. This compound's unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2), makes it a compelling partner for cephalosporins, which typically exhibit high affinity for other PBPs. This complementary assault on the bacterial cell wall synthesis machinery often leads to a potent synergistic effect, overcoming resistance mechanisms and reducing the required therapeutic doses of individual agents.
Quantitative Analysis of Synergistic Activity
The synergy between mecillinam (the active form of this compound) and various cephalosporins has been demonstrated in several in vitro studies. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, where an FIC index of ≤ 0.5 typically indicates a synergistic interaction. While specific FIC index values are often study-dependent, the following tables summarize the observed synergistic outcomes from checkerboard assays and other methods.
Table 1: Synergistic Activity of Mecillinam with First-Generation Cephalosporins
| Cephalosporin | Target Organisms | Observed Synergy | Reference |
| Cephalothin | Proteus spp. | Synergy demonstrated against 19 of 35 strains.[1] | [1] |
| Klebsiella spp. | Synergy demonstrated against 7 of 35 strains.[1] | [1] | |
| Cefazolin | Proteus spp. | Synergy demonstrated against 24 of 35 strains.[1] | [1] |
| Klebsiella spp. | Synergy demonstrated against 8 of 35 strains.[1] | [1] | |
| Cephradine | Multi-resistant Gram-negative bacilli (E. coli, Klebsiella, Enterobacter, Proteus, Providencia, Serratia) | Synergy observed in 16 of 18 strains tested in combination.[2] | [2] |
| Proteus mirabilis, Pr. vulgaris, Prov. stuartii, Serratia marcescens | Synergistic activity observed.[3] | [3] |
Table 2: Synergistic Activity of Mecillinam with Third-Generation Cephalosporins
| Cephalosporin | Target Organisms | Observed Synergy | Reference |
| Ceftazidime | Klebsiella pneumoniae, Serratia marcescens, Citrobacter freundii, Salmonella spp., Yersinia spp. | Synergy (by FIC) observed in 37 of 60 strains in Mueller-Hinton broth.[4] | [4] |
| Carbapenemase-Producing E. coli and K. pneumoniae | Substantial reduction in MICs, indicating synergy, for 17 of 18 strains when combined with ceftazidime/avibactam.[5][6] | [5][6] |
Mechanism of Synergy: A Dual Assault on Bacterial Cell Wall Synthesis
The synergistic activity of this compound and cephalosporins stems from their complementary binding to different Penicillin-Binding Proteins (PBPs), essential enzymes in the final stages of peptidoglycan synthesis. This dual-pronged attack disrupts the integrity of the bacterial cell wall more effectively than either agent alone.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic activity of this compound and cephalosporins.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Drug Dilutions: Serial twofold dilutions of mecillinam and the chosen cephalosporin are prepared.
-
Plate Setup: The drug dilutions are dispensed into a 96-well microtiter plate. Mecillinam dilutions are typically added along the y-axis (rows), and cephalosporin dilutions along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria), are included.
-
Inoculation: All wells, except the sterility control, are inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The MIC of each drug alone and in combination is recorded.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation: The interaction is classified based on the calculated FIC index.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
Methodology:
-
Preparation: Standardized bacterial inocula and drug solutions (mecillinam and cephalosporin, alone and in combination at specific concentrations, often based on their MICs) are prepared.
-
Incubation: The bacterial suspension is added to flasks containing the drug solutions and a growth control. The flasks are incubated in a shaking incubator at 37°C.
-
Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
The in vitro evidence strongly supports the synergistic activity of this compound (pivmecillinam) with a range of cephalosporins against various Gram-negative bacteria. This synergy is rooted in the complementary inhibition of essential penicillin-binding proteins, leading to a more potent bactericidal effect. For researchers and drug development professionals, these findings highlight the potential of combination therapies involving this compound to combat challenging multidrug-resistant infections. The experimental protocols provided offer a framework for further investigation and validation of these promising antibiotic partnerships.
References
- 1. Synergy of mecillinam (FL1060) with penicillins and cephalosporins against Proteus and Klebsiella, with observations on combinations with other antibiotics and against other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro combination of mecillinam with cephradine or amoxycillin for organisms resistant to single agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory studies on mecillinam: activity alone and combined with cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftazidime combined with mecillinam: serum bactericidal titres compared with in-vitro synergy against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergy between Mecillinam and Ceftazidime/Avibactam or Avibactam against Multi-Drug-Resistant Carbapenemase-Producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with Mecillinam Versus Other Cell Wall Inhibitors: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of mecillinam and other cell wall inhibitors on bacteria. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development efforts.
Introduction
β-lactam antibiotics, a cornerstone of antibacterial therapy, function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1] This guide focuses on the comparative transcriptomic analysis of bacteria, primarily Escherichia coli, in response to treatment with mecillinam, a unique amidinopenicillin, versus other cell wall inhibitors such as carbapenems (imipenem) and cephalosporins (ceftazidime). Understanding the distinct global gene expression changes induced by these agents can elucidate their specific modes of action, reveal novel resistance mechanisms, and guide the development of more effective antimicrobial strategies.
Mecillinam distinguishes itself by specifically targeting Penicillin-Binding Protein 2 (PBP2), an enzyme crucial for the elongation of the bacterial cell wall.[2] This targeted action leads to the formation of spherical cells that eventually lyse.[2] In contrast, other β-lactams often have broader PBP targets. For instance, carbapenems like imipenem and cephalosporins such as ceftazidime inhibit a wider range of PBPs, leading to different morphological changes and cell death mechanisms.[3] These differences in molecular targets are expected to manifest as distinct transcriptomic signatures.
Comparative Transcriptomic Analysis
A comprehensive study by Liu et al. (2023) provides a foundational dataset for comparing the transcriptomic responses of E. coli K-12 MG1655 to a panel of nine antibiotics, including the cell wall inhibitors imipenem and ceftazidime.[3] While a directly comparable, comprehensive transcriptomic dataset for mecillinam was not identified in a single, publicly available resource, analysis of the E. coli response to mecillinam has been documented, revealing the induction of specific stress response pathways.
The following table summarizes the quantitative transcriptomic data for imipenem and ceftazidime from Liu et al. (2023) and provides a qualitative comparison with the known transcriptomic response to mecillinam.
| Feature | Mecillinam (Qualitative) | Imipenem (Quantitative)[3] | Ceftazidime (Quantitative)[3] |
| Primary Target | Penicillin-Binding Protein 2 (PBP2)[2] | Multiple Penicillin-Binding Proteins[3] | Multiple Penicillin-Binding Proteins[3] |
| Number of Differentially Expressed Genes (DEGs) | Not Quantified in available literature | 1,899 | 1,786 |
| Percentage of Genome Differentially Regulated | Not Quantified in available literature | 42.2% | 39.7% |
| Upregulated Genes | Activation of the Rcs phosphorelay and stringent response pathways[2] | 950 | 887 |
| Downregulated Genes | Information not readily available | 949 | 899 |
| Key Upregulated Pathways | Cell envelope stress response, amino acid biosynthesis | Ribosome, Carbon metabolism, Amino acid metabolism | Ribosome, Carbon metabolism, Amino acid metabolism |
| Key Downregulated Pathways | Information not readily available | Flagellar assembly, Sulfur metabolism | Flagellar assembly, Sulfur metabolism |
Signaling Pathways and Experimental Workflow
To visualize the cellular processes affected by these antibiotics and the methodology used to study them, the following diagrams are provided.
Signaling Pathway of Cell Wall Inhibition and Stress Response
Caption: Inhibition of peptidoglycan synthesis by cell wall inhibitors triggers specific stress response pathways.
Experimental Workflow for Comparative Transcriptomics
Caption: A typical workflow for comparative transcriptomic analysis of bacterial responses to antibiotics.
Experimental Protocols
The following is a generalized experimental protocol for comparative transcriptomic analysis based on the methodology described by Liu et al. (2023).[3]
Bacterial Strain and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655.
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Culture Conditions: Cultures are grown at 37°C with shaking to the mid-logarithmic phase.
Antibiotic Treatment
-
Antibiotic Concentrations: Bacteria are treated with the respective antibiotics at concentrations that inhibit 50% of growth (IC50).
-
Treatment Duration: The duration of antibiotic exposure is a critical parameter and should be optimized to capture the desired transcriptomic response (e.g., early- or late-stage response).
RNA Extraction and Sequencing
-
RNA Extraction: Total RNA is extracted from bacterial pellets using a commercial RNA isolation kit.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using methods such as agarose gel electrophoresis and spectrophotometry.
-
Library Preparation: RNA-seq libraries are prepared using a directional RNA library prep kit. This process typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).
Data Analysis
-
Read Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Read Mapping: The processed reads are mapped to the reference genome of E. coli K-12 MG1655.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to untreated controls. A common threshold for significance is an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
Pathway Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological pathways that are significantly affected by the antibiotic treatment.
Conclusion
The comparative transcriptomic analysis reveals both shared and distinct responses of E. coli to mecillinam and other cell wall inhibitors. While all three antibiotics induce a general cell wall stress response, the specific pathways and the magnitude of the transcriptomic changes differ. Mecillinam's targeted action on PBP2 appears to trigger a more specific stress response, primarily involving the Rcs phosphorelay. In contrast, the broader activity of imipenem and ceftazidime leads to a more extensive reprogramming of the bacterial transcriptome, affecting a larger number of genes and a wider range of cellular processes. This detailed understanding of the transcriptomic landscape under different antibiotic pressures is invaluable for the rational design of novel therapeutic strategies and for combating the growing threat of antibiotic resistance.
References
evaluating the clinical and microbiological cure rates of pivmecillinam in comparative trials
An objective evaluation of pivmecillinam's performance in treating bacterial infections, with a focus on urinary tract infections, reveals comparable to superior efficacy against several standard-of-care antibiotics. This guide synthesizes data from multiple comparative clinical trials, providing researchers and drug development professionals with a comprehensive overview of its clinical and microbiological cure rates, experimental protocols, and mechanism of action.
Pivmecillinam, a prodrug of the beta-lactam antibiotic mecillinam, has demonstrated robust efficacy in the treatment of uncomplicated urinary tract infections (uUTIs), a common ailment leading to significant antibiotic use.[1][2] Its targeted activity against key uropathogens, including Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus, positions it as a valuable therapeutic option.[3][4] This guide delves into the clinical and microbiological outcomes from comparative trials, offering a clear perspective on its performance against other antimicrobials.
Comparative Efficacy: Clinical and Microbiological Cure Rates
Pivmecillinam has been rigorously evaluated against various comparators, including placebo and other antibiotics. The following table summarizes the clinical and microbiological cure rates observed in key comparative trials.
| Comparator | Infection | Pivmecillinam Dosing Regimen | Comparator Dosing Regimen | Clinical Cure Rate (Pivmecillinam) | Microbiological Cure Rate (Pivmecillinam) | Clinical Cure Rate (Comparator) | Microbiological Cure Rate (Comparator) | Source |
| Placebo | Uncomplicated UTI | 200 mg three times daily for 7 days | Placebo | 59-62% | 56-58% | 37% | 21% | [5] |
| Placebo | Uncomplicated UTI | Not Specified | Placebo | 62% (composite response) | Not Specified | 10% (composite response) | Not Specified | [1][2] |
| Ibuprofen | Uncomplicated UTI | Not Specified | Not Specified | 66% (composite response) | Not Specified | 22% (composite response) | Not Specified | [1][2] |
| Amoxicillin | Acute UTI | 400 mg three times daily | 375 mg three times daily | 90% (primary cure rate) | Not Specified | 82% (primary cure rate) | Not Specified | [3][6] |
| Cephalexin | Acute uncomplicated UTI | 200 mg three times daily for 3 days | 250 mg four times daily for 7 days | 95.3% (cure or improvement) | Not Specified | 93.6% (cure or improvement) | Not Specified | [3] |
| Another Oral Antibacterial | Uncomplicated UTI | Not Specified | Not Specified | 72% (composite response) | Not Specified | 76% (composite response) | Not Specified | [1][2] |
| Ciprofloxacin | Community-acquired E. coli UTI (non-ESBL) | Not Specified | Not Specified | Lower treatment failure with Ciprofloxacin | Not Specified | Lower treatment failure | Not Specified | [7] |
| Ciprofloxacin | Community-acquired E. coli UTI (ESBL-producing) | Not Specified | Not Specified | Higher treatment failure with Ciprofloxacin | Not Specified | Higher treatment failure | Not Specified | [7] |
| Nitrofurantoin | Community-acquired E. coli UTI | Not Specified | Not Specified | No significant difference in treatment failure | Not Specified | No significant difference in treatment failure | Not Specified | [7] |
Mechanism of Action and Pharmacokinetics
Pivmecillinam is the orally available prodrug of mecillinam.[8] Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the blood, gastrointestinal mucosa, and other tissues into the active antibacterial agent, mecillinam.[4][9] Mecillinam exerts its bactericidal effect by specifically targeting and inhibiting penicillin-binding protein 2 (PBP-2) in the bacterial cell wall.[4][8] This action disrupts peptidoglycan synthesis, leading to the formation of a defective cell wall and subsequent cell lysis.[9][10] This unique mechanism, targeting PBP-2, distinguishes it from many other beta-lactam antibiotics that primarily target other penicillin-binding proteins.[8]
Experimental Protocols in Comparative Clinical Trials
The methodologies employed in the comparative clinical trials of pivmecillinam share common frameworks, designed to rigorously assess its efficacy and safety.
Study Design: The majority of studies are randomized controlled trials, with many employing a double-blind design to minimize bias.[6]
Patient Population: Trials typically enroll adult female patients with symptoms of acute, uncomplicated urinary tract infection.[1][2] Key inclusion criteria often involve a positive urine culture with a significant bacterial count (e.g., ≥10^5 colony-forming units/mL) of a susceptible pathogen.[11] Patients with complicated UTIs, structural abnormalities of the urinary tract, or known resistance to the study drugs are generally excluded.[12]
Interventions and Dosages:
-
Pivmecillinam: Dosing regimens in comparative trials have varied, with common dosages being 200 mg or 400 mg administered three times daily.[3][6] The duration of treatment has also been a subject of investigation, with courses ranging from 3 to 7 days.[3][13]
-
Comparators: A range of antibiotics have been used as comparators, including amoxicillin (e.g., 375 mg three times daily) and cephalexin (e.g., 250 mg four times daily for 7 days).[3][6] Some trials have also utilized placebo or non-antibiotic treatments like ibuprofen to establish a baseline for efficacy.[1][2]
Endpoints and Assessments:
-
Primary Endpoint: The primary measure of efficacy is often a composite response that includes both clinical and microbiological outcomes.[1][2]
-
Assessment Timepoints: The assessment of the composite response is usually conducted at a "test-of-cure" visit, which typically occurs 7 to 15 days after the initiation of treatment.[3][11]
The following diagram illustrates a generalized workflow for a comparative clinical trial evaluating pivmecillinam.
References
- 1. urologytimes.com [urologytimes.com]
- 2. idse.net [idse.net]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Clinical and bacteriological outcome of different doses and duration of pivmecillinam compared with placebo therapy of uncomplicated lower urinary tract infection in women: The LUTIW project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled randomized study comparing amoxycillin and pivmecillinam in adult out-patients presenting with symptoms of acute urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not - a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. academic.oup.com [academic.oup.com]
- 12. buzzrx.com [buzzrx.com]
- 13. Three versus five days of pivmecillinam for community-acquired uncomplicated lower urinary tract infection: A randomised, double-blind, placebo-controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Study on the Effects of Pivmecillinam and Ciprofloxacin on Gut Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two antibiotics, pivmecillinam and ciprofloxacin, on the human gut flora. The information presented is based on experimental data from scientific literature, intended to inform researchers, scientists, and professionals in drug development about the distinct impacts of these antimicrobial agents on the gut microbiome.
Introduction
The human gut microbiome is a complex ecosystem that plays a crucial role in health and disease. Antibiotic treatment, while essential for combating bacterial infections, can have profound and sometimes lasting effects on this delicate balance. Understanding the specific impacts of different antibiotics is critical for optimizing therapeutic strategies and minimizing collateral damage to the gut flora. This guide focuses on a comparative analysis of pivmecillinam, a narrow-spectrum penicillin, and ciprofloxacin, a broad-spectrum fluoroquinolone.
Pivmecillinam is a prodrug of mecillinam, which primarily targets penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria, particularly Enterobacteriaceae. This targeted mechanism of action suggests a potentially lower impact on the broader gut microbial community. In contrast, ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, affecting a wide range of both Gram-negative and Gram-positive bacteria, leading to more significant alterations in the gut microbiome.
Mechanism of Action
A clear understanding of the mechanism of action of each antibiotic is fundamental to interpreting their effects on the gut flora.
Pivmecillinam
Pivmecillinam is an orally administered prodrug that is rapidly hydrolyzed to its active form, mecillinam. Mecillinam exerts its bactericidal effect by selectively binding to penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria.[1] This specific binding inhibits the synthesis of the bacterial cell wall, leading to the formation of unstable, spherical cells and ultimately cell lysis. Its narrow spectrum of activity is primarily directed against Enterobacteriaceae.[1]
Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] By inhibiting these enzymes, ciprofloxacin prevents the replication, transcription, repair, and recombination of bacterial DNA, leading to bacterial cell death. This mechanism of action is effective against a wide variety of both Gram-negative and Gram-positive bacteria.
Comparative Analysis of Gut Flora Alterations
Recent studies utilizing metagenomic sequencing have provided quantitative insights into the differential effects of pivmecillinam and ciprofloxacin on the gut microbiome.
Data Presentation: Quantitative Effects on Gut Microbiota
The following tables summarize the key quantitative findings from studies investigating the impact of pivmecillinam and ciprofloxacin on gut flora diversity and composition.
Table 1: Effects on Alpha Diversity of Gut Microbiota
| Antibiotic | Study Population | Dosage | Duration | Key Findings on Alpha Diversity | Citation(s) |
| Pivmecillinam | Healthy Adults | Standard doses | 5 days | No significant impact on species richness or evenness. A short-term reduction in evenness was observed at day 7. | [3] |
| Ciprofloxacin | Healthy Adults | Standard doses | 5 days | Significant decrease in taxonomic richness, diversity, and evenness.[4] Richness decreased by 32% at day 7 and the reduction was evident up to 90 days.[3] | [3][4] |
Table 2: Effects on the Relative Abundance of Key Bacterial Phyla
| Antibiotic | Study Population | Dosage | Duration | Change in Firmicutes | Change in Bacteroidetes | Change in Proteobacteria | Citation(s) |
| Pivmecillinam | Healthy Adults | Standard doses | 5 days | Minimal and non-significant changes reported. | Minimal and non-significant changes reported. | Markedly reduced abundance of E. coli and other Enterobacteriaceae. | [4][5] |
| Ciprofloxacin | Healthy Adults | Standard doses | 5 days | Influenced the abundance of species within the Firmicutes phylum, with an increase in Lachnospiraceae and a decrease in Ruminococcaceae. | General increase in the Bacteroidetes/Firmicutes ratio. | Significant reduction in Enterobacteriaceae. | [2][6][7] |
Table 3: Recovery and Long-Term Effects
| Antibiotic | Key Findings on Recovery and Long-Term Effects | Citation(s) |
| Pivmecillinam | The gut microbiota composition generally returns to baseline shortly after treatment completion. | [1] |
| Ciprofloxacin | Recovery of the gut microbiota is often incomplete and can be prolonged, with some changes persisting for weeks to months.[2] In some cases, the community composition may not return to its pretreatment state.[2] | [2] |
Experimental Protocols
This section details the methodologies typically employed in studies investigating the effects of antibiotics on the gut flora, with a focus on the techniques used in the cited research.
Study Design and Sample Collection
A randomized, controlled trial design is optimal for comparing the effects of different antibiotics.
-
Participants: Healthy adult volunteers with no recent use of antibiotics are recruited.
-
Intervention: Participants are randomized to receive a standard course of either pivmecillinam, ciprofloxacin, or a placebo.
-
Sample Collection: Fecal samples are collected at multiple time points:
-
Baseline (before antibiotic administration)
-
During treatment (e.g., day 1, day 3, day 5)
-
Post-treatment at various intervals (e.g., day 7, day 14, day 30, day 90, and up to one year) to assess both immediate and long-term effects.[3]
-
-
Sample Storage: Samples are immediately frozen and stored at -80°C to preserve microbial DNA.
DNA Extraction and Sequencing
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions with modifications to enhance the lysis of bacterial cells.
-
16S rRNA Gene Amplification and Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.[4] The amplicons are then sequenced using a high-throughput sequencing platform, such as Illumina MiSeq or NovaSeq, to generate millions of short reads.
-
Metagenomic Shotgun Sequencing: For a more comprehensive analysis of the functional potential of the microbiome, whole-genome shotgun sequencing is performed. This involves shearing the total extracted DNA into smaller fragments, followed by library preparation and sequencing on a high-throughput platform.
Bioinformatics and Data Analysis
-
Sequence Processing and Quality Control: Raw sequencing reads are processed to remove low-quality reads, adapters, and chimeric sequences using bioinformatics tools like QIIME 2 or DADA2.
-
Taxonomic Classification: The processed sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to a taxonomic lineage using a reference database such as Greengenes, SILVA, or the NCBI RefSeq database.
-
Diversity Analysis:
-
Alpha diversity (within-sample diversity) is calculated using metrics such as the Shannon diversity index, Simpson's index, and observed OTUs/ASVs to assess species richness and evenness.
-
Beta diversity (between-sample diversity) is analyzed using metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the overall microbial community composition between different treatment groups and time points. Principal Coordinate Analysis (PCoA) is often used for visualization.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., Wilcoxon rank-sum test, PERMANOVA) are used to determine the significance of differences in microbial diversity and composition between groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of pivmecillinam and ciprofloxacin and a typical experimental workflow for studying their effects on the gut microbiome.
Caption: Mechanisms of action for pivmecillinam and ciprofloxacin.
Caption: A typical experimental workflow for studying antibiotic effects on the gut microbiome.
Conclusion
The evidence strongly indicates that pivmecillinam and ciprofloxacin have markedly different effects on the human gut flora. Pivmecillinam, with its narrow spectrum of activity, causes minimal disruption to the overall gut microbial community, primarily affecting its target Enterobacteriaceae. In contrast, the broad-spectrum activity of ciprofloxacin leads to significant and often prolonged disturbances, including a reduction in microbial diversity and shifts in the abundance of key bacterial phyla.
These findings have important implications for clinical practice and antibiotic stewardship. When clinically appropriate, the selection of a narrow-spectrum agent like pivmecillinam may be preferable to a broad-spectrum antibiotic such as ciprofloxacin to minimize the collateral damage to the gut microbiome. For researchers and drug development professionals, this comparative data underscores the importance of considering the ecological impact of new antimicrobial agents and highlights the need for further research into strategies that can mitigate the adverse effects of antibiotics on the gut flora.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Impact of antimicrobial therapy on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The Pervasive Effects of an Antibiotic on the Human Gut Microbiota, as Revealed by Deep 16S rRNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The influence of pivmecillinam on the human gut flora (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-Term Effect of Antibiotics on Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
confirming the low propensity of Selexid to induce antibiotic resistance compared to broad-spectrum agents
An Objective Guide for Researchers and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates a critical evaluation of existing antibiotics and their potential to drive the selection of resistant pathogens. This guide provides a detailed comparison of Selexid (pivmecillinam), an oral prodrug of the amidinopenicillin mecillinam, with several broad-spectrum antibiotics, focusing on its demonstrably low propensity to induce resistance. This analysis is supported by surveillance data and an examination of its unique mechanism of action.
This compound has been utilized for decades, particularly in Nordic countries, for the treatment of uncomplicated urinary tract infections (uUTIs), and despite this long-term use, resistance rates in key uropathogens like Escherichia coli have remained remarkably low.[1][2][3] This stands in contrast to many broad-spectrum agents, which have seen their clinical utility eroded by rapidly emerging resistance.[4]
Unique Mechanism of Action: A Key Differentiator
Pivmecillinam is rapidly hydrolyzed in the body to its active form, mecillinam.[5][6][7] Unlike the majority of beta-lactam antibiotics that primarily target Penicillin-Binding Proteins (PBP) 1A, 1B, or 3 in Gram-negative bacteria, mecillinam exhibits high specificity for PBP2.[1][7][8] This distinct binding target is crucial as it interferes with the bacterial cell wall synthesis in a manner different from other penicillins and cephalosporins, resulting in low cross-resistance.[2][7]
Comparative Data on Resistance Rates
Surveillance studies consistently demonstrate the sustained susceptibility of E. coli, the primary causative agent of UTIs, to mecillinam, especially when compared to broad-spectrum alternatives. Data from European countries, where pivmecillinam has seen high consumption, provides compelling evidence.
A 2019/2020 study in Germany on E. coli urine isolates from primary care patients revealed the following resistance patterns:
-
Amoxicillin: 43.3%
-
Trimethoprim-sulfamethoxazole: 27.0%
-
Amoxicillin-clavulanic acid: 18.0%
-
Ciprofloxacin: 11.1%
-
Mecillinam (this compound): 5.2%[9]
Similarly, long-term monitoring in Nordic countries from 2010 to 2020 showed that despite increasing or constant high consumption of pivmecillinam, resistance rates in E. coli remained stable at around 4-6%.[3][10][11] In contrast, ciprofloxacin resistance fluctuated between 6% and 12% even as its consumption declined significantly.[3][10][11]
| Antibiotic Agent | Pathogen | Resistance Rate (%) | Geographic Region / Year | Source |
| Mecillinam (this compound) | E. coli | 5.2 | Germany (2019-2020) | [9] |
| Amoxicillin | E. coli | 43.3 | Germany (2019-2020) | [9] |
| Trimethoprim-Sulfamethoxazole | E. coli | 27.0 | Germany (2019-2020) | [9] |
| Ciprofloxacin | E. coli | 11.1 | Germany (2019-2020) | [9] |
| Mecillinam (this compound) | E. coli | ~6 | Denmark & Norway (2010-2020) | [3][10] |
| Ciprofloxacin | E. coli | 6-12 | Sweden, Denmark, Norway (2010-2020) | [3][10] |
| Mecillinam (this compound) | E. coli (ESBL-producing) | 8.7 (Non-susceptible) | Germany (2019-2020) | [9] |
| Ciprofloxacin | E. coli (ESBL-producing) | 53 | Denmark (2010-2016) | [12] |
| Trimethoprim-Sulfamethoxazole | E. coli (ESBL-producing) | 72 | Denmark (2010-2016) | [12] |
Table 1: Comparative resistance rates of E. coli from urinary isolates.
Notably, mecillinam retains significant activity against many extended-spectrum β-lactamase (ESBL)-producing organisms.[1][13] One study found that 91.3% of ESBL-producing E. coli isolates were still inhibited by mecillinam at the clinical breakpoint.[9]
Experimental Protocols for Assessing Resistance Propensity
The potential for an antibiotic to induce resistance can be evaluated in vitro through standardized experimental protocols. These methods help predict the frequency and type of resistant mutants that may emerge clinically.
Key Methodologies:
-
Single-Step Resistance Studies: These assays measure the emergence of resistant mutants after a single exposure to an antibiotic.
-
Spontaneous Mutation Frequency: This determines the frequency at which mutants arise when a large bacterial population is plated on agar containing the antibiotic at concentrations several times higher than the Minimum Inhibitory Concentration (MIC).[14] The frequency is calculated by comparing the number of surviving colonies (mutants) to the initial population size.[14]
-
Mutant Prevention Concentration (MPC): This assay identifies the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial inoculum.[14]
-
-
Multi-Step Resistance Studies (Serial Passage): These experiments mimic longer-term exposure by repeatedly subculturing bacteria in the presence of sub-inhibitory (sub-MIC) concentrations of an antibiotic.[14][15] With each passage, the MIC is redetermined. A significant and progressive increase in the MIC over several passages indicates the development of resistance.[14] This method is also referred to as Adaptive Laboratory Evolution (ALE).[15]
While mecillinam-resistant mutants can be developed in vitro, studies suggest they have a high "fitness cost," meaning they are often less viable or competitive than their susceptible counterparts in a natural environment, which may contribute to the low resistance rates observed clinically.[3][10][11]
Underlying Factors for this compound's Low Resistance Profile
The sustained efficacy of this compound can be attributed to a combination of pharmacological and ecological factors.
-
Unique Target (PBP2): As previously detailed, this specificity means mutations conferring resistance to other beta-lactams often do not affect mecillinam's activity.[2]
-
Minimal Impact on Gut Microbiota: Pivmecillinam has a targeted spectrum of activity, primarily against Gram-negative bacteria.[1][6] This minimizes collateral damage to the normal intestinal flora, reducing the selective pressure that can drive resistance development in commensal bacteria.[1]
-
High Fitness Cost of Resistance: The mutations required to confer resistance to mecillinam may compromise the bacterium's overall survival and ability to proliferate, preventing these resistant strains from becoming dominant in a population.[3][10][11]
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. buzzrx.com [buzzrx.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Pivmecillinam Hydrochloride Monograph for Professionals - Drugs.com [drugs.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.regionh.dk [research.regionh.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Selexid Disposal Protocols
Ensuring the safe and responsible disposal of pharmaceutical products like Selexid (pivmecillinam hydrochloride) is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is not only a regulatory requirement but also a key aspect of maintaining a safe working environment and minimizing the ecological impact of pharmaceutical waste. This guide provides essential, step-by-step information for the proper disposal of this compound, grounded in established safety guidelines.
Immediate Safety and Logistical Information
This compound, a penicillin antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential for antibiotic resistance development.[1] The primary recommendation for the disposal of any unused or expired medication is to adhere to local, state, and federal regulations.[2][3]
Quantitative Data on Disposal Options
| Disposal Option | Description | Key Considerations |
| Drug Take-Back Programs | The preferred and most environmentally sound method for disposing of unwanted medicines.[4][5] These programs are often available through pharmacies, hospitals, or law enforcement agencies. | Ensures that the pharmaceutical waste is handled and destroyed by trained professionals in a controlled manner. |
| Licensed Waste Hauler | For larger quantities of pharmaceutical waste generated in a research or manufacturing setting, a licensed hazardous waste contractor should be utilized. | The hauler will provide the necessary documentation for waste tracking and disposal in compliance with regulatory agencies like the EPA. |
| Household Disposal (if take-back is unavailable) | A secondary option that involves rendering the medication unusable before placing it in the trash.[4][6] This method is generally for small quantities and should only be used when other options are not accessible. | Not the preferred method due to the risk of environmental leaching from landfills.[4] Never flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a pharmacist, as this can contaminate water supplies.[4][7] |
Step-by-Step Disposal Protocol for this compound
For research and laboratory settings, the following procedural steps should be followed for the disposal of this compound:
-
Segregation of Waste: Identify and segregate all expired, unused, or contaminated this compound tablets and materials (e.g., contaminated personal protective equipment).
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound (pivmecillinam hydrochloride) for any specific disposal instructions.[2][8] The SDS will provide guidance on handling, storage, and disposal.[2]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on pharmaceutical waste disposal. They will be familiar with local and state regulations and can provide specific instructions for your facility.
-
Utilize a Licensed Waste Hauler: For bulk disposal, arrange for pickup by a licensed and reputable hazardous or pharmaceutical waste hauler. Ensure they provide a manifest for tracking the waste from your facility to the final disposal site.
-
In-House Inactivation (if applicable and approved): In the absence of a licensed hauler and with the explicit approval of your EHS department, chemical inactivation may be an option. However, specific validated protocols for the chemical degradation of pivmecillinam are not widely published. Any such procedure would need to be thoroughly validated to ensure complete inactivation before disposal.
For small quantities, if a take-back program or a licensed hauler is not an option, follow these steps for household-style disposal as recommended by the FDA and EPA: [4][6]
-
Do Not Crush Tablets: Leave the tablets in their solid form.[6]
-
Mix with an Undesirable Substance: Combine the this compound tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[4][6] This prevents scavenging from the trash.
-
Seal the Mixture: Place the mixture in a sealable plastic bag or other container to prevent leakage.[4][6]
-
Dispose in Trash: Place the sealed container in a municipal solid waste receptacle.[6]
-
Remove Personal Information: If disposing of original packaging, ensure all personally identifiable information is removed or blacked out.[6]
Logical Workflow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize institutional and regulatory guidance for pharmaceutical waste management.
References
- 1. Antibiotics come with 'environmental side effects,' experts say | EurekAlert! [eurekalert.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. epa.gov [epa.gov]
- 5. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Selexid (Pivmecillinam Hydrochloride)
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Selexid, a penicillin-class antibiotic. The active ingredient in this compound is pivmecillinam hydrochloride. Adherence to these procedural guidelines will minimize occupational exposure and prevent environmental contamination.
Essential Safety and Logistical Information
Pivmecillinam hydrochloride, the active component of this compound, is a potent compound that requires careful handling to avoid potential health risks. The primary routes of occupational exposure are inhalation of dust particles and dermal contact. While a specific Occupational Exposure Limit (OEL) has not been established for pivmecillinam hydrochloride, it is prudent to handle it with a high degree of caution.[1]
Key Hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [2]
-
May cause an allergic skin reaction. [2]
In case of exposure, immediate first aid is crucial. For skin contact, wash the affected area with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the individual to fresh air.[3] In all cases of significant exposure or if symptoms persist, seek medical attention.[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is necessary to create a sufficient barrier against the potential hazards of this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Exposure Route | Required PPE | Specifications & Best Practices |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised for handling potent compounds. Gloves must be inspected prior to use and changed frequently.[3] |
| Protective clothing | A disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1][2] | |
| Inhalation | Respiratory Protection | For operations that may generate dust or aerosols, a suitable respirator should be used.[1][2][3] All handling of powdered this compound should ideally be conducted within a certified chemical fume hood or other ventilated enclosure.[1] |
| Eye Contact | Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[1][3] |
Operational and Disposal Plans
A systematic workflow is essential for minimizing risk during the handling of this compound.
Operational Plan:
-
Preparation:
-
Review the Safety Data Sheet (SDS) for pivmecillinam hydrochloride before commencing any work.
-
Ensure a certified chemical fume hood or other ventilated enclosure is operational.
-
Verify the availability of all required PPE in the correct sizes.
-
Assemble all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on the protective gown or lab coat, ensuring it is fully fastened.
-
If required, don the appropriate respiratory protection.
-
Wear safety goggles.
-
Put on the inner and then the outer pair of nitrile gloves.
-
-
Handling this compound Powder:
-
Perform all manipulations, such as weighing and aliquoting, within the ventilated enclosure to minimize inhalation exposure.
-
Handle the powder gently to avoid creating airborne dust.
-
Use dedicated, clean spatulas and weigh boats.
-
-
Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Slowly add the solvent to the this compound powder to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Doff PPE in the correct order to avoid self-contamination (remove outer gloves, gown, inner gloves, eye protection, and respirator last).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential for antibiotic resistance.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be considered hazardous chemical waste. Collect this waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[5] Do not pour antibiotic solutions down the drain.[5]
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated.
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.
Quantitative Data
The following tables summarize key quantitative data for pivmecillinam hydrochloride.
Toxicological Data
| Test | Result | Species |
| Oral LD50 | 9500 mg/kg | Rat |
Source: Pivmecillinam Hydrochloride Safety Data Sheet[6]
Solubility Data
| Solvent | Solubility |
| Water | 95 mg/mL |
| DMSO | 95 mg/mL |
| Ethanol | 95 mg/mL |
Source: Pivmecillinam hydrochloride Bacterial chemical | Selleck Chemicals[7]
Experimental Protocol: Preparation of a 10 mg/mL Pivmecillinam Hydrochloride Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of pivmecillinam hydrochloride. All steps should be performed in a chemical fume hood while wearing the appropriate PPE.
Materials:
-
Pivmecillinam hydrochloride powder
-
Sterile, deionized water or DMSO
-
Sterile 15 mL conical tube
-
Sterile syringe
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out the desired amount of pivmecillinam hydrochloride powder (e.g., 100 mg for a 10 mL solution) on a tared weigh boat inside a chemical fume hood.
-
Transfer: Transfer the powder to a sterile 15 mL conical tube.
-
Dissolving: Add the appropriate volume of sterile, deionized water or DMSO to the tube (e.g., 10 mL for a 10 mg/mL solution).
-
Mixing: Vortex the tube until the powder is completely dissolved.[6]
-
Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.[6]
-
Filtering: Filter the solution into a new sterile conical tube.[6]
-
Aliquoting: Aliquot the sterile stock solution into pre-labeled sterile microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[8]
Workflow for PPE Selection and Use
References
- 1. researchgate.net [researchgate.net]
- 2. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pivmecillinam, the paradigm of an antibiotic with low resistance rates in Escherichia coli urine isolates despite high consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
